4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDUZMHOIVQJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride CAS 74197-17-4
An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4): A Foundational Scaffold for Therapeutic Innovation
Executive Summary
This compound is a pivotal molecular building block, belonging to the indazole class of nitrogen-containing heterocyclic compounds. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals, covering the compound's physicochemical properties, synthesis, and critical applications. We will explore its role as a foundational element in the design of targeted therapies, particularly kinase inhibitors, and provide detailed experimental protocols and workflows to illustrate its practical utility in a research and development setting.
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a recurring motif in a wide array of pharmacologically active compounds.[2] Its structural rigidity and capacity for hydrogen bonding interactions make it an ideal anchor for binding to biological targets. This has led to the development of successful drugs across various therapeutic areas, including oncology (Axitinib, Pazopanib) and antiemetics (Granisetron).[1][3] The tetrahydro-derivative, specifically with an amine functional group at the 5-position, offers a three-dimensional structure and a reactive handle, opening new avenues for exploring chemical space and developing novel therapeutics with improved selectivity and potency.[4]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 74197-17-4 | [5] |
| Molecular Formula | C₇H₁₃Cl₂N₃ | [6][7] |
| Molecular Weight | 210.11 g/mol | [7][8] |
| Appearance | Solid, powder | [6][7][9] |
| Purity | ≥95% (typical) | [7] |
| Storage Conditions | Room temperature, inert atmosphere | [8] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [7][10] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][10] |
| Signal Word | Warning | [7][10] |
Synthesis and Chemical Reactivity
The synthesis of tetrahydroindazoles typically involves the condensation of a cyclohexanone derivative with hydrazine.[2][11] A documented method for producing the title compound involves the hydrolysis of an acetamido-protected precursor.[4]
Synthetic Workflow Overview
The following diagram illustrates a representative synthetic pathway. This multi-step process begins with a protected cyclohexanone, proceeds through the crucial indazole ring formation, and concludes with deprotection to yield the final amine dihydrochloride salt.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis from an Acetamido Precursor
This protocol is based on the principle of hydrolyzing a protected amine to yield the desired product.[4]
Objective: To synthesize dl-5-Amino-4,5,6,7-tetrahydro-1H-indazole dihydrochloride.
Materials:
-
dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole (or its methane sulfonate salt)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the starting material, dl-5-acetamido-4,5,6,7-tetrahydro-1H-indazole, in aqueous hydrochloric acid.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Causality Insight: Heating under acidic conditions is necessary to provide the activation energy for the hydrolysis of the stable amide bond. The HCl serves as both the reagent and the solvent medium.
-
-
Decolorization: Cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes to adsorb impurities.
-
Filtration: Filter the mixture while warm to remove the charcoal.
-
Crystallization: Concentrate the filtrate under reduced pressure. The dihydrochloride salt is typically less soluble and will precipitate. Cool the solution in an ice bath to maximize crystal formation.
-
Trustworthiness Principle: The formation of a crystalline solid from the reaction mixture is a self-validating step, indicating the successful formation of the salt and providing a means of purification.
-
-
Isolation & Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or another suitable solvent to remove residual acid, and dry under vacuum to a constant weight.
Role as a Scaffold in Kinase Inhibitor Design
The primary application of this compound in modern drug discovery is as a scaffold for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[12][13]
Mechanism of Kinase Inhibition
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The indazole core is particularly effective in this role. It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. The 5-amino group serves as a crucial vector, allowing for the addition of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.
Targeted Signaling Pathway
The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for an inhibitor derived from the tetrahydroindazole scaffold.
Caption: Inhibition of a kinase cascade by a competitive inhibitor.
Application Workflow in Drug Discovery
This compound is not an end-product but a starting point. Its value lies in its utility as a core for building libraries of diverse molecules for screening and optimization.
Drug Discovery & Development Workflow
Caption: Drug discovery workflow utilizing the title compound.
Protocol for Scaffold Derivatization: Amide Coupling
This protocol details how to use the 5-amino group as a nucleophile to create a library of amides, a common strategy in medicinal chemistry.
Objective: To couple a carboxylic acid to the 5-amino position of the tetrahydroindazole core.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Scaffold Preparation: Dissolve the dihydrochloride salt in the anhydrous solvent. Add the organic base (at least 2 equivalents) to neutralize the HCl salts and liberate the free amine. Stir for 10-15 minutes.
-
Causality Insight: The free primary amine is the active nucleophile. The dihydrochloride form is stable but unreactive. The base is essential to deprotonate the ammonium salts, initiating its reactivity for the subsequent coupling step.
-
-
Acid Activation: In a separate vial, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent. Allow to stir for 5-10 minutes to form the activated ester.
-
Coupling Reaction: Add the activated acid solution dropwise to the free amine solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup & Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product using column chromatography.
Illustrative Structure-Activity Relationship (SAR) Data
After synthesizing a library, compounds are tested to determine their biological activity. The following hypothetical data illustrates how small changes to the scaffold can dramatically impact potency against a target kinase.
| Compound ID | R-Group (Attached to 5-amino) | Target Kinase IC₅₀ (nM) | Notes on Selectivity |
| LEAD-001 | Phenyl | 520 | Moderate selectivity over related kinases. |
| LEAD-002 | 4-Fluorophenyl | 150 | Improved potency; F-group may form favorable interactions. |
| LEAD-003 | 3-Pyridyl | 85 | Increased potency; nitrogen may act as H-bond acceptor. |
| LEAD-004 | 4-Morpholinophenyl | 25 | Significant potency gain; morpholine enhances solubility and occupies a solvent-exposed pocket. |
Conclusion
This compound (CAS 74197-17-4) represents more than just a chemical entry in a catalog; it is a validated and highly valuable starting point for the rational design of novel therapeutics. Its inherent structural features, combined with a strategically placed reactive amine, make it an ideal scaffold for targeting challenging enzyme families like protein kinases.[12][14][15] For drug discovery teams, this compound provides a robust foundation upon which to build diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the ultimate identification of potent and selective clinical candidates.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central.
- Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.
- Indazole From Natural Resources And Biological Activity.
- Indazole synthesis. Organic Chemistry Portal.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
- Certific
- 4,5,6,7-tetrahydro-1H-indazol-5-amine | 74197-15-2. Benchchem.
- Safety Data Sheet.
- This compound. Sigma-Aldrich.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF.
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An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine
Introduction
4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a fused pyrazole and cyclohexane ring system with a primary amine substituent, makes it a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The indazole core is a well-established pharmacophore present in numerous biologically active molecules.[1] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine. It is intended for researchers, scientists, and drug development professionals, offering both available data for the compound and its analogs, as well as detailed, field-proven experimental protocols for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. 4,5,6,7-tetrahydro-1H-indazol-5-amine is comprised of a bicyclic system where a pyrazole ring is fused to a cyclohexane ring, with a primary amine group at the 5-position.
| Identifier | Value | Source |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-5-amine | - |
| CAS Number | 74197-15-2 (racemic) | [2][3] |
| 955406-59-4 ((5S)-enantiomer) | [4] | |
| 74197-17-4 (dihydrochloride salt) | ||
| Molecular Formula | C₇H₁₁N₃ | [4][5] |
| Molecular Weight | 137.18 g/mol | [4][5] |
| Canonical SMILES | C1CC2=C(CC1N)C=NN2 | [6] |
| InChI | InChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | [3][5] |
Physical State and Appearance
At ambient temperature, 4,5,6,7-tetrahydro-1H-indazol-5-amine is typically a solid.[5] The dihydrochloride salt is often supplied as a powder.[7] The appearance of the solid can range from off-white to light yellow.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while impurities tend to depress and broaden the melting range.
| Compound | Melting Point (°C) | Notes |
| 4,5,6,7-tetrahydro-1H-indazol-5-amine | Not available | - |
| 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride | 280-284 | |
| 4,5,6,7-tetrahydro-1H-indazol-5-ol | 74-75 | Analog for estimation |
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
Use a mortar and pestle to finely powder the sample.
-
Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
-
For an accurate measurement, heat rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
Causality: A slow heating rate near the melting point is crucial for an accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an artificially high and broad melting range.
Solubility
The solubility of a compound in various solvents is a key parameter for its purification, formulation, and biological testing. As a compound with both a heterocyclic core and a primary amine, 4,5,6,7-tetrahydro-1H-indazol-5-amine is expected to exhibit varying solubility in different solvent systems.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The amine and indazole nitrogens can form hydrogen bonds with water. Solubility will be pH-dependent. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the solute. |
| Dichloromethane | Sparingly soluble | A less polar solvent. |
| Hexanes | Insoluble | A non-polar solvent. |
Experimental Protocol for Qualitative Solubility Assessment
Materials:
-
Test tubes
-
Vortex mixer
-
The compound of interest
-
A selection of solvents (e.g., water, methanol, dichloromethane, hexanes)
Procedure:
-
Add approximately 10 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.
-
If the solid has not dissolved, the compound is sparingly soluble or insoluble.
-
Repeat for each solvent.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule are crucial for understanding its ionization state at a given pH. This is of particular importance in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. 4,5,6,7-tetrahydro-1H-indazol-5-amine has two key ionizable centers: the basic primary amine and the acidic/basic indazole ring system.
While no experimental pKa value for 4,5,6,7-tetrahydro-1H-indazol-5-amine is readily available, the pKb values of related indazoles suggest that the pyrazole ring nitrogen is weakly basic.[1] The primary amine is expected to be the more basic site.
Experimental Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Instrumentation:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
-
Titration:
-
Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette in the solution.
-
Allow the pH reading to stabilize.
-
Begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the steepest part of the titration curve.
-
Causality: The change in pH upon addition of a strong acid or base is related to the equilibrium between the protonated and deprotonated forms of the ionizable group. The pKa represents the pH at which the concentrations of these two forms are equal.
Spectroscopic Properties
Spectroscopic data provides invaluable information about the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.
¹H NMR:
-
N-H Protons: The protons on the primary amine and the indazole nitrogen are expected to appear as broad signals in the range of 0.5-5.0 ppm.[9][10] Their chemical shift is highly dependent on solvent, concentration, and temperature. These signals will typically disappear upon the addition of a few drops of D₂O due to proton-deuterium exchange.[9]
-
Aliphatic Protons: The protons on the tetrahydro portion of the ring system will appear in the upfield region, likely between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the amine group will be deshielded and appear further downfield.[9]
-
Pyrazole Proton: The C-H proton on the pyrazole ring will appear in the aromatic region, likely downfield of 7.0 ppm.
¹³C NMR:
-
Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region, typically between 20 and 50 ppm. The carbon atom bonded to the amine group will be shifted downfield compared to the other aliphatic carbons.[9]
-
Pyrazole Carbons: The sp² hybridized carbons of the pyrazole ring will appear further downfield, in the range of 110-140 ppm.
Experimental Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[11]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial.[11]
-
Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[12]
-
Carefully transfer the solution to a clean NMR tube.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9] The indazole N-H stretch will likely be a broader band in a similar region.
-
C-N Stretch: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region for an aliphatic amine.[9]
-
C=C and C=N Stretch: The stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (137.18).
-
Nitrogen Rule: Since the compound has an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, which is consistent with its molecular weight.
-
Fragmentation: Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen.
Diagrams
Experimental Workflow for Physicochemical Characterization
Caption: Interplay of key physicochemical properties in early-stage drug development.
Conclusion
This technical guide has provided a framework for understanding and determining the essential physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine. While specific experimental data for this compound is not extensively published, the provided protocols and data for analogous structures offer a robust starting point for its characterization. A comprehensive analysis of these properties is a critical step in unlocking the full potential of this promising scaffold in the pursuit of novel therapeutics.
References
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PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
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PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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American Elements. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Available from: [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
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ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]
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NIST. 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
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University of Calgary. Melting point determination. Available from: [Link]
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ResearchGate. 13 C NMR of indazoles. Available from: [Link]
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ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available from: [Link]
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ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available from: [Link]
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ResearchGate. Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... Available from: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
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The Definitive Guide to the Structural Elucidation of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, a key bicyclic amine scaffold of significant interest in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic analysis and detailed data from closely related, well-characterized tetrahydroindazole analogs to present a robust, predictive framework for its structural confirmation. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the foundational logic behind the interpretation of the resulting data. This document is designed to equip researchers and drug development professionals with the expertise and field-proven insights necessary to confidently characterize this and similar novel chemical entities.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, making it an attractive starting point for the development of selective kinase inhibitors and other therapeutic agents. The introduction of an amino group at the 5-position, as seen in 4,5,6,7-tetrahydro-1H-indazol-5-amine, is a key modification for enabling interactions with a variety of biological targets. A thorough and unambiguous structural characterization is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. This guide will walk through the logical and practical steps to achieve this.
The Analytical Triad: A Multi-faceted Approach to Structure Elucidation
The definitive structural elucidation of a novel small molecule like this compound relies on a synergistic application of several analytical techniques. No single method provides all the necessary information, but together, they offer a complete and self-validating picture of the molecule's constitution and stereochemistry.
Figure 1: A generalized workflow for the structural elucidation of a novel small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the molecule's three-dimensional shape. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The dihydrochloride salt form will influence the chemical shifts of protons near the amine and indazole nitrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.0 - 13.0 | br s | 1H | N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet. In the dihydrochloride salt, this proton may be in exchange with the solvent. |
| ~7.0 - 7.5 | s | 1H | C3-H | The proton on the pyrazole ring is in a relatively electron-deficient environment and is expected to appear as a singlet. |
| ~3.5 - 4.0 | m | 1H | C5-H | The proton attached to the same carbon as the amino group will be significantly deshielded due to the electron-withdrawing effect of the protonated amine. |
| ~2.8 - 3.2 | m | 4H | C4-H₂, C7-H₂ | The methylene protons adjacent to the pyrazole ring and the carbon bearing the amine will be deshielded compared to the C6 protons. |
| ~2.0 - 2.4 | m | 2H | C6-H₂ | These methylene protons are in a more aliphatic environment and are expected to be the most shielded of the ring protons. |
| ~8.0 - 9.0 | br s | 3H | -NH₃⁺ | The protons of the ammonium group will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~140 - 145 | C7a | Bridgehead carbon of the fused ring system. |
| ~130 - 135 | C3 | Carbon in the pyrazole ring, deshielded due to the adjacent nitrogen atoms. |
| ~115 - 120 | C3a | Bridgehead carbon of the fused ring system. |
| ~45 - 50 | C5 | Carbon bearing the amino group, deshielded by the nitrogen atom. |
| ~25 - 30 | C4, C7 | Methylene carbons adjacent to the pyrazole ring and the C5 carbon. |
| ~20 - 25 | C6 | The most shielded aliphatic carbon in the six-membered ring. |
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. We would expect to see correlations between the protons on C4, C5, C6, and C7, confirming the structure of the six-membered ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and for confirming the overall ring structure. For instance, correlations from the C3-H proton to the C3a and C7a carbons would confirm the pyrazole ring fusion.
Figure 2: Workflow for structural assignment using a suite of NMR experiments.
Mass Spectrometry: Determining the Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
The first step in MS analysis is to obtain a high-resolution mass spectrum. This will provide a very accurate mass of the molecular ion, allowing for the determination of the elemental composition. For 4,5,6,7-tetrahydro-1H-indazol-5-amine (the free base), the expected monoisotopic mass is 137.0953 g/mol , corresponding to the molecular formula C₇H₁₁N₃.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is highly dependent on the structure of the molecule and can be used to piece together its connectivity. For bicyclic amines, fragmentation often involves characteristic ring cleavages.
Predicted Fragmentation Pathways:
-
Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia (17 Da) from the molecular ion.
-
Retro-Diels-Alder (RDA) Reaction: The tetrahydroindazole core can undergo a retro-Diels-Alder reaction, leading to the cleavage of the six-membered ring.
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the amine is a characteristic fragmentation for amines.
Figure 3: Predicted major fragmentation pathways for protonated 4,5,6,7-tetrahydro-1H-indazol-5-amine.
X-ray Crystallography: The Gold Standard
While NMR and MS provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state. If a high-quality single crystal of this compound can be obtained, X-ray diffraction analysis will provide precise bond lengths, bond angles, and the absolute configuration (if chiral), thereby definitively confirming the proposed structure.
Experimental Protocols
The following are generalized, yet detailed, protocols for the acquisition of the necessary analytical data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameters, optimizing as necessary for the specific sample.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents and solvent mixtures.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the model to obtain the final crystal structure.[3]
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of this compound is a process of logical deduction, guided by the principles of spectroscopic analysis. By integrating the data from a comprehensive suite of NMR experiments with high-resolution mass spectrometry, a confident structural assignment can be made. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, the ultimate confirmation lies in the acquisition and interpretation of experimental data, with single-crystal X-ray crystallography serving as the final arbiter. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for the advancement of research and development in the pharmaceutical sciences.
References
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Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
- Murugavel, K., Amirthaganesan, S., & Sabapathy Mohan, R. T. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. Chemistry of Heterocyclic Compounds, 46(4), 443-450.
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National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
- Faisal, M., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
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PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazol-5-amine. Retrieved from [Link]
- ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3606-3623.
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National Center for Biotechnology Information. (n.d.). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed Central. Retrieved from [Link]
- RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Organic & Biomolecular Chemistry, 18(16), 3047-3056.
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ResearchGate. (n.d.). (PDF) 13 C NMR of indazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed Central. Retrieved from [Link]
- ACS Publications. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(11), 3494-3498.
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National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
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An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Free Base
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4,5,6,7-tetrahydro-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the pivotal intermediate, 4,5,6,7-tetrahydro-1H-indazol-5-one, from a readily available cyclic diketone, followed by its conversion to the target primary amine via reductive amination. This guide delves into the mechanistic underpinnings of each transformation, offering practical, field-proven insights into experimental design and execution. Detailed protocols, data tables, and process visualizations are included to facilitate seamless adoption and adaptation by researchers and drug development professionals.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. The introduction of an amine functionality at the 5-position, affording 4,5,6,7-tetrahydro-1H-indazol-5-amine, provides a critical handle for further chemical elaboration and the exploration of structure-activity relationships (SAR). This versatile intermediate serves as a cornerstone for the synthesis of novel kinase inhibitors, central nervous system (CNS) modulators, and other therapeutic agents. The development of a scalable and efficient synthesis of this free base is therefore of paramount importance to accelerate drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 4,5,6,7-tetrahydro-1H-indazol-5-amine, points towards a key disconnection at the C5-N bond, revealing 4,5,6,7-tetrahydro-1H-indazol-5-one as a strategic precursor. This ketone can be readily accessed through the cyclocondensation of a suitable cyclohexane-1,3-dione derivative with hydrazine. This two-stage approach offers a convergent and flexible route, utilizing commercially available starting materials.
Caption: Retrosynthetic analysis of 4,5,6,7-tetrahydro-1H-indazol-5-amine.
This guide will focus on a practical and scalable execution of this synthetic strategy.
Synthesis of the Key Intermediate: 4,5,6,7-Tetrahydro-1H-indazol-5-one
The formation of the tetrahydroindazole ring system is achieved through a classical condensation reaction between a β-diketone and hydrazine. This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring fused to the saturated cyclohexane ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the cyclohexane-1,3-dione derivative, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate which, upon dehydration, yields the stable 4,5,6,7-tetrahydro-1H-indazol-5-one. The tautomer shown is one of several possible, with the exact position of the double bonds and the pyrazole proton being dependent on the conditions and substituent effects.
A Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine Dihydrochloride: Properties, Analysis, and Applications
Abstract: This document provides a comprehensive technical overview of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established "privileged structure" due to its versatile biological activities.[1][2] This guide details the core physicochemical properties of the title compound, with a primary focus on its molecular weight, and presents validated protocols for its analytical characterization. Furthermore, it explores its applications as a chemical building block and discusses essential safety and handling procedures for laboratory use. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is the salt form of the corresponding free base, rendering it more stable and soluble in aqueous media for experimental use. Its fundamental properties are crucial for accurate experimental design, from calculating molar concentrations to interpreting analytical data.
Structural and Molecular Data
The chemical structure consists of a fused pyrazole and cyclohexane ring system, with an amine substituent on the cyclohexane moiety. The dihydrochloride salt form is critical for its handling and formulation properties.
Caption: Chemical structure of this compound.
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 210.11 g/mol | |
| Chemical Formula | C₇H₁₃N₃Cl₂ | |
| CAS Number | 74197-17-4 | [3] |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | N/A |
| InChI Key | IHDUZMHOIVQJGL-UHFFFAOYSA-N | |
| Physical Form | Solid powder | |
| Melting Point | 280-284 °C | |
| Storage Conditions | Room temperature, under inert atmosphere |
Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of a compound is paramount in research. The following protocols form a self-validating workflow for the comprehensive analysis of this compound. Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the final structure of synthesized indazole derivatives.[1]
Caption: A standard analytical workflow for quality control of incoming chemical reagents.
Protocol: Identity Confirmation via Mass Spectrometry (MS)
-
Causality: This initial step provides rapid confirmation of the compound's molecular mass, serving as a primary identity check. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amine, minimizing fragmentation and clearly showing the molecular ion.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or Quadrupole mass spectrometer.
-
Analysis Parameters:
-
Ionization Mode: Positive. The amine groups are readily protonated.
-
Scan Range: m/z 50-500.
-
Expected Ion: The analysis will detect the free base. The expected protonated molecule [M+H]⁺ for the free base (C₇H₁₁N₃, MW = 137.18 g/mol ) is approximately m/z 138.1.[4]
-
-
Validation: The presence of a dominant peak at the expected m/z confirms the molecular mass of the core molecule.
-
Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the industry-standard method for quantifying the purity of small molecules. A reverse-phase (RP) C18 column is used to separate the polar analyte from non-polar impurities based on hydrophobicity. The addition of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase ensures sharp peak shapes by protonating the amine.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in water or a water/acetonitrile mixture to a final concentration of ~0.5 mg/mL.
-
HPLC System Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Validation: A purity level of ≥95% is typically required for use in most research applications.
-
Applications in Research and Drug Development
Indazole-containing compounds are prevalent in modern pharmacology. The indazole nucleus is considered a key pharmacophore in many marketed drugs, including Granisetron, an antiemetic used to counteract the side effects of cancer therapy.[2]
This compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules. Its bifunctional nature—a reactive amine and a versatile heterocyclic core—allows for extensive chemical modification. Researchers utilize this scaffold to build libraries of novel compounds for screening against various biological targets, including:
-
Kinase Inhibitors: The indazole core can mimic the hinge-binding motif of ATP, making it a valuable scaffold for kinase inhibitor design.
-
Antibacterial Agents: Derivatives of indazole have shown promising activity against various bacterial strains, including methicillin-resistant S. aureus (MRSA).[2]
-
GPCR Ligands: The structural rigidity and hydrogen bonding capabilities of the indazole system are suitable for designing ligands for G-protein coupled receptors.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling:
-
Always handle within a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
References
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PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]
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Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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The Tetrahydroindazole Scaffold: A Privileged Core for Modulating Key Biological Processes
A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Versatile Heterocycle
In the landscape of medicinal chemistry, the tetrahydroindazole nucleus has garnered significant attention as a "privileged scaffold." Its rigid, three-dimensional structure and synthetic tractability have made it a cornerstone for the development of potent and selective modulators of a wide array of biological targets.[1][2] Initially explored for its anti-inflammatory properties, the therapeutic potential of tetrahydroindazole derivatives has expanded dramatically, now encompassing oncology, immunology, and neuroscience.[3][4] This guide provides a technical overview of the major biological activities of tetrahydroindazole derivatives, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used to validate their activity.
Key Biological Activities and Therapeutic Targets
The unique stereoelectronic features of the tetrahydroindazole core allow it to engage with high affinity in various enzymatic pockets and receptor binding sites. Research has illuminated several key areas where these derivatives show significant promise.
Kinase Inhibition: Targeting the Engine Room of Cellular Signaling
A predominant and highly successful application of the tetrahydroindazole scaffold is in the development of protein kinase inhibitors.[5] Kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The tetrahydroindazole moiety often serves as an effective ATP-competitive hinge-binder, a critical interaction for potent kinase inhibition.[5]
-
Cyclin-Dependent Kinases (CDKs): Tetrahydroindazole derivatives have been identified as inhibitors of CDKs, which are master regulators of the cell cycle.[1] For instance, certain analogues have demonstrated submicromolar inhibitory activity against CDK2/cyclin A complexes, which are vital for the G1- to S-phase transition and DNA synthesis.[1] By blocking the ATP-binding site, these inhibitors can halt uncontrolled cell proliferation, a key feature of cancer.[1][6]
-
Interleukin-2 Inducible T-Cell Kinase (ITK): In the realm of immunology, tetrahydroindazole-based compounds have been developed as potent and selective inhibitors of ITK.[8][9][10] ITK is a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling.[9][10] Inhibition of ITK can modulate T-cell activation and the production of inflammatory cytokines, making it an attractive target for autoimmune and inflammatory disorders like asthma.[8][9][10] Structure-guided design has led to second-generation analogues with enhanced potency and improved pharmacokinetic profiles.[8][10]
The general mechanism of action for these kinase inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to pathological cellular responses.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT or MTS-based)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. [11] Principle: Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The amount of color produced is proportional to the number of viable cells. [11] Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the tetrahydroindazole derivative. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). [11]3. Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add the tetrazolium salt reagent (e.g., MTT) to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: If using MTT, add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC50 value. [11]
Data Presentation
Quantitative data from these assays are best summarized in tables for clear comparison of compound potency and selectivity.
Table 1: Sample Inhibitory Activity Data for Tetrahydroindazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) [12] | HCT-116 Cell Viability IC50 (µM) [11] |
| THI-001 | CDK2/cyclin A | 150 | 2.5 |
| THI-002 | ITK | 25 | > 50 |
| THI-003 | DHODH | 80 | 1.1 |
| Staurosporine | Pan-Kinase | 5 | 0.02 |
| Cisplatin | (Control) | N/A | 5.3 [11] |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The tetrahydroindazole scaffold has proven to be exceptionally fruitful for the discovery of novel therapeutic agents. Its ability to potently and selectively inhibit key enzymes like protein kinases and DHODH underscores its importance in oncology and immunology. [1][8][13]Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring new therapeutic areas, and developing next-generation compounds, such as covalent inhibitors or allosteric modulators, to overcome resistance and further enhance selectivity. The continued exploration of this versatile core structure holds immense promise for addressing unmet medical needs.
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Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]
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Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. ResearchGate. [Link]
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Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. [Link]
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Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to 4,5,6,7-Tetrahydro-1H-indazol-5-amine: A Cornerstone Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 4,5,6,7-tetrahydro-1H-indazol-5-amine has emerged as a uniquely powerful and versatile intermediate. Its combination of a rigid bicyclic core, a reactive primary amine for diverse functionalization, and a three-dimensional character makes it a privileged scaffold, particularly in the design of highly selective kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of this building block, from its fundamental properties and synthesis to a detailed playbook of its key chemical transformations and its pivotal role in the synthesis of approved drugs such as Axitinib.[3]
The Tetrahydroindazole Core: Foundational Physicochemical Properties
At its core, 4,5,6,7-tetrahydro-1H-indazol-5-amine (C₇H₁₁N₃, MW: 137.18 g/mol ) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclohexylamine ring.[4][5] This structure imparts a set of chemical characteristics that are highly advantageous for drug design.
Tautomerism: A Key Consideration
A critical feature of the indazole ring system is its existence in two primary tautomeric forms: the 1H- and 2H-indazoles.[6] The 1H-tautomer is generally recognized as the more thermodynamically stable and, therefore, the predominant form in solution.[7] This stability is a crucial factor in synthesis and molecular recognition, as it provides a predictable and stable platform for further chemical modification. The ability to selectively functionalize the N1 or N2 position allows for fine-tuning of the molecule's steric and electronic properties, including its hydrogen bonding capabilities, which is essential for target engagement.
Caption: Core properties of the building block and its key tautomeric relationship.
Strategic Synthesis of the Core Building Block
The accessibility of a building block is as important as its reactivity. Fortunately, 4,5,6,7-tetrahydro-1H-indazol-5-amine can be prepared through robust and scalable synthetic routes, typically beginning from readily available cyclohexanedione precursors. The most common strategy involves a two-step sequence: formation of the indazolone core followed by conversion of the ketone to the desired amine.
The causality behind this strategy is sound: the initial cyclization is a classic and high-yielding condensation reaction to form the stable heterocyclic core. The subsequent reductive amination is a highly versatile and controlled method for introducing the primary amine, which serves as the principal handle for diversification.
Caption: A typical synthetic workflow for the core building block.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
-
Reaction Setup: To a solution of a suitable 1,3-cyclohexanedione derivative (1.0 equiv) in ethanol, add hydrazine hydrate (1.1 equiv).
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitation occurs, concentrate the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure indazolone intermediate.[7]
A Synthetic Chemist's Playbook: Key Transformations
The true value of 4,5,6,7-tetrahydro-1H-indazol-5-amine lies in its predictable and versatile reactivity. The primary amine at the C5 position is the main locus of synthetic manipulation, allowing for the construction of complex molecular architectures.
A. C-N Bond Formation via Reductive Amination
Reductive amination is a cornerstone reaction for functionalizing the C5-amine. It provides a direct and efficient method for introducing a wide array of alkyl and aryl substituents by reacting the primary amine with aldehydes or ketones in the presence of a mild reducing agent.
-
Rationale: This method is preferred for its high functional group tolerance and operational simplicity. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often employed because they are selective for the iminium ion intermediate and do not reduce the starting aldehyde or ketone. This selectivity ensures high yields and clean reaction profiles.[8][9]
B. Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is an indispensable tool in modern drug discovery for the synthesis of arylamines.[10] This reaction allows for the coupling of the C5-amine with aryl halides or triflates, a critical step in the synthesis of many kinase inhibitors where an arylamine moiety is required for binding to the enzyme's hinge region.[11]
-
Expertise in Action: The success of this coupling is highly dependent on the choice of palladium catalyst, ligand, and base. For electron-rich and sterically hindered partners, specialized biarylphosphine ligands (e.g., Xantphos, DavePhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[11][12] The base (e.g., Cs₂CO₃, K₃PO₄) plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.
Caption: Key synthetic transformations originating from the core building block.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equiv), 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.05 equiv), a suitable phosphine ligand like Xantphos (0.1 equiv), and cesium carbonate (2.0 equiv).[13]
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[13]
Application Spotlight: A Cornerstone of Kinase Inhibitor Design
The tetrahydroindazole scaffold is a well-established hinge-binding motif in numerous protein kinase inhibitors.[14] Its ability to form critical hydrogen bonds with the kinase hinge region, combined with the C5-amine's role as an anchor for various specificity-determining side chains, makes it an exceptionally valuable scaffold.
Case Study: Axitinib (Inlyta®)
Axitinib is a potent and selective tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[3] Its molecular structure is a testament to the utility of the indazole core. The synthesis of Axitinib prominently features an indazole derivative, where the core scaffold is elaborated through a series of reactions, including critical C-N and C-S bond formations, to construct the final drug molecule.[15][16]
| Drug Profile: Axitinib | |
| Mechanism of Action | Potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3] |
| Therapeutic Indication | Advanced Renal Cell Carcinoma (RCC).[3] |
| Role of Indazole Core | Acts as a key structural scaffold, with the vinyl-pyridine moiety extending from the C3 position and the thioether linkage at the C6 position. The core amine is a precursor to these functionalities. |
Emerging Applications and Future Outlook
While its role in kinase inhibition is well-documented, the utility of 4,5,6,7-tetrahydro-1H-indazol-5-amine is not confined to this target class. Research has demonstrated its value as a scaffold for developing potent and selective ligands for other important biological targets.
| Target Class | Application Insights | Representative IC₅₀/Kᵢ Values |
| Sigma-2 Receptors | Derivatives have been synthesized showing moderate affinity and excellent selectivity for the sigma-2 receptor, a target implicated in cancer cell proliferation.[17] | Kᵢ = 15 nM - 50 nM for lead compounds.[8] |
| CDK2/cyclin Complexes | The tetrahydroindazole scaffold was identified in high-throughput screening as an inhibitor of CDK2/cyclin A, a key regulator of the cell cycle.[18] | Kᵢ = 2.3 µM for initial hit compound.[18] |
| DHODH Inhibitors | Chiral tetrahydroindazoles have been developed as novel inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[19] | IC₅₀ values in the low nanomolar range for optimized analogues.[19] |
The continued exploration of this building block's chemical space promises to unlock new therapeutic possibilities. Its proven synthetic tractability, coupled with its favorable physicochemical properties, ensures that 4,5,6,7-tetrahydro-1H-indazol-5-amine will remain a valuable and frequently utilized tool in the drug discovery chemist's arsenal for years to come.
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Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
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PubMed Central. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Retrieved from [Link]
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PubMed Central. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
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ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]
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PubMed Central. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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ResearchGate. (2011). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
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ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]
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Beilstein Journals. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
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PubMed Central. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]
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MDPI. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
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ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
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New Drug Approvals. (2015). AXITINIB. Retrieved from [Link]
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PubMed Central. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]
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PubMed Central. (2022). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]
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PubMed. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Retrieved from [Link]
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Bentham Science. (2023). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]
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The Tetrahydroindazole Scaffold: A Privileged Framework for the Discovery of Novel Kinase Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the tetrahydroindazole scaffold has proven to be a "privileged structure," consistently yielding potent and selective inhibitors against a range of kinase targets. This guide provides a comprehensive technical overview of the discovery process for novel kinase inhibitors based on the tetrahydroindazole core. We will delve into the synthetic strategies for library generation, robust screening methodologies, and the principles of structure-guided lead optimization, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the Tetrahydroindazole Scaffold
The tetrahydroindazole core offers a unique combination of structural and chemical features that make it an exceptional starting point for kinase inhibitor design. Its three-dimensional, partially saturated ring system provides a rigid framework that can orient substituents into the distinct pockets of the ATP-binding site with high precision. This pre-organization minimizes the entropic penalty of binding, often leading to higher affinity. Furthermore, the fused pyrazole ring presents key hydrogen bond donors and acceptors that can engage with the hinge region of the kinase, a critical interaction for potent inhibition. The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.
Building the Armory: Synthesis of a Tetrahydroindazole-Based Compound Library
A successful kinase inhibitor discovery campaign begins with a structurally diverse and high-quality compound library. The synthesis of a tetrahydroindazole library can be efficiently accomplished through a multi-step sequence that is both robust and amenable to parallel synthesis.
Overall Synthetic Strategy
The general approach involves the construction of a key intermediate, a substituted tetrahydroindazol-4-amine, which can then be coupled with a diverse panel of carboxylic acids to generate the final library of amide-containing inhibitors.
Caption: Synthetic workflow for the tetrahydroindazole inhibitor library.
Experimental Protocol: Synthesis of the Tetrahydroindazole Core
Step 1: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
This step involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
-
Materials:
-
Cyclohexane-1,3-dione
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) in ethanol.[1][2]
-
Add an equimolar amount of 4-substituted benzaldehyde (1 mmol).[1][2]
-
Add alcoholic NaOH to the mixture.[2]
-
Stir the resulting mixture at room temperature for 1 hour.[1][2]
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Step 2: Reductive Amination to Form 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reductive amination is a powerful method for converting ketones to amines.
-
Materials:
-
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
-
Ammonium acetate or another amine source
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one in a suitable solvent like methanol or DCM.
-
Add an excess of the amine source (e.g., ammonium acetate for a primary amine).
-
Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) portion-wise at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Amide Coupling to Generate the Final Inhibitor Library
The final diversification step involves coupling the key amine intermediate with a variety of carboxylic acids using a peptide coupling reagent like HATU.
-
Materials:
-
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
-
A diverse set of carboxylic acids (1.1 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compounds by flash column chromatography or preparative HPLC.
-
Identifying the Hits: High-Throughput Screening Methodologies
Once the compound library is synthesized and characterized, the next critical step is to identify "hits" – compounds that exhibit inhibitory activity against the kinase of interest. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays are two of the most widely used platforms for high-throughput screening (HTS) of kinase inhibitors due to their sensitivity, robustness, and homogeneous format.
Caption: High-throughput screening workflow for kinase inhibitors.
TR-FRET Kinase Assay Protocol (LanthaScreen™ as an example)
This assay measures the phosphorylation of a substrate by a kinase.
-
Principle: A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used in conjunction with a fluorescently labeled substrate (tracer). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and the tracer's acceptor fluorophore into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Kinase of interest
-
Fluorescein-labeled peptide substrate
-
ATP
-
LanthaScreen™ Eu-anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Test compounds (tetrahydroindazole library)
-
384-well assay plates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in TR-FRET dilution buffer.
-
Prepare a 2X ATP solution in TR-FRET dilution buffer.
-
Add the kinase/substrate solution to the wells containing the compounds.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a 2X antibody solution in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding the antibody solution.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is used to determine the extent of inhibition.
-
AlphaScreen Kinase Assay Protocol
This assay is another proximity-based method to detect kinase activity.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a kinase phosphorylates its substrate. For example, a biotinylated substrate can be captured by streptavidin-coated donor beads, and a phospho-specific antibody can be captured by protein A-coated acceptor beads. When the substrate is phosphorylated, the antibody binds, bringing the beads close enough for a singlet oxygen-mediated energy transfer, resulting in a luminescent signal.
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
AlphaScreen assay buffer
-
Test compounds
-
384-well assay plates
-
-
Procedure:
-
Compound Plating: Dispense serially diluted test compounds into the assay plate.
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and ATP to the wells.
-
Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
In a separate tube, mix the phospho-specific antibody with the Protein A-coated Acceptor beads and incubate.
-
Add this mixture to the reaction wells.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark (e.g., for 60 minutes) to allow for bead-antibody-substrate complex formation.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The intensity of the luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
From Hit to Lead: The Art of Medicinal Chemistry Optimization
Identifying a hit is just the beginning. The subsequent hit-to-lead and lead optimization phases are iterative processes aimed at improving the potency, selectivity, and drug-like properties of the initial hits. This is where the true power of the tetrahydroindazole scaffold becomes apparent, as its multiple modification points allow for systematic exploration of the chemical space.
Sources
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 74197-17-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical databases to ensure the safe and effective use of this compound in a laboratory setting. By detailing the known hazards, required personal protective equipment (PPE), and procedures for storage, spills, and disposal, this guide aims to foster a culture of safety and scientific integrity.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery programs.[1] Its indazole core is a known bioisostere for indoles, often conferring favorable pharmacokinetic properties to drug candidates.[2] As a dihydrochloride salt, the compound generally presents as a solid powder with increased stability and solubility in aqueous media compared to its free base form (CAS No. 74197-15-2).[1][3]
The safe handling of this compound is predicated on a thorough understanding of its potential hazards. While comprehensive toxicological data is not fully available, existing classifications provide a clear directive for cautious handling.[4][5] This guide bridges the gap between raw safety data and practical, field-proven laboratory application.
Hazard Identification and Risk Assessment
The primary known hazards associated with this compound are categorized under the Globally Harmonized System (GHS) and necessitate a careful risk assessment before any handling.
2.1 GHS Classification
The compound is classified with the GHS07 pictogram, indicating "Warning". This corresponds to the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
These classifications mandate that the compound be treated as hazardous. The lack of comprehensive toxicological studies means that unknown or chronic hazards cannot be ruled out, reinforcing the need for stringent adherence to safety protocols.[4]
2.2 Physicochemical Properties and Stability
Understanding the physical state and stability is crucial for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 74197-17-4 | |
| Molecular Formula | C₇H₁₁N₃ · 2HCl (C₇H₁₃Cl₂N₃) | [7] |
| Molecular Weight | 210.10 g/mol | [7] |
| Physical Form | Solid, powder | |
| Melting Point | 280-284 °C | |
| Storage Temperature | Room temperature, sealed in a dry place. Some suppliers recommend 2-8°C for long-term storage.[8] | |
| Chemical Stability | Stable under normal temperatures and pressures. | [4] |
Core Directive: Safe Handling Protocols
A self-validating system of safety relies on the principle of minimizing exposure through engineering controls, administrative controls, and finally, personal protective equipment.
3.1 Engineering Controls
The primary engineering control for handling this powdered substance is a certified chemical fume hood or a powder containment enclosure. This is a mandatory requirement to prevent inhalation of the powder, which may cause respiratory irritation.[7][9] The ventilation system ensures that any airborne particles are captured and exhausted away from the researcher.
3.2 Personal Protective Equipment (PPE)
Appropriate PPE is the final and most direct barrier between the researcher and the chemical.[10][11] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[4][9] Given the "serious eye irritation" classification, a face shield should also be worn, especially when handling larger quantities or if there is a significant risk of splashing.[12][13]
-
Skin Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate for incidental contact.[12] Always check the manufacturer's glove compatibility data for the specific type of glove used. A lab coat or chemical-resistant apron must be worn to protect against skin contact.[11]
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[4][13] The choice of respirator should be made by a qualified safety professional.
Caption: Personal Protective Equipment (PPE) decision workflow.
Experimental Protocols: From Bench to Disposal
4.1 Storage and Housekeeping
Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed and properly labeled.[4][9]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C.[8] Adhere to the supplier's specific recommendation.
-
Rationale: The dihydrochloride salt can be hygroscopic. Improper storage can lead to absorption of moisture, affecting the compound's integrity and potentially leading to caking, which makes handling more difficult.
4.2 Step-by-Step Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area (chemical fume hood).
-
Work Area: Decontaminate the weighing area and the fume hood sash. Place a weigh boat on the analytical balance.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the required amount of powder to the weigh boat. Avoid generating dust. If dust is generated, allow the fume hood to clear it before proceeding.
-
Closing: Securely close the primary container immediately after dispensing.
-
Dissolving: Place a beaker containing the desired solvent on a stir plate within the fume hood. Slowly add the weighed powder to the solvent while stirring to prevent clumping and splashing.
-
Cleanup: Clean the spatula and work area thoroughly. Dispose of contaminated weigh boats and wipes in a designated solid chemical waste container.
Caption: Standard workflow for handling the solid compound.
4.3 Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Containment: For a solid spill, gently cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7]
-
Cleanup: Carefully sweep the material into a designated chemical waste container.[4] Avoid actions that create dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and a cloth, ensuring all residue is removed. Dispose of all cleaning materials as hazardous waste.
4.4 First Aid Measures
Immediate first aid can significantly mitigate the effects of exposure.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[4] Seek immediate medical attention.
4.5 Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Procedure: Dispose of the waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Conclusion
While this compound is a valuable tool in chemical research, its potential hazards demand respect and careful handling. The GHS classifications clearly indicate risks of irritation and harm upon ingestion. By adhering to the principles of minimizing exposure through engineering controls, consistent use of appropriate PPE, and following structured protocols for handling and disposal, researchers can work with this compound safely and effectively. The causality behind these protocols is simple: prevention of contact is the most reliable method for ensuring safety. This guide provides the framework for establishing a self-validating system of safety in any laboratory utilizing this compound.
References
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An In-depth Technical Guide to the Stability and Storage of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Introduction
4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride is a crucial chemical intermediate in the synthesis of various pharmacologically active molecules, including protein kinase inhibitors.[1] Its structural integrity is paramount for the successful outcome of multi-step syntheses and the purity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the stability of this compound. As specific public stability data for this intermediate is limited, this document emphasizes the fundamental principles of chemical stability, outlines potential degradation pathways, and provides robust protocols for establishing in-house storage conditions and re-test periods, aligning with industry best practices and regulatory expectations.[2]
Part 1: Physicochemical Profile and Potential Stability Liabilities
Understanding the inherent chemical nature of this compound is the first step in predicting its stability challenges.
Chemical Structure and Key Features:
-
Molecular Formula: C₇H₁₁N₃ · 2HCl[3]
-
Molecular Weight: 210.11 g/mol [3]
-
Appearance: Typically a solid powder.[3]
-
Functional Groups: The molecule possesses several reactive centers:
-
A primary amine (-NH₂) on the cyclohexene ring.
-
A tetrahydroindazole core, which contains secondary amine character within the pyrazole ring.
-
A dihydrochloride salt, which significantly influences its properties.
-
Predicted Stability Liabilities:
The compound's structure suggests susceptibility to several modes of degradation:
-
Oxidation: The primary and secondary amine functionalities are susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be attacked by atmospheric oxygen, especially in the presence of light, heat, or trace metal ions.[4][5] Forming the dihydrochloride salt mitigates this risk by protonating the amines, thereby tying up the lone pair of electrons.[4] However, this protection is not absolute.
-
Hygroscopicity: Dihydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] Water absorption can lead to physical changes (e.g., caking, deliquescence) and can act as a medium for hydrolytic degradation or other reactions.[6][7]
-
Photostability: The indazole ring system, while not fully aromatic, contains chromophores that may absorb UV or visible light. This absorption can lead to photochemical degradation.[8][9] International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[8][10][11][12]
-
Thermal Degradation: Like most complex organic molecules, excessive heat can provide the energy needed to overcome activation barriers for decomposition reactions. The melting point is reported between 280-284 °C, suggesting high thermal stability in the short term, but long-term storage at elevated temperatures should be avoided.
The following diagram illustrates the potential degradation pathways that must be considered.
Caption: Potential degradation pathways for the title compound.
Part 2: Recommended Storage and Handling Protocols
Based on the predicted liabilities, a conservative and protective approach to storage and handling is essential to preserve the compound's integrity.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C or -20 °C. | Reduces the rate of potential oxidative and thermal degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[3][5] | Minimizes exposure to atmospheric oxygen, directly inhibiting oxidative degradation. |
| Light | Store in an amber, light-tight container.[5] | Prevents initiation of photochemical degradation pathways. |
| Moisture | Store in a desiccator or in a tightly sealed container with a desiccant.[6][13][14] | Manages the inherent hygroscopicity of the dihydrochloride salt, preventing water absorption and subsequent physical or chemical changes. |
Best Practices for Handling:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: When possible, handle the material inside a glovebox or glove bag with a dry, inert atmosphere.
-
Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.
-
Container Sealing: Always ensure containers are sealed tightly after use. Use containers with high-quality seals (e.g., PTFE-lined caps).[13]
Part 3: Designing a Comprehensive Stability Study
To definitively establish a re-test period and optimal storage conditions, a formal stability study is required. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[2][15][16]
Objective: To evaluate the stability of this compound under various environmental conditions and establish a recommended re-test date.
Caption: Workflow for a comprehensive stability study.
Experimental Protocols:
1. Time-Zero (T₀) Characterization:
-
Objective: To establish a baseline for a new batch of the compound.
-
Methodology:
-
Appearance: Visually inspect the solid for color and physical form. Record observations.
-
Purity by HPLC-UV:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm, determined by UV scan).
-
Analysis: Calculate purity by area percent.
-
-
Identity Confirmation by LC-MS: Use the HPLC method coupled to a mass spectrometer to confirm the mass of the parent ion (free base form, m/z ≈ 152.1).
-
Water Content: Perform Karl Fischer titration to determine the initial water content.
-
2. Forced Degradation (Stress Testing):
-
Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[16]
-
Methodology: Prepare solutions/suspensions of the compound (~1 mg/mL) and expose them to the following conditions for a defined period (e.g., 24 hours), then analyze by HPLC-UV.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid sample at 80 °C.
-
Photostability: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][11]
-
3. Long-Term and Accelerated Stability Study:
-
Objective: To monitor the stability of the compound over time under defined storage conditions.
-
Methodology:
-
Aliquot the solid compound into suitable, tightly sealed amber vials.
-
Place vials into stability chambers set to the following ICH-recommended conditions[2]:
-
Long-Term: 25 °C / 60% Relative Humidity (RH) or 30 °C / 65% RH.
-
Accelerated: 40 °C / 75% RH.
-
Recommended (Protective): 5 °C (refrigerator) and -20 °C (freezer).
-
-
Pull samples at pre-defined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).
-
Analyze each sample for Appearance and Purity by HPLC-UV.
-
Data Presentation and Interpretation:
Summarize the results in a table to facilitate analysis.
| Storage Condition | Time Point | Appearance | Purity (% Area) |
| T₀ | 0 Months | White Powder | 99.8% |
| 25°C / 60% RH | 3 Months | Off-white Powder | 99.5% |
| 6 Months | Off-white Powder | 99.1% | |
| 40°C / 75% RH | 3 Months | Yellowish Powder | 98.0% |
| 6 Months | Yellowish, clumpy | 96.5% | |
| 5°C | 12 Months | White Powder | 99.8% |
| -20°C | 12 Months | White Powder | 99.8% |
This is an example data table.
A significant change in purity or appearance, particularly under accelerated conditions, indicates instability. The data should be analyzed to establish a re-test period, which is the duration for which the compound is expected to remain within its specified quality limits when stored under the defined conditions. Based on the principles discussed and the potential liabilities, storage at 2–8 °C or -20 °C under an inert, dry atmosphere and protected from light is strongly recommended to ensure the long-term integrity of this compound.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]
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ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
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ICH, Quality Guidelines Overview. [Link]
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European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products (January 1998). [Link]
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Reddit, r/chemistry, Why are organic amines often more stable as the HCl salt than in the free base form? (August 2015). [Link]
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SlideShare, Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Atlas-MTS, ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions (December 2021). [Link]
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ResearchGate, ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link]
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European Medicines Agency, Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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ICH, STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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European Medicines Agency, Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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National Institutes of Health (NIH), Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
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Pharma SOPs, SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 (March 2025). [Link]
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University of Glasgow Theses, Amine hydrochloride salts: a problem in polyurethane synthesis (2007). [Link]
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ACS Publications, Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
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Manufacturing Chemist, An innovative drug delivery form for hygroscopic pharmaceutical drugs (January 2019). [Link]
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Pharma.Tips, How to Stabilize Tablets Containing Hygroscopic Ingredients (December 2025). [Link]
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Interactive Learning Paradigms, Incorporated, The MSDS HyperGlossary: Hygroscopic. [Link]
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PubChem, 4,5,6,7-tetrahydro-1H-indazole. [Link]
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Chemistry LibreTexts, 3.5: Chemical Properties of Amines. Bases and Salt Formation (February 2022). [Link]
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PubChem, 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]
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ResearchGate, Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
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PubMed, Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
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SciLifeLab Publications, Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
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The Pharmaceutical Journal, Understanding the chemical basis of drug stability and degradation (October 2010). [Link]
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tautomerism in 4,5,6,7-tetrahydro-1H-indazole compounds
An In-Depth Technical Guide to Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Compounds
Abstract
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive agents.[1] The synthetic and biological utility of these compounds is profoundly influenced by a fundamental chemical property: annular prototropic tautomerism. This guide provides a detailed exploration of the tautomeric equilibrium between the 1H- and 2H- forms of tetrahydroindazoles. We will dissect the structural nuances of these tautomers, elucidate the key factors governing their equilibrium, present validated protocols for their characterization, and discuss the critical implications of this phenomenon for drug development professionals.
The Fundamental Equilibrium: 1H- vs. 2H-Tautomerism
Indazole and its derivatives are bicyclic nitrogen-containing heterocycles that exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] For the parent indazole system, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[3][4] This preference is generally attributed to the benzenoid character of the 1H form, which is energetically favored over the quinonoid structure of the 2H form.[2]
However, in the 4,5,6,7-tetrahydro-1H-indazole series, the partial saturation of the six-membered ring alters the electronic landscape. The energetic difference between the 1H and 2H tautomers can be subtle and is highly sensitive to substitution patterns on both the pyrazole and the cyclohexane rings.[5][6]
Computational studies on derivatives such as 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that while the 1H tautomer is often more stable, substituents can reverse this trend.[5][6] For example, the introduction of a methyl group at the 3-position can lead to the 2H tautomer being the more stable form.[5] This highlights a crucial principle: one cannot assume the predominance of the 1H tautomer in substituted tetrahydroindazole systems; empirical or computational validation is essential.
Governing Factors of Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static. It is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces. Understanding these factors is paramount for controlling and predicting the behavior of these compounds in different environments.
Substituent Effects
The electronic nature of substituents on the indazole core is a primary determinant of tautomeric preference. The principles observed in simpler pyrazole systems provide a valuable framework for understanding these effects.[7]
-
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., -CH₃) or amines (-NH₂) can influence stability. In pyrazoles, EDGs tend to favor the tautomer where the substituent is at the C3 position (analogous to the 1H-indazole).[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), or trifluoromethyl (-CF₃) exert a significant pull on electron density. In pyrazoles, EWGs have been found to stabilize the tautomer where the substituent is at the C5 position.[8] In a landmark study on 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer was found to be experimentally more stable than the 1H form in DMSO-d₆ solution, a direct consequence of the substitution pattern.[5][6]
Solvent Effects
The surrounding solvent medium plays a critical role in stabilizing or destabilizing tautomers through various interactions.[9] The choice of solvent is therefore not merely a matter of solubility but a key experimental parameter that can shift the equilibrium.
-
Polarity and Dipole Moment: A solvent's polarity can differentially solvate the two tautomers, which often possess different dipole moments. Computational studies on tetrahydroindazolones revealed that the 1H-tautomer can have a higher dipole moment, suggesting it might be favored in more polar solvents.[5]
-
Hydrogen Bonding: Protic solvents (e.g., methanol, water) can act as hydrogen bond donors and acceptors, competing with the intermolecular hydrogen bonding between indazole molecules themselves. Aprotic solvents (e.g., DMSO, CDCl₃) can also participate in hydrogen bonding. In some 3-substituted indazoles, less polar solvents like CDCl₃ have been shown to stabilize the 2H tautomer through the formation of a strong intramolecular hydrogen bond.[10]
-
Proton Transfer Rate: The solvent mediates the intermolecular proton transfer required for tautomerization.[7] Dipolar aprotic solvents are known to decrease the rate of tautomeric interconversion in pyrazoles, which is a crucial factor for analytical characterization by NMR.[7]
Table 1: Influence of Substituents and Solvent on Tautomer Stability in Tetrahydroindazolones
| Compound | Tautomer Stability Order (Calculated, Gas Phase, B3LYP/6-31G**) | Tautomer Ratio (Experimental, DMSO-d₆) | Key Insight |
| 1,5,6,7-tetrahydro-4H-indazol-4-one | 2H > 1H | - | In the absence of C3 substituents, the 2H form is computationally favored in the gas phase.[5] |
| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H > 1H | - | A C3-methyl group further stabilizes the 2H tautomer.[5] |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H > 1H | 2H:1H ≈ 55:45 | The 2H tautomer is experimentally observed as the major species in DMSO solution, validating the computational trend.[6] |
A Practical Guide to Tautomer Characterization
A multi-pronged analytical approach is necessary to unambiguously determine the tautomeric state of a 4,5,6,7-tetrahydro-1H-indazole derivative in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[11]
-
Causality: The key challenge in NMR is that proton exchange between the N1 and N2 positions can be fast on the NMR timescale, leading to averaged signals and masking the presence of distinct tautomers.[12] The experimental design must therefore aim to slow this exchange.
-
Protocol:
-
Sample Preparation: Dissolve the sample (5-10 mg) in a deuterated dipolar aprotic solvent (e.g., DMSO-d₆, CD₂Cl₂, acetone-d₆).
-
Expert Insight: DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can slow down intermolecular proton transfer, facilitating the observation of separate signals for each tautomer.[7]
-
-
Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C spectra at ambient temperature (e.g., 298 K). Note any broad signals, particularly for the NH proton and the pyrazole ring carbons (C3, C7a), as these can be indicative of an intermediate exchange rate.
-
Variable Temperature (VT) NMR: Perform a low-temperature NMR study. Decrease the temperature in increments (e.g., 10 K) from ambient down to the solvent's freezing point (e.g., -90 °C for CD₂Cl₂).
-
Expert Insight: As the temperature is lowered, the rate of proton exchange decreases. If two tautomers are present, the broad, averaged signals will resolve into two distinct sets of sharp signals corresponding to each species.[13] This is a definitive confirmation of a tautomeric equilibrium.
-
-
Structure Assignment: Use 2D NMR techniques (HSQC, HMBC) to assign the signals for each tautomer. ¹⁵N NMR can be particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to the proton's location.[14]
-
Quantification: At a temperature where the exchange is slow and signals are sharp, the ratio of the two tautomers can be determined by integrating the corresponding, well-resolved signals in the ¹H NMR spectrum.
-
X-Ray Crystallography
This technique provides an unambiguous snapshot of the molecular structure in the solid state.[15]
-
Causality: X-ray diffraction determines the precise location of atoms in a crystal lattice, definitively identifying which tautomer is present.[16]
-
Methodology:
-
Grow a single, high-quality crystal of the compound.
-
Perform single-crystal X-ray diffraction analysis.[17]
-
The resulting structure will show the proton localized on either N1 or N2, confirming the identity of the tautomer in the solid state. For example, the crystal structure of 3,6,6-trimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one confirmed it exists exclusively as the 2H tautomer in the crystal.[6]
-
-
Trustworthiness Caveat: The solid-state structure represents the lowest energy form within the crystal lattice. It does not guarantee the same tautomer will be predominant in solution, where solvent interactions can alter the equilibrium.[13]
UV-Vis Spectroscopy
-
Causality: The 1H and 2H tautomers have different electronic structures (benzenoid vs. quinonoid) and therefore exhibit distinct UV-Vis absorption spectra.[19] The spectrum of a tautomeric mixture is a superposition of the spectra of the individual components.[20]
-
Methodology:
-
Synthesize "fixed" tautomers by N-alkylation (e.g., N1-methyl and N2-methyl derivatives) to serve as reference standards for the pure 1H and 2H forms.
-
Measure the UV-Vis spectra of the N1-methyl derivative, the N2-methyl derivative, and the tautomeric NH-compound in the same solvent.
-
Compare the spectrum of the NH-compound to the spectra of the two fixed models. The similarity of the spectral shape and λₘₐₓ values allows for a qualitative or semi-quantitative assessment of the predominant tautomer in solution.[12][21]
-
Computational Chemistry
In silico calculations provide invaluable insights into the intrinsic stability of tautomers and complement experimental findings.
-
Causality: Quantum mechanical methods, such as Density Functional Theory (DFT), can calculate the relative energies of the different tautomers, predicting the most stable form.[22]
-
Methodology:
-
Build the 3D structures of both the 1H and 2H tautomers.
-
Perform geometry optimization and energy calculations using a suitable level of theory (e.g., B3LYP/6-31G**).[5][6]
-
Calculations can be performed for the gas phase to assess intrinsic stability or with a solvent continuum model (e.g., PCM) to predict the equilibrium in solution.
-
The calculated energy difference (ΔE or ΔG) indicates the relative stability and can be used to predict the tautomeric ratio. These predictions are often in good agreement with experimental data.[5][6]
-
Implications for Drug Discovery and Development
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences for drug design. The two tautomers of a single compound are distinct chemical entities with different shapes, hydrogen bonding patterns, and electrostatic potentials. This can lead to:
-
Differential Receptor Binding: One tautomer may bind to a biological target with significantly higher affinity than the other. The "active" tautomer may not be the most abundant form in solution, requiring medicinal chemists to design analogs that "lock" the molecule into the desired form.
-
Altered Physicochemical Properties: Tautomers can have different pKa, logP, and solubility values, which directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: The distinct tautomeric forms of a compound can be considered separate chemical entities, creating complexities and opportunities in patent law.
Conclusion
The tautomerism of 4,5,6,7-tetrahydro-1H-indazole compounds is a complex phenomenon governed by the subtle interplay of substituent electronics and the solvent environment. A simplistic assumption of 1H-tautomer predominance is often incorrect and can be misleading in a research and development context. A rigorous, multi-technique approach combining solution-state NMR, solid-state X-ray crystallography, and supportive computational modeling is the gold standard for characterization. For scientists in drug discovery, a thorough understanding and empirical determination of the operative tautomeric forms are critical for rational drug design, optimizing biological activity, and ensuring robust intellectual property.
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Faure, R., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(6), 471-476. [Link]
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Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 189-236. [Link]
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Alan R. Katritzky. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329-361. [Link]
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Lash, T. D., et al. (2003). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 68(23), 8850-8860. [Link]
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Al-Hourani, B. J., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1332. [Link]
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A Technical Guide to the Spectroscopic Characterization of Tetrahydroindazole Amines
Introduction: The Significance of Tetrahydroindazole Amines in Modern Drug Discovery
The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique three-dimensional architecture and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. When functionalized with an amine group, the resulting tetrahydroindazole amines exhibit a broad spectrum of pharmacological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and neuroprotective properties.
For researchers and drug development professionals, the unambiguous structural elucidation of these molecules is paramount. An in-depth understanding of their spectroscopic properties is not merely a confirmatory step but a critical component of the discovery and development process. This guide provides a comprehensive overview of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of tetrahydroindazole amines. We will delve into the theoretical underpinnings of each technique, present characteristic spectral data, and provide field-proven experimental protocols to ensure accurate and reproducible results.
I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For tetrahydroindazole amines, soft ionization techniques such as Electrospray Ionization (ESI) are typically preferred to minimize in-source fragmentation and preserve the molecular ion.
Expected Fragmentation Patterns
The fragmentation of tetrahydroindazole amines in the mass spectrometer is governed by the stability of the resulting carbocations and radical species. The nitrogen atom of the amine and the indazole ring play a crucial role in directing the fragmentation pathways. Common fragmentation patterns include:
-
α-Cleavage: The bond between the carbon bearing the amine and an adjacent carbon in the tetrahydro ring is a common site of cleavage. This results in a resonance-stabilized iminium ion, which is often observed as a prominent peak in the mass spectrum.[1][2]
-
Loss of the Amine Group: Cleavage of the C-N bond can lead to the loss of the amine-containing side chain.
-
Ring Opening and Fragmentation: The saturated tetrahydro portion of the molecule can undergo ring-opening followed by the loss of small neutral molecules like ethene.
-
Retro-Diels-Alder Reaction: The cyclohexene ring fused to the pyrazole can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.
Table 1: Representative Mass Spectrometry Data for Tetrahydroindazole Amines
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | C₁₃H₁₅N₃ | 214.13 | 197, 118, 91 |
| N-Benzyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | C₁₄H₁₇N₃ | 228.15 | 137, 106, 91 |
| 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | C₁₃H₁₄FN₃ | 232.12 | 215, 136, 109 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 1-5 mg of the tetrahydroindazole amine in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be free of any particulate matter.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Nebulizer Pressure: 10-30 psi.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-20 µL/min. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For tandem MS (MS/MS) experiments, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.[3][4][5][6]
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For tetrahydroindazole amines, IR spectroscopy is particularly useful for confirming the presence of the N-H and C-N bonds of the amine and the aromatic C-H and C=N bonds of the indazole ring.
Characteristic Absorption Bands
-
N-H Stretch: Primary amines (R-NH₂) typically show two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines (R₂-NH) exhibit a single, weaker band in this region.[7][8][9][10]
-
C-H Stretch: The C-H stretching vibrations of the saturated CH₂ groups in the tetrahydro ring appear in the 2850-2960 cm⁻¹ range. Aromatic C-H stretches from any aryl substituents will be observed above 3000 cm⁻¹.
-
N-H Bend: Primary amines show a bending vibration (scissoring) in the 1590-1650 cm⁻¹ region.[9][10]
-
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the indazole ring system typically appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of aliphatic amines is found in the 1020-1250 cm⁻¹ range.[9]
Table 2: Key Infrared Absorption Frequencies for Tetrahydroindazole Amines
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) | Confirms the presence of a primary amine. |
| N-H Stretch (Secondary Amine) | 3300-3500 | Weak to Medium (one band) | Indicates a secondary amine. |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Characteristic of the tetrahydro ring. |
| N-H Bend (Primary Amine) | 1590-1650 | Medium | Often overlaps with C=C stretching bands. |
| C=N / C=C Stretch (Indazole) | 1450-1600 | Medium to Strong | Confirms the heterocyclic core. |
| C-N Stretch (Aliphatic Amine) | 1020-1250 | Medium | Supports the presence of the amine group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid tetrahydroindazole amine directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before sample application.
-
Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the background spectrum (of the empty ATR crystal) first, followed by the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[11][12][13][14]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of tetrahydroindazole amines.
¹H NMR Spectroscopy: Interpreting the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin coupling).
-
N-H Protons: The chemical shift of the amine protons is variable and concentration-dependent, typically appearing as a broad singlet between δ 1.0 and 5.0 ppm. These signals will exchange with D₂O, leading to their disappearance from the spectrum, a useful diagnostic test.[15]
-
Tetrahydro Ring Protons: The methylene (CH₂) protons of the saturated ring will appear as complex multiplets in the δ 1.5-3.0 ppm region. The proton on the carbon bearing the amine group (CH-N) will be shifted downfield to δ 3.0-4.5 ppm due to the electron-withdrawing effect of the nitrogen.
-
Indazole Ring Protons: The proton on the C3 position of the indazole ring typically appears as a singlet around δ 7.0-7.5 ppm. Protons on the benzo-fused portion of the indazole will resonate in the aromatic region (δ 7.0-8.5 ppm).
-
Substituent Protons: Protons on any substituents will have chemical shifts characteristic of their respective chemical environments.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Tetrahydro Ring Carbons: The saturated carbons of the tetrahydro ring will resonate in the upfield region of the spectrum, typically between δ 20 and 40 ppm. The carbon atom attached to the amine group (C-N) will be deshielded and appear at δ 45-60 ppm.[16]
-
Indazole Ring Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-150 ppm). The chemical shifts will be influenced by the position of substitution and the nature of the substituents.
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Tetrahydroindazole Amines
| Proton/Carbon Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -NH ₂ / -NH R | 1.0 - 5.0 (broad) | - |
| -C H₂- (Tetrahydro ring) | 1.5 - 3.0 | 20 - 40 |
| -C H-N | 3.0 - 4.5 | 45 - 60 |
| Indazole C3-H | 7.0 - 7.5 | 115 - 125 |
| Indazole Aromatic C -H | 7.0 - 8.5 | 110 - 140 |
| Indazole Quaternary C | - | 130 - 150 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the tetrahydroindazole amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[17][18][19][20][21]
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and acquisition time.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce proton connectivity.
-
Correlate the ¹H and ¹³C signals using 2D NMR techniques such as HSQC and HMBC for unambiguous assignments.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel tetrahydroindazole amine.
Caption: Workflow for Spectroscopic Characterization.
Conclusion: An Integrated Approach to Structural Verification
The robust characterization of tetrahydroindazole amines relies on the synergistic application of multiple spectroscopic techniques. Mass spectrometry provides the foundational data of molecular weight and fragmentation, IR spectroscopy offers a rapid screen for key functional groups, and NMR spectroscopy delivers the detailed atomic-level map of the molecular structure. By integrating the data from these three pillars of spectroscopic analysis, researchers and drug development professionals can confidently elucidate the structures of novel tetrahydroindazole amines, a critical step in advancing these promising compounds from the laboratory to the clinic.
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
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Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(12), 978–985.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2020). Organic Letters, 22(15), 5891–5895.
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2015). Molecules, 20(12), 22176–22188.
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
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6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2056–2084.
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1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR Spectroscopy. (n.d.). Retrieved from [Link]
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1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2025, August 5). ResearchGate. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). RSC Advances, 14(20), 14081–14095.
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Methodological & Application
Application Note and Protocol for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine
Introduction: The Significance of N-acylated Tetrahydroindazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Specifically, N-acylated derivatives of the 4,5,6,7-tetrahydro-1H-indazole series are of significant interest to researchers and drug development professionals. The introduction of an acyl group onto the exocyclic amine at the 5-position can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification also allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents, ultimately enabling the fine-tuning of a compound's pharmacological profile.
This application note provides a detailed and robust protocol for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The described methodology is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines with acyl chlorides.[2][3] The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry and is suitable for the preparation of a diverse library of N-acylated tetrahydroindazole derivatives for screening and lead optimization in drug discovery programs.
Reaction Mechanism and Scientific Rationale
The N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[4] This initial attack forms a tetrahedral intermediate. The reaction is typically performed in the presence of a base, which serves two critical roles. Firstly, it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction.[1] This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, the base can deprotonate the nitrogen in the tetrahedral intermediate, facilitating the collapse of this intermediate to form the stable amide product and a chloride ion.[5]
The choice of a biphasic solvent system, characteristic of the Schotten-Baumann reaction, is advantageous.[2] The organic phase (e.g., dichloromethane) dissolves the starting amine and the acyl chloride, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide). This separation minimizes the hydrolysis of the reactive acyl chloride by water, while still allowing the base to neutralize the generated HCl at the interface of the two layers.[5]
Experimental Workflow
The overall experimental workflow for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine is depicted in the following diagram:
Caption: General workflow for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine with a representative acyl chloride (e.g., benzoyl chloride). The stoichiometry and reaction times may need to be optimized for different acylating agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5,6,7-tetrahydro-1H-indazol-5-amine | ≥95% | Commercial Source | Can be used as the free base or dihydrochloride salt.[6][7] |
| Acyl Chloride (e.g., Benzoyl Chloride) | Reagent Grade | Commercial Source | Should be handled in a fume hood due to its corrosive nature. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | |
| Sodium Hydroxide (NaOH) | Pellets or Powder | Commercial Source | |
| Hydrochloric Acid (HCl) | Concentrated | Commercial Source | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep. | For work-up. |
| Brine (Saturated NaCl solution) | Saturated Solution | In-house prep. | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial Source | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercial Source | For chromatography. |
| Hexanes | HPLC Grade | Commercial Source | For chromatography. |
Step-by-Step Procedure
-
Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq.) in dichloromethane (20 mL). If the dihydrochloride salt is used, add triethylamine (2.2 eq.) to the suspension and stir for 15 minutes to generate the free base in situ.
-
Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
-
Reaction Setup: To the stirred solution of the amine in dichloromethane, add the 2 M sodium hydroxide solution (10 mL). Cool the biphasic mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq.) in dichloromethane (5 mL) and add it dropwise to the vigorously stirred biphasic mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Data and Expected Results
The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the acyl group. A downfield shift of the proton on the acylated nitrogen and the adjacent methine proton is expected. The disappearance of the primary amine protons (if observable) is also indicative of a successful reaction. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal typically in the range of 165-175 ppm. Shifts in the signals of the carbon atoms of the tetrahydroindazole core adjacent to the acylated amine are also expected. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the N-acylated product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Appearance of a strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretch of the newly formed amide bond. The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amide. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the acyl chloride is of good quality and has not hydrolyzed. |
| Protonation of the starting amine. | Ensure a sufficient amount of base is used to neutralize the generated HCl. Check the pH of the aqueous layer to ensure it remains basic throughout the reaction. | |
| Formation of Byproducts | Di-acylation (on the indazole nitrogen). | Use milder reaction conditions (lower temperature, shorter reaction time). The exocyclic amine is generally more nucleophilic, but di-acylation can occur under forcing conditions. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvent and add the acyl chloride slowly to the biphasic mixture to minimize contact with the aqueous phase. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may be required. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-acylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine. By following the detailed experimental procedure and considering the provided scientific rationale, researchers can efficiently synthesize a wide range of N-acylated derivatives. This methodology is a valuable tool for medicinal chemists and drug development professionals seeking to explore the structure-activity relationships of this important class of compounds. The protocol's robustness and the clear guidelines for troubleshooting will aid in the successful and reproducible synthesis of novel chemical entities for further biological evaluation.
References
-
Molecules. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]
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PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Semantic Scholar. (2010). A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. [Link]
-
ResearchGate. (2009). Mild and Useful Method for N-Acylation of Amines. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Chemistry Notes. (2023). Schotten Baumann reaction. [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The partially saturated 4,5,6,7-tetrahydro-1H-indazole framework offers a three-dimensional architecture that is highly desirable in modern drug design, allowing for improved interaction with biological targets. The presence of a primary amine at the 5-position, as in 4,5,6,7-tetrahydro-1H-indazol-5-amine, provides a critical vector for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of such scaffolds.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of these transformative reactions to 4,5,6,7-tetrahydro-1H-indazol-5-amine, focusing on the synthesis of N-aryl derivatives via Buchwald-Hartwig amination. A representative protocol for a Suzuki-Miyaura coupling of a corresponding halo-indazole derivative is also presented to showcase C-C bond formation on this versatile scaffold.
Core Concepts: A Tale of Two Couplings
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-nitrogen bond between an amine and an aryl halide or pseudohalide.[5] This reaction is paramount for synthesizing N-aryl derivatives of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8]
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps, while preventing undesirable side reactions.[9]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4,5,6,7-Tetrahydro-1H-indazol-5-amine with Aryl Bromides
This protocol details a general procedure for the N-arylation of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The selection of the catalyst system is crucial and may require optimization for specific substrates.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 4,5,6,7-Tetrahydro-1H-indazol-5-amine | Commercially Available | >95% |
| Aryl Bromide | Commercially Available | Reagent Grade |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercially Available | Catalyst Grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | >98% |
| Toluene | Commercially Available | Anhydrous |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). The tube is evacuated and backfilled with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 100-110 °C in an oil bath.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4,5,6,7-tetrahydro-1H-indazol-5-amine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for C-N bond formation, particularly with challenging substrates. [8]The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine, forming the active nucleophile. [10]* Solvent: Toluene is a high-boiling, non-polar aprotic solvent that is well-suited for this reaction, allowing for the necessary reaction temperatures to be reached.
Protocol 2: Representative Suzuki-Miyaura Coupling of a Halo-Substituted Tetrahydroindazole
This protocol provides a representative method for the C-C bond formation on a hypothetical halo-substituted tetrahydroindazole scaffold, for instance, a 3-bromo-4,5,6,7-tetrahydro-1H-indazol-5-amine. The synthesis of such a starting material would be a prerequisite. [11] Materials and Reagents:
| Reagent | Supplier | Grade |
| 3-Bromo-4,5,6,7-tetrahydro-1H-indazol-5-amine | Hypothetical/Custom Synthesis | >95% |
| Arylboronic Acid | Commercially Available | Reagent Grade |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Commercially Available | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | --- | Degassed, Deionized |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-bromo-4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). The tube is then evacuated and backfilled with argon three times.
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 90-100 °C in an oil bath.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 3-aryl-4,5,6,7-tetrahydro-1H-indazol-5-amine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly with heteroaromatic halides. [6]The dppf ligand provides a good balance of steric bulk and electron-donating properties.
-
Base and Solvent System: The use of an aqueous base like potassium carbonate in a solvent mixture such as dioxane/water is a common and effective condition for Suzuki reactions. The base activates the boronic acid for transmetalation. [12]
Self-Validating Systems and Troubleshooting
A successful cross-coupling protocol is a self-validating system. Key indicators of a successful reaction include:
-
Complete consumption of the limiting reagent: As monitored by TLC or LC-MS.
-
Formation of a major product with the expected mass: Confirmed by LC-MS analysis of the reaction mixture.
-
Clean conversion with minimal side products: High-yielding reactions are often cleaner.
Common Issues and Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst, insufficient base, low temperature | Use fresh catalyst, ensure base is anhydrous and of good quality, increase reaction temperature. |
| Formation of dehalogenated byproduct | β-hydride elimination (in Buchwald-Hartwig), protodeboronation (in Suzuki) | For Buchwald-Hartwig, consider a bulkier ligand. For Suzuki, ensure anhydrous conditions if using sensitive boronic acids. |
| Complex mixture of products | Side reactions, degradation of starting materials or product | Screen different ligands, bases, and solvents. Lower the reaction temperature. |
Conclusion
The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold is a valuable starting point for the synthesis of novel compounds with significant therapeutic potential. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions offer powerful and versatile strategies for the derivatization of this core structure. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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- A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles. (2010). Semantic Scholar.
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- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
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- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). PubMed.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.).
- 4,5,6,7-Tetrahydro-1H-indazol-6-amine. (n.d.). ChemScene.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals.
- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021).
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- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. (n.d.). Benchchem.
- (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
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Application Note & Protocols: A Modular Synthetic Approach to Novel Aurora Kinase Inhibitors from 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Abstract: The Aurora kinase family, comprising serine/threonine kinases crucial for mitotic regulation, represents a prime target in oncology drug discovery.[1] Overexpression of these kinases is a hallmark of many human cancers, correlating with poor prognosis.[2][3] This document provides a comprehensive guide for the rational design and synthesis of potent Aurora kinase inhibitors, utilizing 4,5,6,7-tetrahydro-1H-indazol-5-amine as a versatile starting scaffold. We detail a modular, three-step synthetic route, followed by a robust protocol for in vitro biochemical evaluation against Aurora A and Aurora B kinases. The strategic framework presented herein is designed to empower researchers in medicinal chemistry and drug development to generate and evaluate novel chemical entities with therapeutic potential.
Introduction: Targeting Mitosis with Precision
The Aurora kinases (A, B, and C) are master regulators of cell division, orchestrating critical mitotic events from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B).[2][4] Their frequent dysregulation in tumors makes them compelling targets for anti-cancer therapy. Small molecule inhibitors that block the ATP-binding pocket of these kinases can induce mitotic arrest and subsequent apoptosis in cancer cells, offering a targeted therapeutic strategy.[4][5]
The indazole and related pyrazole cores are considered "privileged scaffolds" in medicinal chemistry, forming the foundation of numerous kinase inhibitors due to their ability to form key hydrogen bond interactions within the kinase hinge region.[6][7] This guide leverages the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold, a three-dimensional variant of the classic indazole, to explore novel chemical space. The modular synthetic approach described allows for the systematic derivatization at key positions to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Aurora Kinase Action and Inhibition
The diagram below illustrates the central role of Aurora kinases in mitosis and the consequence of their inhibition.
Caption: Role of Aurora kinases in normal mitosis and the effect of inhibition.
Overall Synthetic Strategy
Our strategy employs a convergent, modular design. The core tetrahydroindazole amine is first coupled to a versatile pyrimidine scaffold. Subsequent substitutions on the pyrimidine allow for the introduction of diverse chemical groups to probe the inhibitor's structure-activity relationship (SAR).
Synthetic Workflow Diagram
Caption: A modular three-step approach to synthesize diverse inhibitors.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Intermediate 1 - 4-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)pyrimidin-2-amine
This initial step couples the core amine with a di-substituted pyrimidine, a common strategy in building kinase inhibitors.[8] The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the amine displaces a chlorine atom.
Reaction Scheme: (A graphical representation of the starting material reacting with 2,4-dichloropyrimidine to form Intermediate 1)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Tetrahydroindazol-5-amine | 151.21 | 1.00 g | 6.61 | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 1.08 g | 7.27 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.3 mL | 13.22 | 2.0 |
| 2-Propanol (IPA) | 60.10 | 30 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.00 g, 6.61 mmol) and 2-propanol (30 mL).
-
Stir the suspension at room temperature to achieve dissolution, warming gently if necessary.
-
Add 2,4-dichloropyrimidine (1.08 g, 7.27 mmol) to the solution.
-
Add DIPEA (2.3 mL, 13.22 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold IPA (2 x 10 mL), and then with diethyl ether (2 x 10 mL).
-
Purification: The filtered solid is typically of high purity. If necessary, the product can be further purified by silica gel column chromatography.
-
Characterization: Dry the solid under vacuum to yield the title compound. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ = 264.09.
Protocol 2: Synthesis of Final Inhibitor Core - N2-(4-morpholinyl)-N4-(4,5,6,7-tetrahydro-1H-indazol-5-yl)pyrimidine-2,4-diamine
This second SNAr reaction introduces a side chain, in this case, morpholine, which often improves solubility and provides an additional interaction point. This type of substitution is critical for tuning the properties of kinase inhibitors.[9]
Reaction Scheme: (A graphical representation of Intermediate 1 reacting with morpholine to form the final inhibitor core)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Intermediate 1 | 263.72 | 1.00 g | 3.79 | 1.0 |
| Morpholine | 87.12 | 0.50 mL | 5.69 | 1.5 |
| Dioxane | 88.11 | 20 mL | - | - |
Procedure:
-
In a sealed microwave vial, suspend Intermediate 1 (1.00 g, 3.79 mmol) in dioxane (20 mL).
-
Add morpholine (0.50 mL, 5.69 mmol) to the suspension.
-
Seal the vial and heat the reaction mixture to 120 °C for 4 hours using a microwave reactor. Alternatively, the reaction can be heated at reflux for 24-48 hours.
-
Reaction Monitoring: Monitor the disappearance of Intermediate 1 by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford the final product.
-
Characterization: Combine pure fractions and concentrate to dryness. Characterize by ¹H NMR, ¹³C NMR, and HRMS. Expected [M+H]⁺ = 315.19.
Protocol for In Vitro Biological Evaluation
After synthesis and purification, the compound's biological activity must be assessed. A biochemical assay is used to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). The following protocol is based on a time-resolved fluorescence (TR-FRET) or a Dissociation-Enhanced Lanthanide Fluorophore ImmunoAssay (DELFIA) format, widely used in kinase inhibitor screening.[10]
Aurora A/B Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for determining kinase inhibitory potency.
Materials:
-
Recombinant human Aurora A and Aurora B kinase (e.g., from MilliporeSigma or Promega).
-
Biotinylated peptide substrate (e.g., Kemptide).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Synthesized inhibitor stock solution (10 mM in DMSO).
-
EDTA solution to stop the reaction.
-
Neutravidin-coated 96-well or 384-well plates.
-
Europium-labeled anti-phospho-Kemptide antibody.
-
DELFIA Enhancement Solution.
-
TRF-capable plate reader.
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO, typically starting from 100 µM.
-
In a reaction plate, add 5 µL of the kinase solution (final concentration ~5-10 nM).
-
Add 5 µL of the biotinylated substrate/ATP mixture (final concentrations ~1 µM substrate, 10-20 µM ATP).
-
Add 1 µL of the diluted inhibitor to initiate the reaction. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Transfer the reaction mixture to a neutravidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate, then add the Europium-labeled detection antibody. Incubate for 60 minutes.
-
Wash the plate again, then add DELFIA Enhancement Solution.
-
Read the time-resolved fluorescence signal.
-
Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Structure-Activity Relationships (SAR)
The modular synthesis allows for the creation of a small library of compounds to explore SAR. By varying the "R-NH₂" group in Protocol 2, one can systematically probe how different chemical features affect potency and selectivity.
Hypothetical Screening Data:
| Compound ID | R-Group (from R-NH₂) | Yield (%) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| EX-01 | Morpholinyl | 65 | 150 | 45 |
| EX-02 | Piperidinyl | 62 | 125 | 38 |
| EX-03 | N-methylpiperazinyl | 58 | 80 | 25 |
| EX-04 | 4-aminophenyl | 55 | 45 | 15 |
| AT9283 (Ref.) | (literature value) | - | 3 | 30 |
SAR Insights:
-
Basic Amines: The introduction of a basic nitrogen in the side chain (e.g., N-methylpiperazine in EX-03 ) often enhances potency, potentially by forming a salt bridge with an acidic residue in the solvent-exposed region of the kinase.
-
Aromatic Groups: Incorporating an aromatic ring (e.g., EX-04 ) can lead to a significant increase in potency. This group can engage in π-stacking or other hydrophobic interactions in the binding pocket. The structure-activity relationship for pyrazolopyrimidine-based inhibitors often highlights the importance of such substitutions.[11]
-
Selectivity: Achieving selectivity between Aurora A and Aurora B is a key challenge. It is governed by subtle differences in the ATP-binding pocket, such as the T217 residue in Aurora A.[9][12][13] Further optimization of the side chain is required to exploit these differences and achieve desired selectivity profiles.
References
- Massive Bio. (2025).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
- Selleck Chemicals. (2024).
- RSC Publishing. (n.d.).
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- National Institutes of Health. (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
- PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
- Astex. (n.d.).
- PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- National Institutes of Health. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)
- ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
- PubMed. (n.d.).
- PubMed. (2013). design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- PubMed. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity.
- PubMed. (n.d.).
Sources
- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. astx.com [astx.com]
- 4. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Substituted Indazole Libraries Utilizing 4,5,6,7-Tetrahydro-1H-indazol-5-amine: An Application Note
Introduction: The Tetrahydroindazole Scaffold in Modern Drug Discovery
The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Molecules such as Axitinib and Pazopanib, both potent kinase inhibitors, highlight the value of the indazole motif in targeting the ATP-binding site of kinases.[1] The 4,5,6,7-tetrahydro-1H-indazole variant offers a compelling three-dimensional extension to this planar scaffold. The introduction of sp3-hybridized centers on the carbocyclic ring provides an opportunity to explore novel chemical space, improve physicochemical properties like solubility, and project substituents into new regions of the target protein's active site.[3]
This application note provides a comprehensive guide to the use of 4,5,6,7-tetrahydro-1H-indazol-5-amine as a versatile building block for the solid-phase synthesis of diverse chemical libraries. We will detail a robust workflow, from the initial orthogonal protection of the building block to its immobilization on a solid support, on-resin diversification, and final cleavage. The protocols herein are designed to be adaptable for the generation of libraries targeting a wide range of protein families, with a particular focus on kinase inhibitors.
Core Strategy: Orthogonal Protection and Solid-Phase Diversification
The successful solid-phase synthesis of complex molecules from bifunctional starting materials like 4,5,6,7-tetrahydro-1H-indazol-5-amine hinges on a robust orthogonal protection strategy. This ensures that the two reactive sites—the exocyclic primary amine and the endocyclic indazole nitrogen—can be addressed independently. Our recommended strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the exocyclic amine and the acid-labile trityl (Trt) group for the indazole nitrogen. This orthogonality is central to the entire synthetic workflow.[4][5]
The general workflow is depicted below. It involves the initial solution-phase synthesis of the orthogonally protected building block, followed by its attachment to a solid support. The Fmoc group is then selectively removed to allow for diversification of the exocyclic amine. Subsequent cleavage from the resin under acidic conditions simultaneously removes the Trt protecting group from the indazole nitrogen, yielding the final products.
Figure 1: General workflow for the solid-phase synthesis of a library derived from 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Part 1: Preparation of the Orthogonally Protected Building Block
The first critical phase is the solution-phase synthesis of the doubly protected 4,5,6,7-tetrahydro-1H-indazol-5-amine. The order of protection is important to ensure regioselectivity and high yields. We recommend first protecting the indazole nitrogen with the bulky trityl group, which sterically directs the subsequent acylation to the exocyclic amine.
Protocol 1.1: Trityl Protection of the Indazole Nitrogen
The trityl group is an excellent choice for protecting the indazole nitrogen due to its bulk, which often favors N-1 substitution, and its lability to mild acidic conditions, ensuring its removal during the final cleavage step without damaging the target molecule.[5][6]
Materials:
-
4,5,6,7-Tetrahydro-1H-indazol-5-amine
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq.) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine.
Protocol 1.2: Fmoc Protection of the Exocyclic Amine
With the indazole nitrogen protected, the exocyclic amine can be selectively functionalized with the Fmoc group. This protection is stable to the acidic conditions used for Trityl removal but is readily cleaved by piperidine, allowing for on-resin diversification.[7][8]
Materials:
-
N-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve N-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq.) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, N-Fmoc-N'-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by silica gel chromatography.
Part 2: Solid-Phase Synthesis Workflow
With the orthogonally protected building block in hand, the solid-phase synthesis can commence. Rink Amide resin is an excellent choice for this workflow as it allows for the generation of C-terminal amides upon cleavage, a common feature in bioactive molecules.[9][10] The attachment point will be the exocyclic amine, after Fmoc deprotection of the linker.
Protocol 2.1: Immobilization of the Building Block
The protected indazole is coupled to the resin via its exocyclic amine, which is temporarily deprotected for this purpose. A more common approach in modern SPPS is to use a pre-activated resin like Rink Amide, where the linker's amine is initially Fmoc-protected. This Fmoc group is removed, and then the first building block is coupled. However, for a non-standard building block like our protected indazole, it's more practical to treat it like a standard Fmoc-amino acid for the first coupling.
Materials:
-
Rink Amide AM Resin[10]
-
N-Fmoc-N'-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine
-
20% Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA.
-
DMF, DCM
Procedure:
-
Resin Swelling: Place the Rink Amide AM resin in a solid-phase synthesis vessel and swell in DMF for 1-2 hours.
-
Fmoc Deprotection of Resin: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete deprotection of the linker's amine.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Building Block Coupling:
-
In a separate vial, dissolve N-Fmoc-N'-trityl-4,5,6,7-tetrahydro-1H-indazol-5-amine (3 eq. relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Capping: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue), the coupling is incomplete; repeat the coupling step. If the coupling remains incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.
Protocol 2.2: On-Resin Diversification
The key to generating a library is the diversification step. With the building block successfully immobilized, the Fmoc group on the exocyclic amine is now removed to reveal a reactive handle for further chemistry.
Figure 2: Diversification pathways for the resin-bound tetrahydroindazole scaffold.
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (2 x 15 min) as described in Protocol 2.1, step 2.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Diversification Reactions (Parallel Synthesis):
-
Acylation: To a suspension of the resin in DMF, add the desired carboxylic acid (4 eq.), a coupling agent like HATU (3.9 eq.), and a base like DIPEA (8 eq.). Agitate for 4-12 hours.
-
Sulfonylation: To a suspension of the resin in DCM, add the desired sulfonyl chloride (4 eq.) and a non-nucleophilic base like 2,4,6-collidine or DIPEA (8 eq.). Agitate for 4-12 hours.
-
Urea Formation: To a suspension of the resin in DMF, add the desired isocyanate (5 eq.) and agitate for 6-18 hours.
-
-
Washing: After the diversification reaction is complete, wash the resin extensively with the reaction solvent, followed by alternating washes with DMF and DCM, and finally dry under vacuum.
Part 3: Cleavage and Product Isolation
The final step involves cleaving the synthesized molecules from the solid support and simultaneously removing the acid-labile protecting groups. The trityl group on the indazole nitrogen is sensitive to acid and will be removed during this process.[4]
Protocol 3.1: Cleavage from Resin
A standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used. The scavengers are crucial to trap the highly reactive carbocations (especially the trityl cation) generated during deprotection, preventing them from re-attaching to or modifying the product.[9]
Table 1: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Scavengers | Use Case |
| Reagent B | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | TIS | General purpose, good for Trityl removal. "Odorless" alternative. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | For peptides containing sensitive residues like Cys, Met, Trp. |
Procedure:
-
Place the dried, derivatized resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate the volume under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated solution dropwise to a stirred flask of ice-cold diethyl ether.
-
Collect the precipitated solid by centrifugation or filtration.
-
Wash the solid with cold diethyl ether to remove residual scavengers.
-
Dry the crude product under vacuum.
Protocol 3.2: Purification and Analysis
The crude products should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity and purity confirmed by LC-MS and NMR spectroscopy.
Conclusion
The use of 4,5,6,7-tetrahydro-1H-indazol-5-amine in solid-phase synthesis, facilitated by an Fmoc/Trt orthogonal protection strategy, provides a powerful and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer a robust and adaptable framework for researchers in drug discovery to explore the rich chemical space offered by the tetrahydroindazole scaffold. This approach enables the rapid synthesis of novel compounds with potential therapeutic applications, particularly in the development of next-generation kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold.
- de la Torre, B.G., Marcos, M.A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using Nα–trityl-amino acids. Letters in Peptide Science.
- Talele, T. T. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1151-1185.
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Zask, A., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4828-4832.
- Biotage. (2024).
- ResearchGate. (2015).
- Sunresin Life Sciences. (n.d.). Seplife® Rink Amide - AM Resin.
- ChemPep. (n.d.). Rink Amide-AM Resin (200-400 mesh, 0.3-1.0 mmol/g).
- ResearchGate. (n.d.).
- Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 325-339.
- Boger, D. L., et al. (2014).
- Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2021). Molecules, 26(21), 6489.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Lee, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7545-7551.
- ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazol-6-amine.
- Synblock. (n.d.). CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine.
- ResearchGate. (n.d.). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-His(Trt)-OH in the Synthesis of Therapeutic Peptides.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- PubMed. (1998). Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid.
- AAPPTec. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Der Pharma Chemica. (2015).
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). 5-AMINO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- gsrs. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
- SciSpace. (2018).
- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. chempep.com [chempep.com]
- 6. glycopep.com [glycopep.com]
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- 8. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
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- 10. 5-AMINO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Derivatization of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The presence of a primary amine at the 5-position offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 4,5,6,7-tetrahydro-1H-indazol-5-amine through several key chemical transformations: N-acylation, N-sulfonylation, urea formation, and reductive amination.
A critical consideration in the derivatization of this molecule is the presence of two nucleophilic nitrogen atoms within the indazole ring (N1 and N2), in addition to the primary amine at the 5-position. To ensure chemoselective modification of the exocyclic amine, protection of the indazole nitrogen is often a necessary prerequisite. The choice of protecting group and the reaction conditions for its introduction and removal are crucial for a successful synthetic strategy.
Strategic Consideration: Protection of the Indazole Nitrogen
The two nitrogen atoms of the indazole ring can compete with the 5-amino group in reactions with electrophiles. The regioselectivity of N-alkylation and N-acylation of indazoles is influenced by steric and electronic factors, as well as reaction conditions such as the choice of base and solvent[1][2]. To circumvent potential side reactions and ensure that derivatization occurs exclusively at the 5-amino group, a protection strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its ease of introduction and its stability under a variety of reaction conditions, as well as its facile removal under acidic conditions[3].
Protocol 1: N-Boc Protection of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
This protocol describes the protection of the indazole nitrogen of 4,5,6,7-tetrahydro-1H-indazol-5-amine using di-tert-butyl dicarbonate (Boc)₂O.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of the indazole ring.
Materials:
-
4,5,6,7-Tetrahydro-1H-indazol-5-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq) in anhydrous THF or DCM (0.1 M), add triethylamine (1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Derivatization Protocols
The following protocols outline the derivatization of the 5-amino group of N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Protocol 2: N-Acylation
This protocol describes the formation of an amide bond by reacting the 5-amino group with an acyl chloride or acid anhydride.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the 5-amino group.
Materials:
-
N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM or THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
For deprotection, dissolve the crude N-acylated, N-Boc protected product in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the residue by an appropriate method (e.g., crystallization or chromatography) to obtain the final N-acyl derivative.
Table 1: Representative Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetyl chloride | TEA | DCM | 0 °C to RT | 2-4 hours |
| Benzoyl chloride | DIPEA | THF | 0 °C to RT | 4-8 hours |
| Acetic anhydride | TEA | DCM | RT | 12-16 hours |
Protocol 3: N-Sulfonylation
This protocol details the synthesis of sulfonamides from the 5-amino group and a sulfonyl chloride.
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of the 5-amino group.
Materials:
-
N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq) in anhydrous DCM or THF (0.1 M) and add pyridine or TEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
For deprotection, dissolve the crude N-sulfonylated, N-Boc protected product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture and purify the residue to obtain the final N-sulfonyl derivative.
Table 2: Representative Conditions for N-Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 0 °C to RT | 12-24 hours |
| Methanesulfonyl chloride | TEA | THF | 0 °C to RT | 4-8 hours |
| Benzenesulfonyl chloride | Pyridine | DCM | 0 °C to RT | 12-24 hours |
Protocol 4: Urea Formation
This protocol describes the synthesis of urea derivatives by reacting the 5-amino group with an isocyanate.
Workflow for Urea Formation
Caption: General workflow for the urea formation at the 5-amino group.
Materials:
-
N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine
-
Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq) in anhydrous THF or DMF (0.1 M).
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the mixture for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
For deprotection, dissolve the crude urea product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture and purify the residue by crystallization or chromatography to yield the final urea derivative.
Table 3: Representative Conditions for Urea Formation
| Isocyanate | Solvent | Temperature | Typical Reaction Time |
| Phenyl isocyanate | THF | RT | 2-4 hours |
| Methyl isocyanate | DMF | RT | 4-8 hours |
| Ethyl isocyanate | THF | RT | 3-6 hours |
Protocol 5: Reductive Amination
This protocol outlines the formation of a secondary amine at the 5-position by reacting with an aldehyde or ketone followed by reduction.
Workflow for Reductive Amination
Caption: General workflow for reductive amination at the 5-amino group.
Materials:
-
N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc protected 4,5,6,7-tetrahydro-1H-indazol-5-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF (0.1 M), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
For deprotection, dissolve the crude product in DCM and add TFA (5-10 eq). Stir at room temperature for 1-4 hours.
-
Concentrate the reaction mixture and purify the residue to obtain the final N-alkyl/aryl derivative.
Table 4: Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Typical Reaction Time |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4-8 hours |
| Acetone | NaBH(OAc)₃ | THF | RT | 12-24 hours |
| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 8-16 hours |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: The progress of each reaction should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot with a different retention factor (Rf) provide a clear indication of reaction progression. For the protection and deprotection steps, the significant change in polarity will be readily observable on TLC.
-
Spectroscopic Confirmation: The structure of the final derivatized products must be unequivocally confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the addition of the new functional group and the integrity of the 4,5,6,7-tetrahydro-1H-indazole core. For example, in N-acylation, the appearance of new signals corresponding to the acyl group and a downfield shift of the NH proton (if observable) will be evident.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product, providing evidence for the successful derivatization.
-
Infrared (IR) Spectroscopy: Can be used to identify the newly introduced functional groups, such as the amide C=O stretch in acylated products or the S=O stretches in sulfonamides.
-
-
Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis to ensure the removal of starting materials and by-products.
By adhering to these analytical practices, researchers can have high confidence in the identity and purity of their synthesized derivatives.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2077. [Link]
-
ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(51), 6429-6432. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
-
Compendium of Organic Synthetic Methods. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Dihydrochloride
Abstract & Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are particularly prominent in oncology, with several approved drugs, such as Pazopanib and Niraparib, functioning as potent kinase inhibitors.[1] The 4,5,6,7-tetrahydro-1H-indazol-5-amine moiety is a critical building block for a new generation of kinase inhibitors due to its three-dimensional structure and the strategic placement of a primary amine for interaction with biological targets.[3]
This application note provides a detailed, three-step synthesis for 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride designed for large-scale production. The presented route is optimized for efficiency, safety, and cost-effectiveness, proceeding from a commercially available cyclohexanone derivative. The core transformation leverages a modified Paal-Knorr type reaction to construct the bicyclic indazole system.[4][5] Each step includes a thorough explanation of the chemical causality, detailed protocols, safety considerations, and analytical checkpoints to ensure a self-validating and reproducible process for researchers in drug development and process chemistry.
Overall Synthetic Strategy
The retrosynthetic analysis identifies N-(4-oxocyclohexyl)acetamide as the key starting material. This allows for the installation of the amine functionality in a protected form prior to the critical ring-forming reaction. The synthesis proceeds in three main stages:
-
Indazole Formation: Condensation of N-(4-oxocyclohexyl)acetamide with hydrazine hydrate to form the N-acetyl-protected intermediate, 5-acetamido-4,5,6,7-tetrahydro-1H-indazole.
-
Amine Deprotection: Acid-catalyzed hydrolysis of the acetamide protecting group.
-
Salt Formation & Isolation: Conversion of the resulting free amine to its more stable and handleable dihydrochloride salt, followed by crystallization.
This strategy is advantageous for scale-up as it avoids the direct handling of potentially unstable amino-ketone intermediates and utilizes a robust, high-yielding cyclization reaction.[6]
Caption: Overall workflow for the synthesis of the target compound.
Detailed Protocols and Scientific Rationale
Step 1: Synthesis of 5-Acetamido-4,5,6,7-tetrahydro-1H-indazole
This key step involves the formation of the indazole ring via the reaction of a 1,4-dicarbonyl equivalent (the keto-enol tautomer of the cyclohexanone) with hydrazine.[7] Acetic acid serves as both the solvent and a catalyst, promoting the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5]
Caption: Simplified mechanism for the Paal-Knorr type cyclization.
Materials & Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.
-
N-(4-oxocyclohexyl)acetamide (1.00 kg, 6.44 mol)
-
Glacial Acetic Acid (5.0 L)
-
Hydrazine Hydrate (64-65% solution, ~0.34 L, 6.76 mol, 1.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
Protocol:
-
Charge the reactor with N-(4-oxocyclohexyl)acetamide (1.00 kg) and glacial acetic acid (5.0 L).
-
Begin stirring and purge the vessel with nitrogen.
-
Slowly add hydrazine hydrate (0.34 L) to the stirred solution over 30 minutes. Causality: The slow addition is crucial to control the initial exotherm from the acid-base reaction and hydrazone formation.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with ethyl acetate (5 L) and cool to 0-5 °C in an ice bath.
-
Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is ~8. Safety Note: This neutralization is highly exothermic and releases CO₂ gas; ensure adequate venting and cooling.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
The crude product can be purified by recrystallization from an ethyl acetate/heptane mixture to afford the title compound as an off-white solid.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with protected indazole structure |
| MS (ESI+) | m/z = 194.1 [M+H]⁺ |
Step 2 & 3: Hydrolysis and Dihydrochloride Salt Formation
The final steps involve the removal of the N-acetyl protecting group under harsh acidic conditions, followed by the in-situ formation and crystallization of the dihydrochloride salt.[3] Using aqueous hydrochloric acid accomplishes the hydrolysis, and subsequent solvent exchange into isopropanol (a poor solvent for the salt) facilitates high-yield precipitation of the clean final product.
Materials & Equipment:
-
10 L jacketed glass reactor with overhead stirring and reflux condenser.
-
5-Acetamido-4,5,6,7-tetrahydro-1H-indazole (e.g., ~1.1 kg from Step 1)
-
6M Hydrochloric Acid (4.0 L)
-
Isopropanol (IPA) (8.0 L)
-
Methyl tert-butyl ether (MTBE)
Protocol:
-
Charge the reactor with the crude or purified intermediate from Step 1 (~1.1 kg) and 6M hydrochloric acid (4.0 L).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 8-12 hours. The reaction progress is monitored by the disappearance of the starting material (LC-MS). Causality: The high temperature and strong acid are required to cleave the stable amide bond.
-
After completion, cool the reaction mixture to 50 °C.
-
Concentrate the solution under reduced pressure to a thick slurry to remove water and excess HCl.
-
Add isopropanol (4.0 L) to the residue and stir. Concentrate again under reduced pressure. This azeotropic drying step is repeated twice to ensure the removal of water, which is critical for good crystallization.
-
Add a final portion of fresh isopropanol (4.0 L) to the residue and heat to 60-70 °C to obtain a clear solution (if necessary, add more IPA sparingly).
-
Cool the solution slowly to 0-5 °C over 4-6 hours to allow for crystallization. Hold at this temperature for at least 2 hours.
-
Filter the resulting solid precipitate and wash the filter cake with cold isopropanol (1 L), followed by MTBE (1 L) to aid in drying.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
| Parameter | Value |
| Overall Yield (from acetamide) | 75-85% |
| Purity (HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (D₂O) | Consistent with target structure |
| MS (ESI+) | m/z = 138.1 [M-2HCl+H]⁺ |
Scale-Up and Safety Considerations
-
Hydrazine Handling: Hydrazine is a toxic and potentially explosive compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For large-scale operations, closed-system transfers are recommended.
-
Exotherm Control: Both the initial hydrazone formation and the final neutralization step are exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive. Use appropriate acid-resistant equipment and PPE.
-
Crystallization: The cooling rate during the final crystallization is critical for controlling particle size and purity. A slow, controlled cool-down period generally affords a more easily filterable solid with lower impurity entrapment.
-
Green Chemistry: While this synthesis is robust, future optimizations could explore greener solvents or catalytic methods for the hydrolysis step to reduce waste.[8]
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By utilizing a protected amine strategy and a robust Paal-Knorr type cyclization, this three-step protocol provides high yields and excellent purity. The detailed procedural steps and causal explanations offer researchers a solid foundation for producing multi-gram to kilogram quantities of this important building block.
References
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry. Available at: [Link]
-
Soga, T., Niwa, H., & Shiraishi, T. (1970). Synthesis of 1-Substituted 3-(Dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Ammal, S. C., et al. (2003). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. New Journal of Chemistry. Available at: [Link]
-
Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
ChemInform Abstract. (2010). Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. ResearchGate. Available at: [Link]
-
CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
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- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Parallel Synthesis of a Tetrahydroindazole-Based Compound Library for Drug Discovery
Introduction: The Tetrahydroindazole Scaffold and the Imperative for Chemical Diversity
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Notably, compounds bearing this moiety have demonstrated potent and selective inhibitory activity against critical therapeutic targets. A prominent example is their role as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme vital for de novo pyrimidine synthesis, which is a key target in the treatment of autoimmune diseases and cancer.[1][2][3][4][5] The rapid exploration of the structure-activity relationships (SAR) around this core is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Parallel synthesis provides an efficient strategy to generate a focused collection of analogs, or a "library," enabling project teams to systematically probe the chemical space around a validated hit.[6] This application note provides a detailed, field-proven protocol for the parallel synthesis of a diverse library of N-aryl-4,5,6,7-tetrahydroindazoles. The methodology is designed for robustness, scalability, and compatibility with standard high-throughput laboratory equipment.
Guiding Principles: A Strategy for Success
The chosen synthetic strategy is predicated on a classic and highly reliable condensation reaction between substituted arylhydrazines and a cyclic 1,3-dicarbonyl compound. This approach was selected for several key reasons:
-
Robustness and High Yield: The condensation to form the pyrazole ring of the indazole system is typically a high-yielding and clean reaction, minimizing the need for extensive optimization across different substrates.
-
Commercially Available Building Blocks: A vast and diverse array of substituted arylhydrazines and cyclic 1,3-diones are commercially available, providing a rich source of diversity for the library.
-
Operational Simplicity: The one-pot nature of the reaction is ideally suited for a parallel format in multi-well plates, reducing the number of handling steps and potential for error.
-
Inherent Trustworthiness: The protocol incorporates in-process quality control and a robust purification workflow. By employing mass-directed purification, we ensure that only the desired product from each reaction is collected, providing a self-validating system that guarantees the integrity of the final library.[7][8]
Overall Synthesis and Purification Workflow
The entire process, from reagent selection to the final library, follows a logical and streamlined progression designed for efficiency and quality assurance.
Caption: High-level workflow for library production.
Reaction Scheme: The Core Chemical Transformation
The library is constructed via a catalyzed condensation reaction. This transformation introduces two points of diversity (R¹ and R²) into the final tetrahydroindazole scaffold, derived from the chosen arylhydrazine and 1,3-dicarbonyl building blocks, respectively.
Caption: General reaction scheme for tetrahydroindazole synthesis.
Detailed Experimental Protocols
Part A: Materials and Reagent Preparation
-
Materials:
-
Substituted arylhydrazines (or their hydrochloride salts).
-
1,3-Cyclohexanedione or substituted derivatives (e.g., Dimedone).
-
Anhydrous Ethanol (EtOH).
-
Glacial Acetic Acid (AcOH).
-
Dimethyl Sulfoxide (DMSO), anhydrous.
-
Deep 96-well reaction blocks (e.g., 2 mL volume).
-
Teflon-lined cap mats for sealing.
-
-
Building Block Stock Solution Preparation (Arraying):
-
Rationale: Preparing stock solutions allows for accurate and rapid dispensing of reagents using automated liquid handlers or multi-channel pipettes, which is crucial for parallel synthesis.[9]
-
Prepare 0.5 M stock solutions of each unique arylhydrazine (Building Block Set A) in anhydrous DMSO in a 96-well source plate.
-
Prepare a 0.5 M stock solution of the 1,3-cyclohexanedione (Building Block Set B) in anhydrous DMSO.
-
Note: If using hydrazine hydrochloride salts, add 1.05 equivalents of a non-nucleophilic base like triethylamine (TEA) to the stock solution to liberate the free base.
-
Part B: Parallel Synthesis in 96-Well Format
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 500 µL of anhydrous ethanol.
-
Dispense 100 µL (0.05 mmol, 1.0 eq) of the appropriate arylhydrazine stock solution (Set A) into each designated well according to your library map.
-
Dispense 100 µL (0.05 mmol, 1.0 eq) of the 1,3-cyclohexanedione stock solution (Set B) to each well.
-
Add 5 µL (approx. 0.09 mmol) of glacial acetic acid to each well to catalyze the reaction.
-
-
Reaction Execution:
-
Securely seal the reaction block with a Teflon-lined cap mat.
-
Place the block on a shaker-heater block and heat at 80 °C with agitation for 12-16 hours.
-
Self-Validation Checkpoint: After the reaction period, cool the block to room temperature. A small aliquot (5 µL) can be taken from a few representative wells for a quick LC-MS analysis to check for reaction completion before proceeding with the full workup.
-
Part C: High-Throughput Work-up and Purification
-
Rationale: Efficient purification is often the bottleneck in library synthesis. A streamlined work-up followed by automated mass-directed HPLC is the industry standard for generating high-purity compounds.[7][8][10][11]
-
Aqueous Work-up:
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the acetic acid.
-
Seal and shake the block vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully transfer the organic (top) layer to a new 96-well plate.
-
Evaporate the solvent in vacuo using a centrifugal evaporator.
-
-
Crude Sample Preparation:
-
Re-dissolve the crude product in each well in 1.0 mL of DMSO. This plate now serves as the crude stock plate for analysis and purification.
-
-
Automated Purification:
-
Submit the crude stock plate to an automated mass-directed preparative HPLC system.
-
The system injects a small portion for analytical LC-MS to determine the retention time and mass of the target compound.
-
A larger injection is then performed on a preparative column, with the system's software triggering fraction collection only when the detector registers the pre-determined mass-to-charge ratio (m/z) of the target product.
-
The collected fractions are typically placed into a tared 96-well collection plate.
-
Part D: Final Processing and Quality Control
-
Solvent Removal and Yield Determination:
-
Freeze-dry (lyophilize) the collected fractions to remove the HPLC solvents (water/acetonitrile/formic acid).
-
Weigh the collection plate post-lyophilization to determine the final yield of each pure compound.
-
-
Quality Control (QC):
-
Rationale: Final QC is non-negotiable for a high-quality library. It confirms the identity and purity of each compound before it is used in biological assays.[12][13]
-
Prepare final QC samples by dissolving a small amount of each purified product in a suitable solvent (e.g., DMSO-d₆ for NMR, or methanol for LC-MS).
-
LC-MS Analysis: Run on a UPLC-MS system to confirm the expected molecular weight and assess purity (typically >95% by UV chromatogram area).
-
NMR Spectroscopy: For a representative subset of the library (e.g., 5-10% of compounds), acquire ¹H NMR spectra to confirm the structural integrity of the tetrahydroindazole scaffold.[14][15]
-
-
Library Plating:
-
Based on the final yields, prepare normalized stock solutions (e.g., 10 mM in DMSO) of the purified compounds in a new 96 or 384-well plate, which becomes the final screening library.
-
Data Presentation: Representative Library Subset
| Well ID | Hydrazine (R¹) | Dicarbonyl (R²) | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by LC-MS (%) | Final Yield (mg) |
| A01 | Phenylhydrazine | 1,3-Cyclohexanedione | 199.1230 | 199.1228 | >98 | 6.8 |
| A02 | 4-Fluorophenylhydrazine | 1,3-Cyclohexanedione | 217.1135 | 217.1133 | >99 | 7.1 |
| A03 | 4-Methoxyphenylhydrazine | 1,3-Cyclohexanedione | 229.1335 | 229.1332 | >97 | 6.2 |
| A04 | 3-Chlorophenylhydrazine | 1,3-Cyclohexanedione | 233.0840 | 233.0841 | >98 | 7.5 |
| B01 | Phenylhydrazine | Dimedone | 227.1543 | 227.1541 | >99 | 8.1 |
| B02 | 4-Fluorophenylhydrazine | Dimedone | 245.1448 | 245.1445 | >99 | 8.5 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | Inactive hydrazine (oxidation); Insufficient heating or time; Ineffective catalyst quenching. | Use fresh hydrazine or free-base from HCl salt immediately before use. Extend reaction time to 24 hours. Ensure proper sealing to prevent solvent evaporation. |
| Multiple Products Observed | Regioisomeric products (if using unsymmetrical diones); Side reactions. | The use of symmetrical diones like 1,3-cyclohexanedione or dimedone avoids regioisomerism. Mass-directed purification will isolate the desired isomer if unavoidable. |
| Poor Peak Shape in HPLC | Compound insolubility; Interaction with column material. | Adjust mobile phase modifiers (e.g., switch from formic acid to trifluoroacetic acid). Screen different column phases (e.g., C18 vs. Phenyl-Hexyl). |
| Low Recovery After Purification | Compound instability in acidic mobile phase; Poor solubility in collection solvent. | Use a neutral pH mobile phase if possible. Lyophilize fractions immediately after collection. |
Conclusion
This application note details a comprehensive and reliable workflow for the parallel synthesis of a tetrahydroindazole library. By combining a robust chemical transformation with modern high-throughput purification and analytical techniques, researchers can efficiently generate high-quality compound collections. This enables the rapid exploration of structure-activity relationships, accelerating the hit-to-lead optimization process in drug discovery programs targeting enzymes like DHODH and beyond.
References
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Lee, J., et al. (2011). Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons. Journal of Combinatorial Chemistry, 13(5), 487-493. Available at: [Link]
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Kyranos, J. N., & Hogan, J. C. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. Available at: [Link]
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Virscidian. What is High-Throughput Purification? Virscidian. Available at: [Link]
- Müller, T. J. J. (2011). Multi-component Synthesis of Heterocycles by Palladium-catalyzed Generation of Alkynones, Alkenones and Allenes. In Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- Ghashghaei, O., & Postema, M. H. D. (Eds.). (2021).
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Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Available at: [Link]
-
Shaikh, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17855-17876. Available at: [Link]
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Orru, R. V. A., & de Mol, M. (2011). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
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Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Request PDF. Available at: [Link]
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Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Available at: [Link]
-
Hochgürtel, M., et al. (2005). High-throughput purification of single compounds and libraries. Journal of Combinatorial Chemistry, 7(3), 342-349. Available at: [Link]
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Hochgürtel, M., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]
- Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
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La Trobe University. Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]
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Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. DiVA portal. Available at: [Link]
- Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. ResolveMass Laboratories Inc.. Available at: [Link]
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D'Souza, R., & Al-Hashimi, H. M. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 25-46. Available at: [Link]
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Peat, A. J., et al. (2003). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Combinatorial Chemistry & High Throughput Screening, 6(5), 471-480. Available at: [Link]
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Sharma, P., & Kumar, A. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296. Available at: [Link]
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Tran, T. T., et al. (2022). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 18, 1234-1242. Available at: [Link]
- Merritt, A. (2012). Parallel Synthesis and Library Design. In Royal Society of Chemistry.
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Kumar, A., et al. (2019). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Combinatorial Science, 21(11), 765-770. Available at: [Link]
- Corcoran, O., & Spraul, M. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Drug Discovery Today, 16(7-8), 323-331.
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Kaur, T., & Wuest, W. M. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(1), 167. Available at: [Link]
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Xie, J., et al. (2014). Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). Journal of Medicinal Chemistry, 57(15), 6465-6475. Available at: [Link]
- Tran, T. T., et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives.
- Lee, J., et al. (2011). Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons. OpenRead.
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Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1276-1301. Available at: [Link]
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American Chemical Society. Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. American Chemical Society. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
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Ghorai, M. K., et al. (2011). Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. Organic Letters, 13(21), 5972-5975. Available at: [Link]
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Application Note: Enzymatic Kinetic Resolution of Racemic 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Abstract
Enantiomerically pure chiral amines are fundamental building blocks in modern drug discovery, with stereochemistry often dictating pharmacological activity and safety profiles. The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure found in numerous bioactive molecules.[1][2] This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine. We detail a robust protocol employing Candida antarctica Lipase B (CALB) for the enantioselective acylation of the amine. This method offers a practical, scalable, and highly selective route to access both the (S)-amine and the (R)-acylated amine, which can be subsequently deprotected to yield the (R)-amine. The protocols herein cover the resolution procedure, analytical validation by chiral High-Performance Liquid Chromatography (HPLC), and a troubleshooting guide to ensure successful implementation.
Introduction: The Imperative for Chiral Purity
The three-dimensional structure of a drug molecule is critical to its interaction with biological targets. For chiral molecules, one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even responsible for adverse effects. The indazole core and its saturated analogues, such as 4,5,6,7-tetrahydro-1H-indazole, are prevalent motifs in medicinal chemistry, forming the basis for drugs targeting a range of conditions.[3][4] Consequently, developing efficient methods to obtain single-enantiomer intermediates like 4,5,6,7-tetrahydro-1H-indazol-5-amine is a crucial step in the drug development pipeline.
Kinetic resolution (KR) is a powerful technique for separating racemates.[5] Among KR methods, enzymatic resolutions are particularly advantageous due to the exceptional selectivity, mild operating conditions, and environmental compatibility of biocatalysts.[6][7] Lipases, such as the well-documented Candida antarctica Lipase B (CALB), are highly effective for the enantioselective acylation of primary amines, making them ideal catalysts for this application.[8][9][10]
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral enzyme. In this case, the lipase CALB selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for primary amines) at a much faster rate than the other.
The process can be summarized as follows:
-
The racemic amine (R/S)-Amine is reacted with an acyl donor in the presence of the lipase.
-
The enzyme preferentially acylates the (R)-Amine to form the (R)-Amide.
-
The (S)-Amine reacts very slowly and remains largely unreacted.
When the reaction is stopped at approximately 50% conversion, the mixture is enriched with the unreacted (S)-Amine and the newly formed (R)-Amide. These two compounds, now having different chemical properties (amine vs. amide), can be easily separated by standard chemical techniques like acid-base extraction.
Caption: Principle of kinetic resolution of a racemic amine.
Materials and Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine | >98% | Custom Synthesis | Starting material. |
| Immobilized Candida antarctica Lipase B (CALB) | Biocatalysis Grade | e.g., Novozym® 435 | Highly effective and reusable enzyme.[11] |
| Isopropyl acetate | Anhydrous, >99.5% | Standard Supplier | Acyl donor. Other esters like ethyl acetate can also be used.[9] |
| Methyl tert-butyl ether (MTBE) | Anhydrous, >99% | Standard Supplier | Reaction solvent. Toluene or hexane are also suitable options.[11] |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Standard Supplier | For acid-base extraction. |
| Sodium Hydroxide (NaOH) | 2 M Aqueous | Standard Supplier | For acid-base extraction and amide hydrolysis. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Standard Supplier | For quenching and work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying organic layers. |
Equipment
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, separatory funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column
-
Filtration apparatus
Experimental Protocol: Preparative Resolution
This protocol describes a standard procedure for the kinetic resolution on a preparative scale.[6]
Caption: Experimental workflow for enzymatic kinetic resolution.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine (e.g., 1.0 g, 1.0 equiv). Add anhydrous MTBE (50 mL). Stir the mixture until the amine is fully dissolved.
-
Enzyme Addition: Add immobilized CALB (Novozym® 435) to the flask (typically 50-100 mg per gram of substrate).
-
Initiate Acylation: Add isopropyl acetate (0.55 equivalents) to the mixture. The slight excess of acyl donor helps drive the reaction but using only ~0.5 equivalents is crucial to prevent acylation of the second enantiomer after 50% conversion is surpassed.
-
Reaction & Monitoring: Heat the reaction mixture to a constant temperature (e.g., 45 °C) with vigorous stirring. Monitor the progress of the reaction by taking small aliquots every 1-2 hours. Prepare these aliquots for chiral HPLC analysis (see Section 5) to determine both conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.
-
Quenching and Enzyme Recovery: Once the reaction reaches approximately 50% conversion (typically within 8-24 hours), cool the mixture to room temperature. Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent (MTBE), dried under vacuum, and stored for reuse.[11]
-
Product Separation (Acid-Base Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Extract the solution with 1 M HCl (2 x 25 mL). The unreacted (S)-amine will move to the aqueous layer as its hydrochloride salt. The acylated (R)-amide will remain in the organic (MTBE) layer.
-
Isolate the (R)-Amide: Wash the organic layer with saturated NaHCO₃ solution (25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-amide.
-
Isolate the (S)-Amine: Combine the acidic aqueous layers. Cool in an ice bath and basify by slowly adding 2 M NaOH until the pH is >10. Extract the free (S)-amine with MTBE or dichloromethane (3 x 30 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-amine.
-
-
Purification: If necessary, purify the crude (S)-amine and (R)-amide by column chromatography.
Analytical Protocol: Chiral HPLC
Accurate determination of enantiomeric excess is critical for evaluating the success of the resolution. A generalized chiral HPLC method is provided below.[12][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IB or a similar column.
-
Mobile Phase: A typical mobile phase for amine separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter through a 0.22 µm syringe filter, and inject.
Data Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram: ee (%) = |(Area_E1 - Area_E2)| / (Area_E1 + Area_E2) * 100
The conversion (c) can be calculated from the ee of the substrate (eeₛ) and the product (eeₚ): c (%) = [eeₛ / (eeₛ + eeₚ)] * 100
Representative Data
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>200) indicates excellent selectivity.[11]
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | ee (S)-Amine (%) | ee (R)-Amide (%) | E-value |
| CALB | Isopropyl acetate | MTBE | 45 | 50.5 | >99 | 98.2 | >200 |
| CALB | Ethyl acetate | Toluene | 45 | 51.0 | >99 | 96.2 | >150 |
| PCL | Isopropyl acetate | MTBE | 45 | 48.2 | 90.1 | 97.5 | ~85 |
This table presents hypothetical yet realistic data based on typical lipase performance for primary amine resolutions.
Troubleshooting Guide
Caption: A logical guide for troubleshooting common issues.
Conclusion
The chemoenzymatic protocol detailed in this application note provides a highly efficient and selective method for the resolution of racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine. By leveraging the remarkable enantioselectivity of Candida antarctica Lipase B, researchers can reliably produce both enantiomers in high purity. This robust and scalable approach is well-suited for applications in academic and industrial settings, facilitating the synthesis of chiral building blocks essential for the development of new therapeutics.
References
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Orzechowska, P., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(23), 7129. Available at: [Link]
-
D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5809-5820. Available at: [Link]
-
Lee, S., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 24(19), 3446. Available at: [Link]
-
Sleziak, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639. Available at: [Link]
-
Liljeblad, A., et al. (2007). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 18(12), 1433-1441. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5809-5820. Available at: [Link]
-
Nagy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1560. Available at: [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]
-
ResearchGate. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available at: [Link]
-
Sleziak, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639. Available at: [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(4), 5464-5491. Available at: [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]
-
ResearchGate. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available at: [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures. Retrieved from [Link]
-
Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 55(4), 225-234. Available at: [Link]
-
Nagy, J., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 362-369. Available at: [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]
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Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
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Azov, V. A. (n.d.). Resolution of racemic amine mixtures. Retrieved from [Link]
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Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Available at: [Link]
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Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 55(4), 225-234. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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Corina, D., et al. (2019). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. ChemCatChem, 11(23), 5789-5793. Available at: [Link]
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Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]
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Nagy, J., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 362-369. Available at: [Link]
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Al-Wabli, R. I. (2018). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of Chromatographic Science, 56(6), 529-535. Available at: [Link]
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ResearchGate. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Available at: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available at: [Link]
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ResearchGate. (2014). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel PLK4 Inhibitors Utilizing 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Introduction: Targeting the Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity, particularly its overexpression, leads to centrosome amplification, which is a hallmark of many human cancers and is strongly associated with tumorigenesis and chromosomal instability.[1][2][3] This critical role in cell division has positioned PLK4 as a compelling therapeutic target for the development of novel anticancer agents.[4][5] The inhibition of PLK4 can lead to mitotic defects and ultimately, apoptotic cell death in cancer cells, making it a promising strategy for cancer therapy.[6][7]
The indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[6][8][9] Notably, several potent PLK4 inhibitors, such as CFI-400945, are based on the indazole core, highlighting its suitability for targeting the ATP-binding site of this kinase.[6][10] This application note provides a detailed synthetic guide for researchers, leveraging the versatile building block, 4,5,6,7-tetrahydro-1H-indazol-5-amine, to construct novel pyrimidine-based PLK4 inhibitors. The tetrahydro-indazole core offers opportunities for exploring new chemical space and improving physicochemical properties compared to its aromatic counterparts.[10]
This guide will furnish a comprehensive, step-by-step protocol for a plausible synthetic route, methods for structural characterization, and protocols for the biological evaluation of the synthesized compounds as PLK4 inhibitors.
Proposed Synthetic Pathway
The proposed synthesis of a novel PLK4 inhibitor, N-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine, from 4,5,6,7-tetrahydro-1H-indazol-5-amine is a multi-step process. The key steps involve the protection of the indazole nitrogen, a palladium-catalyzed cross-coupling reaction to form the crucial C-N bond, and subsequent deprotection to yield the final compound.
Caption: Proposed synthetic route for a novel PLK4 inhibitor.
Detailed Experimental Protocols
PART 1: Synthesis of the PLK4 Inhibitor
This section details the synthetic procedures for the preparation of the target PLK4 inhibitor.
Step 1: N-Boc Protection of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
The protection of the indazole nitrogen is a crucial first step to prevent side reactions in the subsequent cross-coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.
-
Reaction Scheme:
-
Materials:
-
4,5,6,7-Tetrahydro-1H-indazol-5-amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Protocol:
-
To a solution of 4,5,6,7-tetrahydro-1H-indazol-5-amine in anhydrous DCM, add TEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate.
-
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This step couples the protected aminoindazole with an appropriate aryl halide.
-
Reaction Scheme:
-
Materials:
-
tert-Butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (1.0 eq)
-
1-Bromo-4-(methylsulfonyl)benzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
-
Protocol:
-
In a reaction vessel, combine tert-butyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate, 1-bromo-4-(methylsulfonyl)benzene, and Cs₂CO₃.
-
Add Pd₂(dba)₃ and Xantphos to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield tert-butyl 5-((4-(methylsulfonyl)phenyl)amino)-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate.
-
Step 3: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to yield the target PLK4 inhibitor. This is typically achieved under acidic conditions.
-
Reaction Scheme:
-
Materials:
-
tert-Butyl 5-((4-(methylsulfonyl)phenyl)amino)-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine.
-
PART 2: Characterization of the Target PLK4 Inhibitor
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results for N-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenylsulfonyl group, the indazole CH proton, and the aliphatic protons of the tetrahydro-indazole ring. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the carbon bearing the sulfonyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Purity (HPLC) | >95% |
PART 3: Biological Evaluation
Application Note 1: In Vitro PLK4 Kinase Inhibition Assay
The inhibitory activity of the synthesized compound against PLK4 can be determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[1] This assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.
Caption: Workflow for the MTT Anti-proliferative Assay.
-
Protocol:
-
Seed a human cancer cell line known to overexpress PLK4 (e.g., breast or lung cancer cell lines) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PLK4 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal growth inhibitory concentration (GI₅₀).
-
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and evaluation of novel PLK4 inhibitors derived from 4,5,6,7-tetrahydro-1H-indazol-5-amine. By following these detailed procedures, researchers can efficiently synthesize and characterize new chemical entities and assess their potential as targeted anti-cancer therapeutics. The adaptability of the tetrahydro-indazole scaffold provides a rich platform for further medicinal chemistry optimization to develop next-generation PLK4 inhibitors.
References
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Application Notes & Protocols: The Utility of 4,5,6,7-Tetrahydro-1H-indazol-5-amine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2][3] This approach, which screens low molecular weight compounds (fragments) for weak but efficient binding to biological targets, offers a more rational and efficient exploration of chemical space compared to traditional high-throughput screening.[1][4] This document provides a detailed guide on the application of 4,5,6,7-tetrahydro-1H-indazol-5-amine, a versatile fragment scaffold, within a typical FBDD campaign. We will explore the strategic value of the tetrahydroindazole core, detail its physicochemical properties, and provide comprehensive protocols for its use in biophysical screening and subsequent hit-to-lead optimization.
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) begins with a simple premise: small, low-complexity molecules can serve as highly efficient starting points for developing potent and selective drug candidates.[1][5] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments (typically <300 Da) can explore the binding landscape of a protein target more comprehensively.[1][6] A key strategy within FBDD is the use of "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets.[7]
The indazole and its saturated analog, tetrahydroindazole, represent one such privileged scaffold.[7][8] This bicyclic heterocycle is a common feature in many clinically relevant molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[9][10] The specific fragment, 4,5,6,7-tetrahydro-1H-indazol-5-amine, offers a unique combination of a proven biological scaffold with a strategically placed chemical handle (the C5-amine) for rapid and vectorial chemical elaboration.[11][12]
The Fragment: 4,5,6,7-Tetrahydro-1H-indazol-5-amine
This fragment is an excellent candidate for an FBDD library. Its properties align well with the widely accepted "Rule of Three," a set of guidelines for selecting high-quality fragments.
Physicochemical Properties
The value of a fragment lies in its simplicity and high "ligand efficiency"—a measure of binding energy per heavy atom. The properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine make it an ideal starting point for optimization.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 137.18 g/mol [13][14] | < 300 Da | Yes |
| cLogP | ~1.4 (Predicted)[15] | < 3 | Yes |
| Hydrogen Bond Donors | 3 (2 from -NH2, 1 from -NH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (2 from ring Nitrogens) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
Table 1: Physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine and its compliance with the "Rule of Three."
Structural & Synthetic Rationale
The core value of this fragment is twofold:
-
The Tetrahydroindazole Core: This scaffold provides a rigid, three-dimensional structure capable of making key hydrogen bonding interactions with protein targets.[11][16]
-
The C5-Amine Group: This primary amine serves as a crucial synthetic handle. It is "poised" for chemical modification, allowing medicinal chemists to systematically grow the fragment into unoccupied regions of the protein's binding site, a core strategy in hit-to-lead optimization.[12][17]
Application Protocols: A Step-by-Step FBDD Campaign
Here, we outline the key experimental protocols for using 4,5,6,7-tetrahydro-1H-indazol-5-amine in a typical FBDD workflow.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding of fragments in real-time.[18][19][20]
Objective: To identify if the fragment binds to an immobilized protein target and to estimate its dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore)[21]
-
Sensor chip (e.g., CM5)
-
Target protein of interest
-
4,5,6,7-tetrahydro-1H-indazol-5-amine stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
DMSO for concentration matching[18]
Methodology:
-
Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to achieve a stable baseline.
-
Fragment Preparation: Prepare a concentration series of the fragment (e.g., 1 µM to 1 mM) in running buffer. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer to minimize solvent artifacts.[18]
-
Binding Analysis: Inject the fragment solutions over the immobilized target surface and a reference flow cell (for background subtraction). Monitor the change in response units (RU) in real-time.
-
Data Processing: Subtract the reference channel signal from the active channel signal. Plot the steady-state response against the fragment concentration.
-
Affinity Determination: Fit the resulting binding isotherm to a 1:1 steady-state binding model to determine the K_D. A successful hit will typically have a K_D in the high micromolar to low millimolar range.[22]
Protocol 2: Orthogonal Hit Validation & Site Mapping via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits and identifying the fragment's binding site on the protein.[23][24] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[25][26]
Objective: To confirm the binding interaction observed in SPR and to map the location of the binding site on the target protein.
Materials:
-
High-field NMR spectrometer with a cryoprobe[27]
-
Uniformly ¹⁵N-labeled target protein (typically 50-200 µM)
-
Fragment stock solution (as above)
-
NMR buffer (e.g., deuterated phosphate buffer)
Methodology:
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Titration: Add a molar excess of the fragment to the protein sample (e.g., 5-10 fold excess, depending on K_D).
-
Acquire Titrated Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Analysis of Chemical Shift Perturbations (CSPs): Overlay the reference and titrated spectra. Identify peaks that have shifted their position or have significantly broadened/disappeared. These perturbations indicate that the corresponding amino acid residues are in or near the fragment's binding site.[26][28]
-
Binding Site Mapping: If backbone resonance assignments for the protein are available, the perturbed residues can be mapped onto the 3D structure of the protein to visualize the binding pocket.
Protocol 3: Structural Elucidation via X-ray Crystallography
X-ray crystallography provides the highest resolution structural data, revealing the precise binding mode of the fragment.[29][30] This information is invaluable for the subsequent structure-based design phase.[22][31]
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein
-
Fragment stock solution (high concentration, e.g., 200 mM in a cryo-compatible solvent)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source preferred)
Methodology:
-
Crystal Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 10-100 mM) mixed with a cryoprotectant.[22] Allow the fragment to diffuse into the crystal over a period of minutes to hours.
-
Cryo-cooling: Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice formation.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-protein structure.
-
Binding Mode Analysis: Carefully examine the resulting electron density map. Unambiguous, positive difference density corresponding to the shape of the fragment confirms its binding and reveals its specific orientation, conformation, and key interactions (e.g., hydrogen bonds) with the protein.
Hit-to-Lead: The Fragment Growth Strategy
Once a fragment hit is validated and its binding mode is structurally characterized, the hit-to-lead phase begins.[32][33] The goal is to evolve the low-affinity fragment into a high-affinity lead compound while maintaining good physicochemical properties.[17][34][35] The C5-amine of 4,5,6,7-tetrahydro-1H-indazol-5-amine is the key enabler for the "fragment growing" strategy.[33]
The crystallographic data might reveal, for instance, that the C5-amine is pointing towards a nearby hydrophobic pocket. A medicinal chemist can then use this information to design and synthesize a small library of analogs where different hydrophobic groups are attached to the amine via an amide bond. These new, larger compounds are then assayed, and the process is iterated to rapidly improve potency.
Conclusion
4,5,6,7-tetrahydro-1H-indazol-5-amine is a high-quality, synthetically tractable fragment that serves as an excellent starting point for FBDD campaigns. Its privileged tetrahydroindazole core provides a robust anchor for binding to various protein targets, while the strategically positioned C5-amine offers a clear and logical vector for rapid, structure-guided optimization. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening through hit-to-lead development, ultimately accelerating the discovery of novel therapeutics.
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Schiebel, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Wang, Z., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 5-AMINO-4,5,6,7-TETRAHYDRO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 14. CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine - Synblock [synblock.com]
- 15. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
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- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
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- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery / Frontiers in Chemistry, 2020 [sci-hub.se]
Application Note & Protocols: Creating Focused Libraries of Kinase Inhibitors from Tetrahydroindazole Amines
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. This application note provides a comprehensive guide for researchers on the design, synthesis, and evaluation of focused chemical libraries based on the 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold. This "privileged" scaffold is adept at targeting the ATP-binding site of many kinases. We present a structured workflow, from rational library design using computational tools to detailed, step-by-step protocols for parallel synthesis and purification. Furthermore, we provide a protocol for a robust, high-throughput kinase activity assay to screen the library and identify promising hit compounds. This guide is intended to empower researchers in drug discovery to efficiently generate high-quality libraries of potential kinase inhibitors for lead identification and optimization.
Introduction: The Central Role of Kinases and the Need for Focused Libraries
Protein kinases constitute one of the largest enzyme superfamilies, responsible for catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, thereby governing a vast array of cellular processes including growth, differentiation, and metabolism.[1][2] Given their central role, it is unsurprising that aberrant kinase activity is a causal factor in many human diseases.
The development of small molecule inhibitors that block the action of specific kinases has revolutionized targeted therapy.[1] These inhibitors typically function by competing with ATP for binding in a conserved pocket on the enzyme, known as the ATP-binding site.[3] The 3-amino-indazole core is recognized as a "privileged structure" in medicinal chemistry because it can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[4] The tetrahydro- variant of this scaffold provides unique advantages, including improved physicochemical properties and novel vectors for chemical modification.[3][4]
High-throughput screening (HTS) of large, diverse compound collections is a common starting point for drug discovery. However, a more efficient and increasingly popular strategy is the use of focused libraries. These are smaller, rationally designed collections of compounds centered around a common scaffold known to interact with a specific target family, such as kinases.[5][6][7] This approach increases the probability of finding active compounds, or "hits," and often yields more interpretable structure-activity relationships (SAR) to guide subsequent optimization.[6]
This document outlines the complete workflow for creating and screening a focused library of kinase inhibitors built upon the 3-amino-tetrahydroindazole scaffold.
Part 1: Design Principles for a Focused Tetrahydroindazole Library
The design of a successful focused library is a deliberate process that merges chemical intuition with computational validation. The goal is to systematically explore the chemical space around the core scaffold to identify substituents that enhance potency and selectivity for the kinase target(s) of interest.
The Tetrahydroindazole Scaffold: A Privileged Core
The 1H-indazol-3-amine core is a validated pharmacophore for kinase inhibition. The key features include:
-
Hinge-Binding Motif: The exocyclic 3-amino group and the N1 nitrogen of the indazole ring act as hydrogen bond donors and acceptors, respectively, allowing the scaffold to dock effectively into the kinase hinge region.
-
Synthetic Tractability: The core structure contains multiple sites for chemical modification, allowing for the systematic introduction of diverse functional groups.
-
Favorable Physicochemical Properties: The tetrahydro- variant, in particular, offers a three-dimensional structure that can improve properties like solubility and metabolic stability compared to its flat, aromatic counterpart.[4]
Library Design Strategy: Vector-Based Decoration
A focused library is constructed by attaching a variety of chemical building blocks to specific, reactive sites (vectors) on the core scaffold.[6] For the 3-amino-tetrahydroindazole core, two primary vectors are typically exploited:
-
Vector 1 (R1): The 3-Amino Group: This position is ideal for installing groups via amide coupling or urea formation. Substituents here can project into the ribose-binding pocket or towards the solvent-exposed region of the ATP-binding site.
-
Vector 2 (R2): The Phenyl Ring: In many common syntheses, a phenyl group is attached at the N1 position. This ring can be substituted with various groups that can explore deeper pockets within the kinase active site, often influencing selectivity.
The library's design involves selecting a curated set of building blocks (e.g., carboxylic acids for R1, substituted phenylhydrazines for R2) to append at these positions.
The Role of Computational Chemistry
Before embarking on synthesis, computational tools can be used to refine the selection of building blocks, saving significant time and resources.[5]
-
Virtual Screening & Docking: Using a crystal structure of the target kinase, candidate molecules from a virtual library can be docked in silico into the ATP-binding site. This helps prioritize building blocks that are predicted to form favorable interactions.[5]
-
Property Filtering: Compounds can be filtered based on "drug-like" properties, such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors/acceptors, to improve the chances of identifying leads with favorable pharmacokinetic profiles.[8]
Caption: Overall workflow from library design to hit identification.
Part 2: Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and analysis of the focused library.
General Synthetic Scheme
The library is constructed using a multi-step sequence amenable to parallel synthesis formats, often performed in 24- or 96-well reaction blocks.[9][10] A common route involves the initial formation of the tetrahydroindazole core, followed by amide coupling to introduce diversity at the R1 position.
Caption: A representative synthetic route for library generation.
Protocol 1: Synthesis of 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Core
This protocol details the synthesis of a key amine intermediate. Safety Note: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.
Materials:
-
Cyclohexane-1,3-dione
-
(2-Fluorophenyl)hydrazine hydrochloride
-
Ethanol (EtOH)
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Indazolone Formation. To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add (2-fluorophenyl)hydrazine hydrochloride (1.05 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC or LC-MS for the disappearance of starting material. Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude 1-(2-fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be carried forward or purified by column chromatography.[11]
-
Step 2: Reductive Amination. Dissolve the crude indazolone (1.0 eq) in methanol. Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq) in portions. Stir the reaction at room temperature overnight.
-
Work-up. Quench the reaction carefully by the slow addition of water. Concentrate the mixture to remove methanol. Partition the residue between DCM and saturated NaHCO₃ solution.
-
Extraction. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification. Purify the crude product by silica gel column chromatography to yield the desired 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine intermediate. Confirm identity and purity via ¹H NMR and LC-MS.
Protocol 2: Library Generation via Parallel Amide Coupling
This protocol uses a 24- or 96-well reaction block to couple a diverse set of carboxylic acids to the amine core.
Materials:
-
Amine intermediate from Protocol 2.2
-
A library of diverse carboxylic acids (pre-weighed or as stock solutions)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
24- or 96-well reaction block with magnetic stirring
Procedure:
-
Reagent Preparation. Prepare stock solutions of the amine intermediate (e.g., 0.2 M in DMF), HATU (e.g., 0.22 M in DMF), and DIPEA (e.g., 0.4 M in DMF). Prepare stock solutions or use pre-weighed plates of the carboxylic acid library (1.1 eq relative to the amine).
-
Reaction Setup. To each well of the reaction block containing a unique carboxylic acid (1.1 eq), add the amine stock solution (1.0 eq).
-
Coupling. Add the HATU stock solution (1.1 eq) to each well, followed by the DIPEA stock solution (2.0 eq).
-
Reaction. Seal the reaction block and allow it to shake at room temperature for 12-18 hours.
-
Quenching & Work-up. Quench the reactions by adding water to each well. The products can be extracted using liquid-liquid extraction techniques adapted for well-plate formats or subjected directly to purification.
Purification and Quality Control
Each member of the library must be purified and its identity confirmed.
-
Purification: High-throughput preparative HPLC is the method of choice for purifying chemical libraries. Each well from the reaction block is injected onto a reverse-phase HPLC column, and the fraction corresponding to the product peak is collected.
-
Quality Control: The purified compounds are analyzed by LC-MS to confirm the correct molecular weight and assess purity (typically >90% is desired). A representative subset of the library (e.g., 5-10%) should also be analyzed by ¹H NMR to confirm structural integrity.[12]
Part 3: Library Characterization and Application
Once the library is synthesized and purified, its members are ready for biological evaluation.
Physicochemical Property Analysis
Before screening, it is useful to tabulate the calculated physicochemical properties of the library members. This data helps in analyzing SAR and identifying compounds with desirable drug-like properties.
| Compound ID | Scaffold | R1 Group | R2 Group | MW ( g/mol ) | cLogP |
| LIB-001 | Tetrahydroindazole | Cyclopropyl | 2-Fluoro | 326.38 | 3.15 |
| LIB-002 | Tetrahydroindazole | 4-Chlorophenyl | 2-Fluoro | 385.84 | 4.50 |
| LIB-003 | Tetrahydroindazole | Thiophene-2-yl | 2-Fluoro | 355.42 | 3.68 |
| ... | ... | ... | ... | ... | ... |
| LIB-096 | Tetrahydroindazole | Pyridin-3-yl | 4-Methoxy | 376.45 | 2.99 |
| Table 1: Example data for a subset of a focused library. MW and cLogP are calculated values. |
Protocol 3: High-Throughput Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] It is well-suited for HTS of compound libraries.[15][16]
Principle: The assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.[14][16]
Caption: Workflow for the two-step ADP-Glo™ Kinase Assay.
Materials:
-
Purified target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library plate (e.g., 10 mM stocks in DMSO, serially diluted)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Set up Kinase Reaction. In each well of a 384-well plate, add the kinase, its substrate, and the appropriate buffer. For test wells, add a compound from the library (e.g., to a final concentration of 10 µM). Include positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.
-
Initiate Reaction. Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP. Add ADP-Glo™ Reagent to each well.[17] This will terminate the kinase reaction and consume the unused ATP. Incubate at room temperature for 40 minutes.[15][17]
-
Convert ADP to ATP and Detect. Add Kinase Detection Reagent to each well.[17] This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.[17]
-
Measure Signal. Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis. Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits" and are selected for further studies, such as IC₅₀ determination.
Conclusion
The strategic design and synthesis of focused chemical libraries represent a powerful approach in modern drug discovery. The 3-amino-tetrahydroindazole scaffold serves as an excellent starting point for generating potent and selective kinase inhibitors. By combining rational, computationally-guided design with efficient parallel synthesis and high-throughput screening methodologies, research teams can significantly accelerate the identification of novel lead compounds. The protocols and principles outlined in this application note provide a robust and validated framework for executing this workflow, ultimately enabling the discovery of next-generation targeted therapeutics.
References
-
Vipergen. chemical libraries - what is compound libraries for drug discovery. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
National Institutes of Health. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]
-
National Institutes of Health. The Design and Application of Target-Focused Compound Libraries. [Link]
-
Ermish, A. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. [Link]
-
PubMed. Strategies for small molecule library design. [Link]
-
Asynt. A Quick Introduction to Parallel Synthesis. [Link]
-
PubMed. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor erbstatin and a pyridone-based analogue. [Link]
-
Drug Design Org. Library Design. [Link]
-
PubMed. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]
-
ACS Publications. Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]
-
National Institutes of Health. Catalytic Mechanisms and Regulation of Protein Kinases. [Link]
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]
-
ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
ResearchGate. Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. [Link]
-
News-Medical.Net. What is a Kinase Inhibitor?. [Link]
-
ResearchGate. Parallel synthesis of libraries. Parallel synthesis of several hundred... | Download Scientific Diagram. [Link]
-
BioDuro. Parallel Synthesis. [Link]
-
PubMed. Kinetic mechanism for human Rho-Kinase II (ROCK-II). [Link]
-
Royal Society of Chemistry. Parallel Synthesis and Library Design. [Link]
-
PubMed. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 6. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for small molecule library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. asynt.com [asynt.com]
- 10. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
Troubleshooting & Optimization
improving the yield of 4,5,6,7-tetrahydro-1H-indazol-5-amine synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine
Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this valuable synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for drug discovery programs.[1] However, synthetic routes to indazole derivatives can often be challenging, facing issues with low yields and purification difficulties.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific problems you may encounter in the lab.
This section addresses common problems observed during the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The typical synthetic approach involves the cyclization of a protected 4-aminocyclohexanone derivative with hydrazine, followed by deprotection. Our troubleshooting will focus on this general pathway.
Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes and how can I resolve this?
Low yield is the most common issue, often stemming from one or more factors related to starting materials, reaction conditions, or side reactions. A systematic approach is key to diagnosis.
Potential Causes & Solutions:
-
Poor Quality of Starting Material: The precursor, often a derivative of 4-aminocyclohexanone, can be unstable. Self-condensation or degradation can reduce the amount of active starting material.
-
Solution: Verify the purity of your starting ketone derivative by ¹H NMR and LC-MS before starting. If necessary, purify it via column chromatography or recrystallization. Use freshly prepared or recently purchased starting materials.
-
-
Inefficient Cyclization Conditions: The core indazole formation is a condensation-cyclization reaction between a dicarbonyl equivalent and hydrazine.[3] This step is highly sensitive to pH, temperature, and solvent.
-
Solution:
-
pH Control: The reaction is often acid-catalyzed. A slightly acidic medium (e.g., using acetic acid or HCl in an alcoholic solvent) protonates a carbonyl group, activating it for nucleophilic attack by hydrazine. However, strongly acidic conditions will fully protonate hydrazine, rendering it non-nucleophilic. Perform small-scale trials to screen the optimal pH.
-
Temperature: While heating is typically required to drive the cyclization and dehydration, excessive temperatures can lead to decomposition of reactants or products. We recommend starting at the reflux temperature of the chosen solvent (e.g., ethanol, isopropanol) and optimizing downwards if impurity formation is observed.
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the intermediates.[3]
-
-
-
Hydrazine Reactivity: Hydrazine is a strong reducing agent and can be sensitive to air oxidation.
-
Solution: Use high-purity hydrazine hydrate or anhydrous hydrazine. To minimize oxidation, run the reaction under an inert atmosphere (Nitrogen or Argon), especially if the reaction requires prolonged heating.
-
-
Ineffective Deprotection: If you are using a protected amine (e.g., Boc, Cbz, or Acetyl), the final deprotection step can be a source of yield loss.
-
Solution: Ensure you are using the correct and optimized conditions for your specific protecting group. For an acetyl group, refluxing in aqueous hydrochloric acid is a common method.[4] Monitor the deprotection by TLC or LC-MS to ensure it goes to completion without degrading the final product.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of low product yield.
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine
Welcome to the technical support hub for the chromatographic purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar basic heterocyclic amines. Our focus is on providing practical, in-depth solutions to common issues encountered with column chromatography.
Introduction: The Challenge of Purifying Basic Amines
4,5,6,7-tetrahydro-1H-indazol-5-amine, like many primary and secondary amines, presents a specific set of challenges during purification by silica gel chromatography. The basic nature of the amine functional group leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This acid-base interaction can result in several undesirable outcomes:
-
Severe Peak Tailing: The compound smears down the column, leading to broad peaks and poor separation from impurities.[3][4]
-
Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute, causing significant yield loss.[2]
-
On-Column Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive compounds.[5]
This guide provides a systematic approach to overcoming these challenges, ensuring high purity and recovery of your target compound.
Section 1: Proactive Troubleshooting (Method Development)
The most effective way to troubleshoot is to prevent problems before they occur. A robust method developed via Thin Layer Chromatography (TLC) is the cornerstone of a successful column separation.[6]
FAQ 1: My amine is streaking badly on a standard silica TLC plate. What does this mean and how do I fix it?
Answer: Streaking is a classic indicator of a strong, undesirable interaction between your basic amine and the acidic silica stationary phase.[7] To obtain sharp, well-defined spots on your TLC (which will translate to sharp peaks on your column), you must neutralize this interaction.
Protocol: Developing an Amine-Friendly TLC Solvent System
-
Prepare a Base Additive Stock Solution: Create a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in your polar co-solvent (e.g., Methanol or Ethyl Acetate). A common choice is 2% TEA in Ethyl Acetate.
-
Initial Solvent Screening: Start with a standard mobile phase, such as 30% Ethyl Acetate in Hexane. Run a TLC plate.
-
Introduce the Base: Prepare a new mobile phase using your base-additive stock. For example, use a 30% solution of (2% TEA in EtOAc) mixed with 70% Hexane. This results in a final mobile phase containing approximately 0.6% TEA.
-
Compare and Optimize: Run a new TLC plate with the base-modified mobile phase. You should observe a significant reduction in streaking and a slightly higher Rf value.[7]
-
Adjust Polarity: Optimize the polarity to achieve an Rf value of 0.25-0.35 for your target compound.[6] This Rf range generally provides the best separation in flash column chromatography.[6]
| Solvent System Component | Purpose | Typical Starting Concentration |
| Non-Polar Solvent | Controls the overall elution strength. | Hexane, Heptane |
| Polar Co-Solvent | Moves polar compounds up the plate/column. | Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Strong Polar Modifier | Used for highly polar compounds. | Methanol (MeOH) |
| Base Additive | Deactivates acidic silanol sites to prevent tailing. | Triethylamine (TEA), Ammonium Hydroxide (NH₄OH) |
Table 1: Components of a mobile phase for amine purification.
Workflow for Method Development
Sources
troubleshooting solubility issues of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Guide ID: TSC-THI-5AD-SOL Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides in-depth troubleshooting for solubility issues encountered with 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4). As a dihydrochloride salt of a bicyclic amine, this compound's solubility is critically dependent on pH and solvent choice. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common dissolution challenges, ensuring experimental success and data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve this compound in neutral water or PBS (pH 7.4). Why is it not dissolving as expected for a salt?
Answer: This is a common and understandable issue. While it is a salt, the solubility behavior is governed by the pH of the medium and the intrinsic properties of the parent molecule.
Causality Explained: 4,5,6,7-tetrahydro-1H-indazol-5-amine has two basic nitrogen atoms: the amine group at position 5 and the pyrazole ring nitrogens. In the dihydrochloride form, these nitrogens are protonated (exist as ammonium ions), which confers high polarity and promotes solubility in water.[1][2] However, when you add the salt to a neutral or basic buffer, the buffer's capacity can be overcome, leading to a dynamic equilibrium. The protonated, soluble form can donate its protons to the buffer, converting to the less-protonated or neutral "free base" form. This free base is significantly less polar and possesses lower aqueous solubility, causing it to precipitate out of solution.[3]
Key Factors:
-
pH-Dependent Solubility: The solubility of amine salts is highly pH-dependent. In acidic conditions (low pH), the equilibrium favors the protonated, highly soluble ionic form. In neutral or basic conditions (higher pH), the equilibrium shifts towards the less soluble, neutral free base.[4][5]
-
Intrinsic Solubility of Free Base: The core tetrahydroindazole structure has hydrophobic character. Once deprotonated, this low intrinsic solubility becomes the limiting factor.
Troubleshooting Steps:
-
Use an Acidic Buffer: Attempt to dissolve the compound in a buffer with a pH of 2-4 (e.g., Glycine-HCl or Citrate buffer). At this pH, the amine groups will remain fully protonated, maximizing solubility.
-
pH Adjustment: If your experimental conditions allow, prepare a concentrated stock in deionized water (which will become acidic upon dissolution) and then slowly add this stock to your final, vigorously stirring buffer. Alternatively, dissolve the compound in an unbuffered saline solution and then adjust the pH downwards with dilute HCl to achieve full dissolution before a final dilution into your experimental medium.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute the stock into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
Answer: This phenomenon is known as "solvent-shifting" or "crashing out" and is a primary challenge when working with compounds that have high organic solubility but low aqueous solubility.[6][7]
Causality Explained: DMSO is an excellent organic solvent that can dissolve both polar and non-polar compounds.[8] Your compound is highly soluble in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The DMSO disperses, and the water molecules are unable to keep the poorly soluble free base form of your compound in solution, causing it to precipitate.[9][10] The kinetic solubility, which is relevant in this scenario, has been exceeded.[11][12]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.[10]
-
Optimize DMSO Carryover: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤0.5%), but recognize that a small amount of co-solvent is necessary.[10][13] A final concentration of 0.1-1% DMSO can sometimes help maintain solubility.[9]
-
Use Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. Create an intermediate dilution of your DMSO stock in a mixed solvent system (e.g., 50:50 DMSO:aqueous buffer) before the final dilution into the 100% aqueous buffer.[9]
-
Slow Addition with Vortexing: Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. This rapid dispersion prevents localized high concentrations that trigger precipitation.[9]
Q3: How can I determine the maximum solubility of this compound in my specific experimental buffer?
Answer: You need to perform a solubility assessment. A kinetic solubility assay is a rapid and effective method for this purpose, mimicking the conditions of diluting a DMSO stock.[14][15]
Causality Explained: This experiment will identify the concentration at which the compound transitions from being fully dissolved to forming a precipitate under your exact conditions (buffer composition, pH, temperature). This provides a practical upper limit for your experimental concentrations.
Troubleshooting Steps:
-
Perform a Kinetic Solubility Assay: A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves creating a serial dilution of your compound in the buffer, allowing it to equilibrate, and then visually or instrumentally detecting the point of precipitation.[14][15]
-
Data Interpretation: The highest concentration that remains clear and free of precipitate is your working kinetic solubility limit.
Q4: Are there alternative formulation strategies to improve the solubility for in vivo or challenging in vitro experiments?
Answer: Yes, if simple pH adjustment or co-solvents are insufficient, several advanced formulation strategies can be employed.
Causality Explained: These strategies work by either altering the chemical environment to make it more favorable for the solute or by encapsulating the compound to prevent it from precipitating.
Troubleshooting Options:
-
Co-solvents: Systems using mixtures of water with solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can significantly enhance solubility.[16]
-
Surfactants: Low concentrations of surfactants (e.g., Tween-80, Cremophor EL) can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous medium.[16][17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like your compound, effectively shielding them from the aqueous environment and increasing solubility.[18][19]
Considerations:
-
Toxicity: Ensure any excipient used is compatible with your experimental system (e.g., non-toxic to cells at the final concentration).
-
Relevance: The chosen strategy should not interfere with the biological assay.
Visual Troubleshooting & Workflow Diagrams
Diagram 1: pH-Dependent Solubility Equilibrium
This diagram illustrates the relationship between pH and the different chemical species of the compound in solution. At low pH, the soluble dihydrochloride salt (BH₂²⁺) dominates. As pH increases, it deprotonates to the less soluble free base (B), causing precipitation.
Caption: pH effect on the equilibrium and solubility of the compound.
Diagram 2: Troubleshooting Workflow for Dissolution Issues
This flowchart guides the user through a logical sequence of steps to diagnose and solve solubility problems.
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. researchgate.net [researchgate.net]
optimizing reaction temperature for 4,5,6,7-tetrahydro-1H-indazol-5-amine coupling
Technical Support Center: 4,5,6,7-tetrahydro-1H-indazol-5-amine
Welcome to the technical support guide for optimizing coupling reactions with 4,5,6,7-tetrahydro-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this valuable scaffold in drug discovery and development.[1] The unique structure of this amine, combining a flexible saturated ring with a rigid indazole moiety, presents specific challenges and opportunities in C-N bond formation. This guide provides in-depth, field-proven insights into mastering one of the most critical parameters: reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for coupling reactions with this specific amine?
A1: The reaction temperature is a master variable that directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For 4,5,6,7-tetrahydro-1H-indazol-5-amine, temperature control is paramount for three reasons:
-
Catalyst Activity: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig or Suzuki couplings, have a catalytic cycle with multiple temperature-dependent steps.[2][3][4] The initial oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and typically requires thermal energy to overcome its activation barrier.[5][6]
-
Substrate Stability: While the indazole core is robust, the tetrahydro- portion and the exocyclic amine can be susceptible to degradation or side reactions at excessive temperatures. This can lead to byproducts and reduced yields.
-
Kinetic vs. Thermodynamic Control: Many coupling reactions can yield multiple products. Low temperatures may favor the fastest-forming product (kinetic control), which may not be the desired one.[7][8] Higher temperatures provide the necessary energy for the reaction to become reversible, eventually leading to the most stable product (thermodynamic control).[9][10] Optimizing temperature allows you to selectively form the desired product.
Q2: What is a good starting temperature for a Buchwald-Hartwig or Suzuki coupling with 4,5,6,7-tetrahydro-1H-indazol-5-amine?
A2: A judicious starting point is crucial for efficient optimization. Based on protocols for related halo-indazoles and cyclic amines, a moderate temperature is recommended to first establish reactivity before pushing for higher rates.
For most palladium-catalyzed couplings involving aryl bromides or iodides, a starting temperature in the range of 80-100 °C is advisable.[11][12][13] This range is often sufficient to promote the key oxidative addition step without causing significant catalyst decomposition or substrate degradation. For less reactive aryl chlorides, a higher initial temperature of 100-120 °C may be necessary.[14]
Q3: How do I know if my reaction temperature is too high or too low?
A3: Careful reaction monitoring (e.g., by TLC or LC-MS) will provide clear indicators:
-
Temperature Too Low: The primary symptom is a sluggish or stalled reaction. If you observe a significant amount of starting material remaining after several hours with minimal product formation, the temperature is likely insufficient to drive the catalytic cycle efficiently.
-
Temperature Too High: This typically manifests as the formation of multiple, often colored, byproducts and a decrease in the overall mass balance. You may observe a "peak" yield early in the reaction, followed by a decline as both the product and catalyst degrade. Darkening of the reaction mixture (e.g., to black) can indicate the formation of palladium black, a sign of catalyst decomposition.[15]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolve them through temperature optimization.
Q4: My reaction has stalled with 50% conversion. Should I just increase the heat?
A4: Not necessarily. While insufficient temperature is a possible cause, other factors could be at play. Before increasing the temperature, consider the following:
-
Catalyst Deactivation: Has the catalyst died? This can happen if the ligand is not robust enough for the conditions or if there are impurities in the reagents. A simple test is to add a fresh charge of catalyst and ligand. If the reaction restarts, catalyst deactivation was the issue.
-
Base Insolubility: In many coupling reactions, the inorganic base (e.g., K₂CO₃, Cs₂CO₃) must have some solubility to be effective.[13] If the reaction stalls, poor mixing or base deactivation could be the cause.
-
If other factors are ruled out, proceed with a cautious temperature increase. Raise the temperature in 10-15 °C increments, monitoring the reaction closely for any signs of decomposition. A stalled reaction that resumes upon heating is a clear indication that it was kinetically limited.
Q5: I'm getting a good yield, but I'm also forming a significant, inseparable byproduct. How can temperature help?
A5: This is a classic scenario where you may be operating under conditions that favor a thermodynamic byproduct or a competing reaction pathway.
-
Try Lowering the Temperature: A common strategy is to run the reaction at a lower temperature for a longer period. This can favor the kinetically preferred product, which may be your desired molecule.[8][9] For example, if you are running the reaction at 110 °C, try reducing it to 80 °C and extending the reaction time.
-
Screen Solvents: The optimal temperature is solvent-dependent. A higher boiling point solvent like toluene or DMF might enable higher temperatures, but a solvent like 1,4-dioxane or THF might give cleaner results at their respective reflux temperatures.[13]
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a decision-making process for troubleshooting a low-yield coupling reaction, with a focus on temperature adjustments.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. ijcrt.org [ijcrt.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative addition - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Byproduct Formation in Indazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in drug development. The synthesis of the indazole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many research programs. However, the path to pure, unadulterated indazoles is often complicated by the formation of unwanted byproducts. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent these common synthetic hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
I. Byproduct Formation During Indazole Core Synthesis
Q1: During the nitrosation of an indole to form a 3-carbaldehyde indazole, I'm observing a deeply colored impurity and a more polar byproduct. What are these, and how can I prevent them?
A1: This is a classic challenge in what is often a key transformation for accessing 3-substituted indazoles. The byproducts you are observing are typically:
-
Colored Impurity: This is a dimeric byproduct, often appearing as a deep red or brown solid.[1][2] It forms when a molecule of your nucleophilic starting indole attacks a reactive intermediate, such as an oxime, generated during the nitrosation process.[1] This side reaction is particularly prevalent with electron-rich indoles.[1]
-
More Polar Byproduct: This is likely the corresponding 1H-indazole-3-carboxylic acid. Its formation can be attributed to a plausible dediazoniation process under acidic conditions, followed by oxidation.
Troubleshooting and Prevention:
The key to minimizing these byproducts is to control the concentration of the highly reactive nucleophilic indole.
-
Slow, Reverse Addition: Instead of adding the nitrosating agent to the indole, a slow, reverse addition of the indole solution to the pre-formed, cold nitrosating mixture is highly recommended.[3][4] This maintains a low concentration of the indole, favoring the desired intramolecular cyclization over intermolecular dimerization.[3][5]
-
Temperature Control: Maintain a low temperature (typically 0 °C) during the addition to further temper the rate of the competing side reactions.[2][3]
-
pH Control: The pH of the reaction medium is critical. Working under slightly acidic conditions is optimal. Excessively strong acid can promote the formation of the carboxylic acid byproduct.[6]
Q2: My Davis-Beirut reaction for synthesizing a 2H-indazole is giving very low yields. What are the common pitfalls?
A2: The Davis-Beirut reaction, while powerful, is notoriously sensitive to reaction conditions. Low yields often stem from a few key factors:
-
Water Content: The presence of water is a double-edged sword in this reaction. In some cases, the addition of a small amount of water (15-25%) to the alcoholic solvent can dramatically increase the yield.[7] However, excessive water can lead to a sharp decrease in yield due to competing side reactions.[7][8] It is crucial to optimize the water content for your specific substrate.
-
Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter that requires careful optimization.
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal endpoint.
-
Formation of N-Oxide Byproducts: Under certain conditions, the reaction can stall at the 2H-indazole N-oxide intermediate, which can be a significant byproduct.[1][7]
Troubleshooting and Prevention:
-
Systematic Optimization of Water Content: Screen a range of water concentrations in your chosen alcohol solvent to find the optimal ratio for your substrate.
-
Monitor Reaction Progress: Use analytical techniques to track the consumption of starting material and the formation of both the desired product and any major byproducts to avoid over or under-running the reaction.
-
Consider a Two-Step Protocol: If N-oxide formation is a persistent issue, consider isolating the N-oxide and then reducing it to the desired 2H-indazole in a separate step.[7]
Q3: In my Jacobson synthesis of a 1H-indazole from an N-acylated o-toluidine, I'm getting inconsistent yields. What should I look out for?
A3: The Jacobson synthesis, a classical and reliable method, can indeed suffer from inconsistencies. Key areas to scrutinize include:
-
Diazotization Conditions: The formation of the diazonium salt is a critical step. Ensure your sodium nitrite is of high quality and that the temperature is strictly controlled (typically 0-5 °C) to prevent premature decomposition of the diazonium intermediate.
-
Acyl Group Stability: The N-acyl group plays a crucial role in the cyclization step. Ensure it is stable under the reaction conditions and is not being prematurely cleaved.
-
Intramolecular Azo Coupling: The mechanism involves an intramolecular azo coupling.[9] Any side reactions that compete with this cyclization, such as intermolecular coupling or decomposition, will lower the yield.
Troubleshooting and Prevention:
-
Fresh Reagents: Use freshly prepared solutions of sodium nitrite.
-
Strict Temperature Control: Employ a reliable cooling bath and monitor the internal reaction temperature closely during the diazotization.
-
Solvent Choice: The choice of solvent can influence the stability of the intermediates. Acetic acid is commonly used.[9]
II. Regioselectivity in N-Alkylation: The N1 vs. N2 Isomer Challenge
Q4: I'm trying to alkylate my indazole, but I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?
A4: This is arguably the most common byproduct issue in indazole chemistry. The indazole anion is an ambident nucleophile, meaning it can react at either nitrogen. Achieving regioselectivity depends on a delicate balance of thermodynamic and kinetic control, which can be manipulated through your choice of reaction conditions.[10]
Controlling N1 vs. N2 Alkylation:
| Factor | Favors N1-Alkylation (Thermodynamic Product) | Favors N2-Alkylation (Kinetic Product) | Causality |
| Base | Strong, non-coordinating bases like NaH.[5][6] | Weaker bases like K₂CO₃ or Cs₂CO₃ can give mixtures, but specific conditions can favor N2. | Strong bases fully deprotonate the indazole, and the resulting sodium cation can coordinate with the N2 nitrogen and a C3 substituent, sterically blocking the N2 position.[4][11] |
| Solvent | Non-polar, aprotic solvents like THF.[5][6] | Polar, aprotic solvents like DMF often lead to mixtures, but can favor N2 under certain conditions. | Non-polar solvents promote the formation of a tight ion pair between the indazolide anion and the metal cation, enhancing the steric blocking at N2. Polar solvents can solvate the cation, leading to a looser ion pair and reduced selectivity. |
| Temperature | Higher temperatures can allow for equilibration to the more stable N1 isomer. | Lower temperatures can favor the kinetically formed N2 isomer. | Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the mixture to equilibrate to the thermodynamically more stable N1 product. |
| Substituents | Electron-withdrawing groups at C3 (e.g., -CO₂Me, -COMe) enhance N1 selectivity with NaH/THF.[5] | Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) sterically hinder N1 and promote N2 alkylation.[5][6] | C3 substituents can participate in chelation with the metal cation, reinforcing the steric blockade at N2. C7 substituents physically obstruct the approach of the electrophile to the N1 position. |
| Specific Methods | Standard NaH/THF conditions. | Mitsunobu reaction conditions (e.g., PPh₃, DIAD/DEAD).[5][6] Triflic acid-catalyzed reaction with diazo compounds.[10] | The mechanism of the Mitsunobu reaction inherently favors attack at the N2 position. TfOH-catalyzed reactions with diazo compounds also show high N2 selectivity through a distinct mechanistic pathway. |
Visualizing the Control of Regioselectivity:
Caption: Factors influencing N1 vs. N2 alkylation of indazoles.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde from Indole
This protocol is designed to minimize the formation of dimeric and carboxylic acid byproducts.[3][4]
Step 1: Preparation of the Nitrosating Mixture
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF.
-
Slowly add hydrochloric acid (HCl, ~2.7 equiv. of a 2N aqueous solution) to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the resulting mixture for 10 minutes at 0 °C under an inert atmosphere (e.g., argon).
Step 2: Slow Addition of Indole
-
In a separate flask, dissolve the indole (1.0 equiv.) in a minimal amount of DMF.
-
Using a syringe pump, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of at least 2 hours. Crucially, maintain the temperature at 0 °C throughout the addition.
Step 3: Reaction and Work-up
-
After the addition is complete, allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure 1H-indazole-3-carboxaldehyde.
Visualizing the Workflow:
Caption: Workflow for minimizing byproducts in indole nitrosation.
Protocol 2: Regioselective N1-Alkylation of Indazole
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3 electron-withdrawing groups.[5][6]
Step 1: Deprotonation
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Step 2: Alkylation
-
Re-cool the mixture to 0 °C.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, or until completion is confirmed by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. [Link]
-
Lokhande, P. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
-
ChemRxiv. (2020). Optimized synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. [Link]
-
Organic Syntheses. (n.d.). Indazole. [Link]
-
National Institutes of Health. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
ResearchGate. (n.d.). Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels-Alder Reactions. [Link]
-
National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]
-
National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. [Link]
-
National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]
-
PubMed. (n.d.). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. [Link]
-
National Institutes of Health. (n.d.). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Enantiomers
Welcome to the dedicated technical support guide for the chiral separation of 4,5,6,7-tetrahydro-1H-indazol-5-amine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific chiral amine. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.
The successful separation of 4,5,6,7-tetrahydro-1H-indazol-5-amine enantiomers is a critical step in pharmaceutical development, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide will focus primarily on chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), which are powerful and widely used methods for chiral separations.[3][4][5][6] We will also touch upon diastereomeric salt resolution as a viable alternative for larger-scale separations.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve issues.
Poor or No Enantiomeric Resolution
Q1: I am not seeing any separation between my enantiomers on a chiral column. What are the primary factors I should investigate?
A1: Lack of resolution is a common initial challenge. The underlying cause is insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP).[4][8] Here’s a systematic approach to troubleshooting:
-
Confirm Correct Column Selection: 4,5,6,7-Tetrahydro-1H-indazol-5-amine is a primary amine. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening such compounds due to their broad applicability.[9][10][11][12] Crown ether-based CSPs are also well-suited for separating compounds with primary amino groups.[13] If your initial screening on one type of column fails, it is crucial to screen on a column with a different chiral selector.
-
Optimize the Mobile Phase:
-
For SFC: The composition of the organic modifier (co-solvent) and additives is critical.
-
Modifier: Methanol is a common and effective modifier for SFC separations of amines.[13] Varying the percentage of methanol can significantly impact selectivity.
-
Additives: Basic additives are often necessary to improve peak shape and achieve resolution for amines. However, some common bases like ammonium hydroxide can destroy enantioselectivity.[14] A combination of a weak acid (like trifluoroacetic acid - TFA) and a weak base (like triethylamine - TEA) in the modifier is often highly effective for primary amines in SFC.[14] This combination can improve chiral recognition by ionizing the analyte and enhancing mass transfer kinetics.[14] Start with a concentration of around 0.1-0.5% of each in your modifier. Alkanesulfonic acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) can also be effective alternatives to TFA.[15]
-
-
For HPLC (Normal Phase):
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[5]
-
Additives: Similar to SFC, acidic and basic additives are crucial. For basic compounds like yours, adding 0.1% diethylamine (DEA) or another suitable amine to the mobile phase is a common starting point to prevent peak tailing and improve resolution.[5][16]
-
-
-
Temperature and Flow Rate:
-
Temperature: Polysaccharide-based columns typically operate well between 5°C and 40°C.[3] Lowering the temperature can sometimes increase the interaction differences between enantiomers and the CSP, leading to better resolution, albeit with longer retention times.
-
Flow Rate (SFC): Due to the low viscosity of supercritical CO2, SFC can be operated at higher flow rates than HPLC without a significant loss of efficiency.[3][13] If you have some initial separation, you can often increase the flow rate to shorten analysis time with minimal impact on resolution.[3]
-
-
Column History ("Memory Effect"): Chiral columns can retain additives from previous uses, which can impact current separations.[8][17] If you are using an older column, this "memory effect" could be the culprit.[17] Conditioning the column with the new mobile phase for an extended period (a few hours) can help.[17] For immobilized columns, a flush with a strong solvent like DMF (followed by an alcohol rinse) may be necessary to "reset" the column.[17]
Poor Peak Shape (Tailing or Fronting)
Q2: My peaks are tailing severely, which is preventing accurate quantification and baseline resolution. What can I do?
A2: Peak tailing for basic compounds like 4,5,6,7-tetrahydro-1H-indazol-5-amine is often caused by strong, undesirable interactions with acidic silanol groups on the silica support of the stationary phase.
-
Inadequate or Incorrect Additive: This is the most common cause.
-
SFC: Ensure you are using an appropriate basic additive or a combination of an acid and a base in your modifier.[14] The amine additive competes with your analyte for the active sites on the stationary phase, improving peak shape.[14] Increasing the concentration of the additive may help, but be aware that it can also affect selectivity.[14]
-
HPLC (Normal Phase): A basic modifier like diethylamine (DEA) or triethylamine (TEA) is essential.[5][16] A concentration of 0.1% (v/v) is a good starting point.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Contamination: Contamination at the head of the column or a partially blocked inlet frit can cause poor peak shape.[17] Reversing the flow through the column (back-flushing) at a low flow rate might dislodge particulate matter from the frit.[17] If the problem persists, the frit may need to be replaced.[17]
Irreproducible Results or Loss of Resolution
Q3: The separation was working well, but now my retention times are shifting, and the resolution has degraded. What should I check?
A3: Irreproducible results can be frustrating and point to a change in the chromatographic system.
-
Mobile Phase Preparation: In SFC, the mobile phase density, which is affected by pressure and temperature, directly impacts its strength and thus retention and selectivity.[3] Ensure your backpressure regulator is functioning correctly and the temperature is stable. For both SFC and HPLC, ensure fresh, accurately prepared mobile phases are used. Small amounts of water in normal-phase mobile phases can significantly impact retention.[8]
-
Column Degradation: The stationary phase can degrade over time, especially under harsh pH conditions.[17] This is less common with modern, robust CSPs but can still occur. If you have a new, identical column, running the same method on it can quickly determine if the original column is the issue. It is good practice to dedicate columns to specific methods or mobile phase types to avoid cross-contamination and memory effects.[17]
-
System Leaks: Check for any leaks in the system, as this can cause fluctuations in pressure and flow rate, leading to variable retention times.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and shifting retention.[17] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: Should I use SFC or HPLC for the chiral separation of 4,5,6,7-tetrahydro-1H-indazol-5-amine?
A1: Both techniques are viable, but SFC is often preferred for chiral separations in the pharmaceutical industry for several reasons:
-
Speed: SFC typically allows for faster separations due to higher optimal flow rates.[3][18]
-
Green Chemistry: SFC uses supercritical CO2 as the main mobile phase component, which is less toxic and produces less organic waste compared to normal-phase HPLC.[2][3]
-
Efficiency: SFC often provides better peak shapes and higher efficiency for basic compounds.[14] However, HPLC is also a very powerful and widely accessible technique. The choice may ultimately depend on the available instrumentation and the specific selectivity observed during screening.
Q2: What is a good generic screening strategy for this compound?
A2: A generic screening strategy aims to maximize the chances of finding a successful separation quickly.[3]
-
Select Columns: Choose 3-4 complementary polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).[3]
-
Define Mobile Phases:
-
SFC: Prepare a primary modifier of methanol. Prepare secondary modifiers containing additives, for instance:
-
Methanol with 0.3% TFA / 0.2% TEA
-
Methanol with 0.2% Methanesulfonic Acid
-
-
HPLC (Normal Phase):
-
Hexane/Ethanol (80:20) with 0.1% DEA
-
Hexane/Isopropanol (90:10) with 0.1% DEA
-
-
-
Run a Gradient: For initial screening, a gradient elution is often used to ensure the compound elutes within a reasonable time. A typical SFC gradient might run from 5% to 40% modifier over 5-10 minutes.[18]
-
Evaluate and Optimize: Based on the screening results, select the column/mobile phase combination that shows the best selectivity ("hits"). Then, optimize the separation isocratically by adjusting the modifier percentage, additives, and temperature to achieve baseline resolution (Rs > 1.5).
Q3: My compound is a free base. Do I need to derivatize it for chiral separation?
A3: Not necessarily. The direct approach, using a chiral stationary phase to separate the enantiomers, is the most common and preferred method.[5][13] Derivatization is an indirect approach where the enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[13] This is generally more time-consuming and introduces potential complications like racemization during the reaction.[13] Given the primary amine handle on your molecule, direct separation on a suitable CSP should be achievable.
Q4: Can I use diastereomeric salt resolution for this compound?
A4: Yes. Since 4,5,6,7-tetrahydro-1H-indazol-5-amine is a basic compound, it can be resolved by forming diastereomeric salts with a chiral acid.[7] This "classical" method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (like tartaric acid or mandelic acid derivatives) in a suitable solvent.[7] The resulting diastereomeric salts have different physical properties, such as solubility, which allows one of them to be selectively crystallized. This method is particularly advantageous for large-scale separations where chromatography can be prohibitively expensive.[7]
Data and Protocols
Table 1: Recommended Starting Conditions for SFC Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Columns | Chiralpak IA, IB, IC, ID (or similar polysaccharide CSPs) | Chiralpak IA, IB, IC, ID | Chiralpak IA, IB, IC, ID |
| Mobile Phase A | CO2 | CO2 | CO2 |
| Mobile Phase B | Methanol | Methanol w/ 0.3% TFA, 0.2% TEA | Ethanol w/ 0.2% DEA |
| Gradient | 5-40% B over 8 min | 5-40% B over 8 min | 5-40% B over 8 min |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |
| Backpressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40°C | 40°C | 40°C |
| Detection | UV (select appropriate wavelength) | UV (select appropriate wavelength) | UV (select appropriate wavelength) |
Experimental Protocol: SFC Method Development
-
Sample Preparation: Dissolve the racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine in methanol or ethanol to a concentration of approximately 1 mg/mL.
-
System Equilibration: Install the first screening column and equilibrate the SFC system with the initial mobile phase conditions (e.g., 5% Modifier B) until a stable baseline is achieved.
-
Screening Injection: Inject the sample and run the gradient method as outlined in Table 1.
-
Data Evaluation: Examine the chromatogram for any signs of peak splitting or separation. A "hit" is any system that shows at least partial resolution.
-
Repeat Screening: Repeat steps 2-4 for each column and mobile phase combination.
-
Optimization: Select the most promising condition(s). Develop an isocratic method by adjusting the percentage of the organic modifier to achieve a resolution factor (Rs) ≥ 1.5 with a reasonable run time. Further adjustments to temperature, flow rate, and additive concentration can be made to fine-tune the separation.
Visual Workflow and Decision Guides
Diagram 1: General Workflow for Chiral Method Development
This diagram outlines the systematic process from initial screening to a fully optimized chiral separation method.
Caption: Workflow for Chiral Method Development
Diagram 2: Troubleshooting Poor Resolution
This decision tree helps diagnose and solve common issues when enantiomeric resolution is not achieved.
Caption: Troubleshooting Poor Resolution
References
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.).
- A generic separation strategy for chiral compounds in supercritical fluid chromatography. (2014).
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2025).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Improved Chiral SFC Screening for Analytical Method Development. (n.d.).
- Chiral Drug Separ
- Trouble with chiral separations. (2020).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC - NIH.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH.
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. selvita.com [selvita.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
Welcome to the technical support guide for the purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4). This document provides a comprehensive, experience-driven approach to the recrystallization of this important research chemical. As a dihydrochloride salt, this molecule presents specific solubility characteristics that must be expertly managed to achieve high purity. This guide is designed for chemistry professionals and consolidates theoretical principles with practical, field-tested protocols.
Core Principles: Recrystallization of a Dihydrochloride Salt
This compound is a polar, salt-form compound. Its purification by recrystallization is governed by the principle of differential solubility. The ideal solvent system will meet the following criteria:
-
High Solubilization at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solubility at Reduced Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting precipitation and crystal formation.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
Given its salt nature, polar protic solvents are the primary candidates. Alcohols, or aqueous mixtures thereof, are typically effective for recrystallizing amine hydrochloride salts.[1][2] The use of a solvent mixture (a "solvent/anti-solvent" system) provides a wider range of polarity and is often key to achieving optimal results.
Recommended Recrystallization Protocol
This protocol is a robust starting point for achieving high-purity this compound.
Materials:
-
Crude this compound
-
Methanol (MeOH), Reagent Grade
-
2-Propanol (IPA), Reagent Grade
-
Deionized Water (if necessary)
-
Activated Carbon (optional, for color removal)
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser), heating mantle, magnetic stirrer, Buchner funnel, and vacuum flask.
Step-by-Step Methodology:
-
Solvent System Selection: The primary recommended system is a mixture of methanol and 2-propanol. Methanol acts as the primary solvent in which the compound is readily soluble when hot, while 2-propanol acts as the anti-solvent, reducing solubility upon cooling to induce crystallization.[2]
-
Dissolution:
-
Place the crude solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of methanol to create a slurry.
-
Gently heat the mixture to a near boil (approx. 60-65°C) with continuous stirring.
-
Continue to add methanol portion-wise until the solid is fully dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approx. 1-2% w/w of your compound).
-
Gently reheat the mixture to boiling for 5-10 minutes. The carbon will adsorb colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.
-
-
Crystallization:
-
Heat the clear solution back to a gentle boil.
-
Slowly add 2-propanol as the anti-solvent. You should add it dropwise until the solution becomes faintly cloudy (the point of supersaturation).
-
Add a few more drops of methanol to redissolve the precipitate and ensure the solution is clear at the boiling point.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystal cake with a small amount of cold 2-propanol to remove any residual soluble impurities from the mother liquor.
-
Dry the crystals under vacuum. The melting point of the pure compound is reported as 280-284°C.[3] A sharp melting range within this window is a good indicator of purity.
-
| Parameter | Recommended Value | Rationale |
| Primary Solvent | Methanol (MeOH) | Good solubilizing power for the salt at elevated temperatures. |
| Anti-Solvent | 2-Propanol (IPA) | Reduces solubility upon cooling, miscible with MeOH. Often preferred over ethanol for HCl salts.[2] |
| Approx. Solvent Ratio | Variable (Start with min. hot MeOH, add IPA to cloud point) | Empirically determined to achieve supersaturation for optimal crystal growth. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of larger, purer crystals and maximizes yield. |
| Washing Solvent | Cold 2-Propanol | Removes adhering mother liquor without significantly dissolving the desired product. |
Troubleshooting Guide & FAQs
Here are answers to common issues encountered during the recrystallization of this compound.
Q1: My compound oiled out instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solute's solubility is so high that upon cooling, it separates as a liquid phase before it can crystallize.
-
Cause: The cooling process was too rapid, or the chosen solvent system is too effective (the compound is too soluble even at low temperatures).
-
Solution 1 (Re-dissolution): Reheat the mixture until the oil fully redissolves. Add a slightly larger proportion of the anti-solvent (2-propanol) than you did previously. This reduces the overall solvating power of the system. Let it cool much more slowly, perhaps by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.
-
Solution 2 (Induce Crystallization): If an oil persists, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch if available.
Q2: No crystals have formed, even after cooling in an ice bath.
A: This indicates that the solution is not supersaturated, and the compound remains dissolved.
-
Cause: Too much of the primary solvent (methanol) was used initially.
-
Solution 1 (Reduce Volume): Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by careful boiling. This will increase the concentration. Once the volume is reduced, attempt the slow cooling process again.
-
Solution 2 (Add More Anti-Solvent): At room temperature, cautiously add more of the anti-solvent (2-propanol) dropwise until persistent cloudiness appears, then proceed with cooling.
Q3: The final product is still discolored and the purity is low.
A: This suggests that the chosen solvent system is not effectively separating the impurities.
-
Cause 1: Colored impurities were not adequately removed.
-
Solution 1: Repeat the recrystallization, ensuring you perform the optional activated carbon treatment step. Be sure to conduct a hot filtration to remove the carbon and any insoluble impurities before cooling.
-
Cause 2: The impurities have similar solubility profiles to the product in the chosen solvent system.
-
Solution 2: Consider a different solvent system. A mixture of ethanol and water is another common choice for purifying polar indazole derivatives and amine salts.[4] Experiment on a small scale to find the optimal solvent and ratio.
Q4: My final yield is very low.
A: A low yield can result from several factors.
-
Cause 1: Using a large excess of the primary solvent (methanol), which keeps more of your product dissolved in the mother liquor.
-
Solution 1: Always use the minimum amount of hot solvent required for complete dissolution.
-
Cause 2: Premature crystallization during a hot filtration step.
-
Solution 2: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter.
-
Cause 3: Washing the final crystals with a solvent that is too warm or in which the product has some solubility.
-
Solution 3: Always use a minimal amount of ice-cold washing solvent (in this case, 2-propanol).
Experimental Workflow Diagram
The following diagram illustrates the logical steps and decision points in the recrystallization protocol.
Caption: Recrystallization workflow for this compound.
References
- Method for separating and purifying substituted indazole isomers.
-
Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. [Link]
-
Purification of organic hydrochloride salt? ResearchGate Discussion. [Link]
Sources
- 1. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 74197-17-4 [sigmaaldrich.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 4,5,6,7-Tetrahydro-1H-indazol-5-amine Synthesis
Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the technical support center for the synthesis and scale-up of 4,5,6,7-tetrahydro-1H-indazol-5-amine. This critical building block, a cornerstone for various therapeutic agents, including potent kinase inhibitors like Entrectinib, presents unique challenges when transitioning from laboratory to pilot plant scale.[1] This guide is structured to provide direct, actionable solutions to common issues encountered in the field, grounded in mechanistic understanding and process safety.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems that can arise during a scale-up campaign.
Question 1: We are experiencing stalled reactions or low yields during the initial indazole ring formation from a 1,3-cyclohexanedione derivative and hydrazine. What are the likely causes?
This is a frequent bottleneck. The issue typically stems from one of three areas: reagent quality, thermal control, or reaction medium mismanagement.
-
Causality - Reagent & Reaction Control: The condensation of a cyclohexanedione precursor with hydrazine to form the tetrahydroindazole ring is a classic cyclization reaction.[2] However, its success at scale is highly dependent on controlling the equilibrium and minimizing side reactions. Hydrazine is a potent nucleophile but also a reducing agent, and the dione precursor can undergo self-condensation or degradation under harsh conditions.
-
Troubleshooting Steps:
-
Verify Hydrazine Quality: Use a fresh, titrated batch of hydrazine hydrate. Older stock can absorb atmospheric CO₂ to form hydrazine carboxylate, reducing its effective molarity.
-
Manage the Exotherm: This condensation is often exothermic. A slow, subsurface addition of hydrazine to a solution of the dione precursor is critical. On a large scale, poor heat transfer can create localized hot spots, leading to the formation of azines and other dimeric impurities.[3] Monitor the internal temperature closely and ensure your reactor's cooling capacity is sufficient.
-
Optimize pH: The reaction is typically run under slightly acidic conditions (e.g., using acetic acid as a catalyst or in an alcoholic solvent).[2][4] The acid protonates the carbonyl, activating it for nucleophilic attack. If the medium is too acidic, the hydrazine salt out; if too basic, the rate of reaction slows considerably. An initial pH screening on a lab scale is highly recommended.
-
Solvent Choice: While alcohols like ethanol or methanol are common, ensure the product has limited solubility at lower temperatures to facilitate precipitation upon completion, driving the equilibrium forward.
-
Question 2: Our chiral resolution/asymmetric hydrogenation step is giving poor or inconsistent enantiomeric excess (ee) at scale. Why is this happening?
Achieving high stereoselectivity is paramount for this chiral amine.[5] Inconsistencies at scale almost always point to catalyst deactivation or substrate impurities. The asymmetric hydrogenation of a corresponding imine or enamine precursor is a highly sensitive catalytic process.[6][7]
-
Causality - Catalyst & Substrate Integrity: Transition metal catalysts (e.g., Ru- or Rh-based) with chiral ligands form a transient complex with the substrate to direct the hydrogenation.[8] Anything that interferes with this complex formation—competing ligands, poisons, or geometric isomers of the substrate—will erode enantioselectivity.
-
Troubleshooting Steps:
-
Substrate Purity is Non-Negotiable: The imine/enamine precursor must be rigorously purified. Trace impurities from the previous step (e.g., excess hydrazine, unreacted ketone) can act as potent catalyst poisons. Specifically, sulfur-containing impurities or other coordinating species can irreversibly bind to the metal center.
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can oxidize the catalyst's phosphine ligands, rendering it inactive.
-
Hydrogen Pressure and Mixing: Inadequate mixing leads to poor hydrogen mass transfer from the gas phase to the catalyst surface in the liquid phase.[3] This slows the reaction and can promote side reactions or catalyst degradation. Ensure the agitation is sufficient to maintain a homogenous slurry and facilitate gas dispersion.
-
Review Catalyst Loading: While it's tempting to reduce catalyst loading to save costs, this can be a false economy. Insufficient catalyst can lead to longer reaction times and lower ee. Refer to the table below for typical starting parameters.
-
Table 1: Typical Starting Parameters for Asymmetric Hydrogenation
| Parameter | Recommended Range | Rationale & Comments |
| Catalyst System | Ru- or Rh-complex with chiral phosphine ligand | Choice is highly substrate-specific. Screen catalysts at the bench. |
| Substrate/Catalyst Ratio | 1000:1 to 5000:1 | Higher ratios are more economical but demand higher purity substrate. |
| Hydrogen Pressure | 5 - 20 bar | Higher pressure increases reaction rate but requires specialized equipment. |
| Temperature | 25 - 60 °C | Balances reaction rate against potential catalyst decomposition/racemization. |
| Solvent | Degassed Methanol, Ethanol, or THF | Must fully dissolve the substrate and be free of peroxides/water. |
Question 3: We are struggling with product isolation. The final amine is difficult to crystallize, and we often get oils or significant product loss during work-up. How can we improve this?
The free amine of 4,5,6,7-tetrahydro-1H-indazol-5-amine can be challenging to handle. Its basicity and potential for hydrogen bonding can lead to high solubility in many organic solvents and a reluctance to crystallize.
-
Causality - Physicochemical Properties: The molecule contains both a lipophilic tetrahydro-indazole core and a polar amine group, giving it complex solubility behavior. Free amines are also more prone to air oxidation than their corresponding salts.
-
Troubleshooting Steps:
-
Isolate as a Salt: This is the most robust and scalable solution. Formation of the hydrochloride[9] or dihydrochloride[10] salt drastically reduces solubility in common organic solvents (e.g., MTBE, ethyl acetate, heptane), promoting high-yield crystallization. Titrate a solution of the crude free amine in a suitable solvent (like isopropanol or ethyl acetate) with a solution of HCl in the same solvent.
-
Anti-Solvent Crystallization: If isolating the free base is required, use an anti-solvent strategy. Dissolve the crude amine in a minimal amount of a good solvent (e.g., dichloromethane) and slowly add a poor solvent in which the amine is insoluble (e.g., heptane or hexane) until turbidity is observed, then cool slowly.
-
Control Impurity Profile: The presence of even minor impurities can inhibit crystallization by disrupting the crystal lattice formation. Ensure the preceding steps are well-controlled to minimize side products.
-
Part 2: Process Logic & FAQ
This section provides answers to broader, strategic questions about the synthesis.
Q1: What is the most reliable overall synthetic strategy for scaling up this molecule?
The most common and industrially viable approach can be visualized as a three-stage workflow.
Caption: A decision tree for troubleshooting scale-up issues.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Cyclohexenone and indazole derivatives as bioactive targets. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 6, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved January 6, 2026, from [Link]
- Synthesis of indazole derivatives from 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones. (2007).
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021, July 29). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Entrectinib | C31H34F2N6O2 | CID 25141092. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024, December 3). MDPI. Retrieved January 6, 2026, from [Link]
-
4,5,6,7-TETRAHYDRO-1H-INDAZOLE. (n.d.). GSRS. Retrieved January 6, 2026, from [Link]
-
Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamides and Enamines. (2012). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
Sources
- 1. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine - Synblock [synblock.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable intermediate. Our focus is on providing practical, experience-driven solutions grounded in solid scientific principles to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
4,5,6,7-tetrahydro-1H-indazol-5-amine is a crucial building block in the synthesis of various pharmacologically active compounds. However, its synthesis can often lead to a range of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. The presence of the amine functionality also makes the compound susceptible to oxidation, often resulting in discoloration of the final product. This guide will walk you through common purification issues and provide robust protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine in a question-and-answer format.
Question 1: My isolated 4,5,6,7-tetrahydro-1H-indazol-5-amine is off-white, yellow, or even brown. What causes this discoloration, and how can I obtain a pure, white solid?
Answer:
Discoloration in your product is a common issue and is typically caused by the presence of oxidized impurities. The amine group in 4,5,6,7-tetrahydro-1H-indazol-5-amine is susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air and light. These oxidized species are often highly colored and can be present even in small amounts.
Troubleshooting Steps:
-
Activated Carbon Treatment: A first-line solution for removing colored impurities is treatment with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules.
-
Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, isopropanol). Add a small amount of activated carbon (typically 1-5% w/w) to the solution and heat it at reflux for 15-30 minutes. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization under Inert Atmosphere: To prevent further oxidation during purification, it is advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Reducing Agents: In some cases, trace amounts of reducing agents like sodium dithionite (Na2S2O4) or sodium bisulfite (NaHSO3) can be added during the work-up or recrystallization to reduce colored oxidized species back to the desired amine. However, care must be taken to ensure easy removal of these reagents.
Question 2: I'm struggling to find a suitable single-solvent system for the recrystallization of 4,5,6,7-tetrahydro-1H-indazol-5-amine. What should I do?
Answer:
Finding the ideal recrystallization solvent can be challenging. The perfect solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be completely soluble or insoluble at all temperatures. When a single solvent doesn't work, a two-solvent (or mixed-solvent) system is often the solution.
Troubleshooting with a Two-Solvent System:
A common and effective approach is to use a solvent pair where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" solvent (dissolves the compound poorly).
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene/Heptane
-
Experimental Protocol for Two-Solvent Recrystallization (Ethanol/Water Example):
-
Dissolve the crude 4,5,6,7-tetrahydro-1H-indazol-5-amine in the minimum amount of hot ethanol.
-
While the solution is still hot, add water dropwise until you observe persistent turbidity (cloudiness).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Question 3: After recrystallization, my yield is very low. How can I improve it without compromising purity?
Answer:
Low yield after recrystallization is a frequent problem. Several factors could be at play, from using too much solvent to premature crystallization.
Strategies to Improve Yield:
-
Minimize Solvent Usage: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Always aim for the minimum amount of hot solvent needed to create a saturated solution.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allowing the solution to cool slowly to room temperature before moving it to an ice bath will promote the growth of larger, purer crystals and improve recovery.
-
Solvent Choice: Ensure you are using an appropriate solvent system. If your compound has significant solubility in the mother liquor even at low temperatures, you will lose a substantial amount of product. You may need to experiment with different solvent systems to find one that minimizes this loss.
-
Concentrate the Mother Liquor: After the first crop of crystals has been collected, you can often obtain a second, less pure crop by concentrating the mother liquor (the remaining solution) and cooling it again. This second crop may require a separate recrystallization.
Question 4: My NMR analysis shows the presence of starting materials even after purification. What is the best way to remove them?
Answer:
If starting materials persist after recrystallization, it suggests they have similar solubility properties to your desired product. In such cases, column chromatography is often the most effective purification method.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude mixture on a TLC plate and elute with different solvent ratios. The goal is to find a system where your desired product has an Rf value of around 0.3-0.4, and there is good separation from the starting material spots.
-
-
Column Packing and Elution:
-
Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane if solubility is an issue) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Caption: Decision workflow for purifying crude 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Data Summary for Purification Methods
The following table provides a summary of typical parameters for the purification methods discussed.
| Purification Method | Key Parameters | Expected Outcome |
| Activated Carbon Treatment | - Solvent: Ethanol or Isopropanol- Carbon Loading: 1-5% w/w- Time: 15-30 min at reflux | Removal of colored impurities, leading to a lighter-colored product. |
| Recrystallization | - Single Solvent: Isopropanol, Ethanol- Two-Solvent: Ethanol/Water, Toluene/Heptane- Cooling: Slow cooling to RT, then ice bath. | High purity product (>98%). Yield can vary (60-90%) based on optimization. |
| Column Chromatography | - Stationary Phase: Silica Gel- Mobile Phase: Heptane/Ethyl Acetate or DCM/Methanol gradient | High purity product (>99%). Effective for removing impurities with different polarities. |
Concluding Remarks
The successful purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine is achievable with a systematic approach to troubleshooting. By understanding the nature of the potential impurities and applying the appropriate purification techniques, you can consistently obtain high-purity material for your research and development needs. Always remember to handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment.
References
There are no specific publicly available, peer-reviewed articles detailing the purification of 4,5,6,7-tetrahydro-1H-indazol-5-amine. The advice provided is based on general organic chemistry principles and extensive experience in the purification of heterocyclic amines.
stability of 4,5,6,7-tetrahydro-1H-indazol-5-amine under acidic vs basic conditions
Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource addresses common questions and challenges related to its stability under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 4,5,6,7-tetrahydro-1H-indazol-5-amine?
A1: The stability of 4,5,6,7-tetrahydro-1H-indazol-5-amine is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule possesses several reactive sites, including the indazole ring system and the primary amine group, which can be susceptible to degradation under certain conditions.
Q2: How does the pH of a solution affect the stability of this compound?
A2: The pH of the solution is a critical factor. Both acidic and basic conditions can promote hydrolytic degradation of indazole derivatives.[2] The primary amine group at the 5-position can be protonated in acidic conditions, which may influence its reactivity and degradation pathway. In strongly basic conditions, deprotonation of the indazole nitrogen could occur, potentially leading to different degradation products.
Q3: Is 4,5,6,7-tetrahydro-1H-indazol-5-amine susceptible to oxidation?
A3: Yes, like many amine-containing compounds, 4,5,6,7-tetrahydro-1H-indazol-5-amine is susceptible to oxidation.[3][4] The primary amine is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The indazole ring itself can also be subject to oxidative degradation.[4]
Q4: What are the typical degradation products I might expect to see?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure and general knowledge of similar compounds, potential degradation pathways could include:
-
Acid-catalyzed hydrolysis: This could potentially lead to the opening of the indazole ring or reactions involving the primary amine.
-
Base-catalyzed degradation: This might involve different rearrangements or eliminations, potentially affecting the integrity of the tetrahydroindazole core.
-
Oxidation: This could result in the formation of N-oxides, hydroxylated species, or even ring-opened products.
It is crucial to perform forced degradation studies to identify the specific degradation products for your experimental conditions.[3][5]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing 4,5,6,7-tetrahydro-1H-indazol-5-amine samples.
-
Potential Cause 1: On-column degradation. The stationary phase of your chromatography column (especially if it has acidic silica sites) could be catalyzing the degradation of the analyte.
-
Troubleshooting Step: Try using a different type of column, such as one with an end-capped stationary phase or a different chemistry altogether. Also, ensure your mobile phase is appropriately buffered to control the pH.
-
-
Potential Cause 2: Degradation in the sample vial. The compound may be degrading in the sample solvent before injection.
-
Troubleshooting Step: Prepare samples fresh and analyze them immediately. If this is not possible, store them at a lower temperature and protect them from light. Evaluate the stability of the compound in your chosen sample solvent over time.
-
-
Potential Cause 3: Impurities in the starting material. The unexpected peaks could be impurities present in the initial batch of the compound.
-
Troubleshooting Step: Obtain a certificate of analysis for the compound and, if possible, use a high-purity standard for comparison.
-
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during my assay.
-
Potential Cause: Assay conditions are too harsh. The pH, temperature, or duration of your experiment may be causing the compound to degrade.
-
Troubleshooting Step: Perform a systematic evaluation of your assay conditions. Run control experiments where the compound is incubated under the assay conditions for varying amounts of time and analyze for degradation. If degradation is observed, consider modifying the conditions (e.g., lowering the temperature, adjusting the pH, or reducing the incubation time).
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][3][5]
Objective: To investigate the degradation of 4,5,6,7-tetrahydro-1H-indazol-5-amine under various stress conditions.
Materials:
-
4,5,6,7-tetrahydro-1H-indazol-5-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column or other appropriate column
-
Forced degradation chamber (for photolytic and thermal stress)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4,5,6,7-tetrahydro-1H-indazol-5-amine in a suitable solvent (e.g., a mixture of water and ACN) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw a sample and dilute it with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Data Summary Table
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Potential degradation, formation of new peaks |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | Potential degradation, formation of new peaks |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Potential degradation, formation of new peaks |
| Thermal | Dry Heat & Solution | 70 °C | 48 hours | Potential degradation |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B | Potential degradation |
Visualizations
Logical Flow for Stability Troubleshooting
Caption: Troubleshooting flowchart for stability issues.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways under acidic vs. basic conditions.
References
- Benchchem. (n.d.). Technical Support Center: Indazole Derivatives.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ScienceGate. (2022). Forced Degradation – A Review.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Pakistani Journal of Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.
Sources
how to avoid regioisomer formation in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of indazole synthesis, with a particular focus on overcoming the persistent challenge of regioisomer formation. This is not a rigid manual, but a dynamic resource built on the causal relationships between reaction components and outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a simple 1H-indazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. What is the fundamental reason for this, and how can I control it?
This is a classic and common challenge in indazole chemistry. The root cause lies in the electronic nature of the indazole anion. Upon deprotonation of the 1H-indazole, the negative charge is delocalized across both the N1 and N2 positions, making both susceptible to electrophilic attack. The resulting mixture of N1 and N2 alkylated products is often difficult to separate chromatographically, leading to significant yield loss.[1][2]
Control over regioselectivity can be achieved by manipulating the reaction conditions to favor either thermodynamic or kinetic control.[1][3][4]
-
Thermodynamic Control (Favoring N1): The N1-alkylated indazole is generally the more thermodynamically stable isomer.[3][5] To favor its formation, you need conditions that allow for equilibration. A robust system for achieving high N1 selectivity is the use of sodium hydride (NaH) as a base in a non-polar, aprotic solvent like tetrahydrofuran (THF).[3][5][6] The sodium cation is believed to coordinate with the N2 lone pair and a C3 substituent (if present), sterically hindering attack at N2 and directing the electrophile to N1.[6]
-
Kinetic Control (Favoring N2): The N2 position is often more nucleophilic, leading to faster initial attack. To favor the kinetic N2 product, you can use conditions that do not allow for equilibration. For instance, Mitsunobu conditions (e.g., with DIAD/PPh3) often show a preference for the N2 isomer.[3][5]
Here is a logical workflow to address this issue:
Caption: Decision workflow for controlling N-alkylation regioselectivity.
Q2: I need to synthesize an N2-substituted indazole. What are the most reliable strategies?
While direct alkylation often favors the N1 position under thermodynamic control, several reliable strategies exist for the regioselective synthesis of N2-substituted indazoles:
-
Substituent-Directed Alkylation: The presence of a substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to N2.[7] Even with NaH in THF, indazoles with C7-NO2 or C7-CO2Me substituents have shown excellent N2 selectivity (≥96%).[3][5]
-
Acid-Catalyzed Alkylation: Specific acid-catalyzed methods have been developed for selective N2-alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a Lewis or Brønsted acid can provide high N2 selectivity, with no N1 isomer observed in many cases.[8][9] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-position of the indazole.[9]
-
De Novo Synthesis (Building the Ring): Constructing the indazole ring with the desired N2-substituent already in place is a powerful way to avoid regioisomerism.
-
Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles from o-nitrobenzylamines or related precursors.[10][11][12][13] It involves an N-N bond-forming heterocyclization.[10][12]
-
Condensation-Cadogan Reductive Cyclization: A one-pot reaction between an ortho-nitrobenzaldehyde and a primary amine, followed by reductive cyclization (e.g., using a phosphine), can regioselectively yield N2-substituted indazoles.[14]
-
Troubleshooting Guides
Scenario 1: Low Yield in N1-Selective Alkylation Using NaH/THF
Problem: You are using the standard NaH/THF protocol for N1-alkylation, but the reaction is sluggish, and the yield is low, with significant recovery of starting material.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive NaH | Sodium hydride can be deactivated by moisture. | Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes to remove the mineral oil and any surface hydroxides. Ensure all glassware is flame-dried, and the reaction is performed under a strictly inert atmosphere (N2 or Ar). |
| Poor Solubility | The indazole or its sodium salt may have poor solubility in THF. | Consider gently heating the reaction mixture (e.g., to 50 °C) after the addition of the alkylating agent to improve solubility and reaction rate.[3][5] |
| Steric Hindrance | A bulky substituent at the C3 position might slow down the reaction. | Increase the reaction time and/or temperature. If the alkylating agent is also bulky, consider using a more reactive electrophile (e.g., a tosylate or triflate instead of a bromide). |
Scenario 2: Unexpected Formation of N2-Isomer in a Supposedly N1-Selective Reaction
Problem: Despite using NaH in THF, you are still observing a significant amount of the N2-isomer.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Solvent Effects | While THF is generally excellent for N1-selectivity, residual amounts of more polar aprotic solvents (like DMF or DMSO) can alter the coordination of the cation and reduce selectivity. | Ensure your starting indazole is free from other solvents. Use anhydrous THF from a reliable source. |
| Electronic Effects | Strong electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the N1 and N2 positions, potentially overriding the directing effect of the Na+/THF system. | Re-evaluate the electronic properties of your substrate. If it is highly electron-deficient, you may need to explore alternative methods or accept a lower selectivity. For example, a C7-nitro group strongly directs to N2.[3][5] |
| Counter-ion Effects | The nature of the cation can influence regioselectivity. | While NaH is standard, some literature suggests that other bases like K2CO3 in DMF can lead to different N1/N2 ratios, although often with lower selectivity.[1] Sticking to NaH in THF is generally the best practice for N1-selectivity. |
Detailed Experimental Protocols
Protocol 1: Highly N1-Regioselective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N1-selectivity and is based on the findings of Alam and Keating.[3][5]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Caption: Workflow for N1-selective indazole alkylation.
Protocol 2: N2-Regioselective Synthesis via Condensation-Cadogan Cyclization
This one-pot protocol is adapted from the work of Genung et al. and is effective for producing a variety of N2-substituted indazoles.[14]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equiv.), the primary amine (aliphatic or aromatic, 1.1 equiv.), and isopropanol (i-PrOH) as the solvent.
-
Condensation: Stir the mixture at room temperature for 1 hour to form the corresponding imine intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Concentration: Allow the reaction to cool to room temperature and then concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to afford the desired N2-substituted indazole.
This method is advantageous as it avoids the isolation of intermediates and uses commercially available starting materials.[14]
References
-
Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Davis-Beirut reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1939-1952. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Emerging Prominence of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of many diseases. The success of a kinase inhibitor is intrinsically linked to its core chemical structure, or scaffold, which dictates its binding affinity, selectivity, and overall pharmacological properties. This guide provides an in-depth technical comparison of the promising 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold against three of the most established and clinically successful kinase inhibitor scaffolds: quinazoline, pyrimidine, and purine.
The indazole core is a privileged heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated significant potential as potent kinase inhibitors.[1][2] The partially saturated tetrahydroindazole ring system, in particular, offers unique three-dimensional structural features that can be exploited to achieve enhanced potency and selectivity. This guide will delve into the comparative efficacy, selectivity, and key physicochemical properties of these scaffolds, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.
The Contenders: A Structural Overview of Four Key Kinase Inhibitor Scaffolds
The selection of a core scaffold is a pivotal decision in the design of a kinase inhibitor. The scaffold not only provides the foundational structure for interacting with the highly conserved ATP-binding site of kinases but also influences the overall druglike properties of the molecule. Here, we introduce the four scaffolds that form the basis of our comparison.
Figure 1: Chemical Structures of Compared Kinase Inhibitor Scaffolds
Caption: Core chemical structures of the four kinase inhibitor scaffolds under comparison.
-
4,5,6,7-Tetrahydro-1H-indazol-5-amine: This scaffold features a fused pyrazole and a partially saturated cyclohexane ring. The non-aromatic nature of the cyclohexane ring provides a greater degree of conformational flexibility and three-dimensional diversity compared to its fully aromatic indazole counterpart. This can be advantageous for achieving selectivity by accessing unique pockets within the kinase ATP-binding site. The amino group at the 5-position serves as a key interaction point and a vector for further chemical modification.
-
Quinazoline: A bicyclic aromatic scaffold composed of a benzene ring fused to a pyrimidine ring. The quinazoline core is a well-established and highly successful scaffold in kinase inhibitor design, forming the basis of several FDA-approved drugs such as gefitinib and erlotinib.[3][4][5] Its rigid, planar structure allows for well-defined interactions with the kinase hinge region.
-
Pyrimidine: A simple, six-membered aromatic heterocycle containing two nitrogen atoms. The pyrimidine scaffold is another cornerstone of kinase inhibitor development, found in numerous approved drugs like imatinib.[6][7] Its small size and versatile substitution patterns make it an attractive starting point for library synthesis and lead optimization.
-
Purine: A bicyclic aromatic scaffold consisting of a pyrimidine ring fused to an imidazole ring. As a bioisostere of adenine, the purine scaffold is a natural fit for targeting the ATP-binding site of kinases.[1][8] This has led to the development of several purine-based kinase inhibitors.
Comparative Analysis: Potency, Selectivity, and ADME Profiles
A direct and comprehensive comparison of kinase inhibitor scaffolds is challenging due to the vastness of the kinome and the variability in assay conditions across different studies. However, by compiling and analyzing available data for representative inhibitors from each scaffold class, we can discern key trends in their performance.
Kinase Inhibition Profiles: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from each scaffold class against a panel of key kinases implicated in cancer and other diseases. It is important to note that these values are compiled from various sources and should be considered as a comparative guide rather than a direct head-to-head analysis under identical conditions.
Table 1: Comparative Kinase Inhibition (IC50) of Representative Inhibitors
| Kinase Target | 4,5,6,7-Tetrahydro-1H-indazole Derivative (Representative) | Quinazoline Derivative (e.g., Gefitinib) | Pyrimidine Derivative (e.g., Imatinib) | Purine-based Derivative (e.g., Roscovitine) |
| VEGFR2 | Potent (nM range)[9] | Potent (nM range)[2][5] | Moderate to Potent (nM to µM range) | Variable |
| EGFR | Moderate to Potent (nM to µM range)[9] | Highly Potent (nM range)[10] | Variable | Variable |
| PDGFRβ | Potent (nM range)[11] | Variable | Potent (nM range) | Variable |
| c-Kit | Potent (nM range)[11] | Variable | Potent (nM range) | Variable |
| CDK2 | Variable[12] | Moderate (µM range)[4] | Variable | Potent (nM range) |
| Src | Variable | Moderate (µM range) | Potent (nM range) | Variable |
Disclaimer: The data presented is a compilation from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
From the compiled data, it is evident that derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold demonstrate potent inhibition against a range of tyrosine kinases, particularly those involved in angiogenesis such as VEGFR2 and PDGFRβ.[9][11] This positions the scaffold as a strong candidate for the development of anti-angiogenic therapies.
Quinazoline-based inhibitors are renowned for their high potency against EGFR, a key target in non-small cell lung cancer.[10] The rigid nature of the quinazoline scaffold is well-suited for achieving high-affinity binding within the ATP pocket of EGFR.
Pyrimidine derivatives , exemplified by the groundbreaking drug imatinib, exhibit a distinct selectivity profile, with potent inhibition of Abl, c-Kit, and PDGFR.[6] This highlights the versatility of the pyrimidine scaffold in achieving specific kinase inhibition profiles.
Purine-based inhibitors , such as roscovitine, have shown particular promise in targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
ADME and Toxicity Profiles: A Look Beyond Potency
The success of a drug candidate is not solely dependent on its potency and selectivity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. While a comprehensive ADME/Tox comparison for the naked scaffolds is not feasible, we can infer general trends from studies on their derivatives.
Table 2: General ADME/Toxicity Characteristics of Kinase Inhibitor Scaffolds
| Scaffold | General ADME Characteristics | Common Toxicity Concerns |
| 4,5,6,7-Tetrahydro-1H-indazole | Good oral bioavailability and metabolic stability have been reported for some derivatives.[13][14] The non-planar, saturated ring may offer advantages in solubility and reduced off-target liabilities compared to planar aromatic systems. | Specific toxicity profile is still emerging and is highly dependent on the nature of the substituents. |
| Quinazoline | Generally good oral bioavailability. However, some derivatives can be subject to rapid metabolism.[15] | Off-target effects, including skin rash and diarrhea, are common with EGFR inhibitors based on this scaffold.[16] |
| Pyrimidine | Variable, but optimized derivatives can achieve good oral bioavailability and favorable pharmacokinetic profiles.[17][18] | Off-target effects are a consideration, and specific toxicities depend on the kinase selectivity profile. |
| Purine | Can suffer from poor solubility and metabolic instability, though medicinal chemistry efforts can mitigate these issues.[19] | Potential for off-target effects due to the structural similarity to endogenous purines. |
The 4,5,6,7-tetrahydro-1H-indazole scaffold presents an intriguing profile. The introduction of a non-aromatic, flexible ring system can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are often challenges with flat, aromatic scaffolds.[13] This can translate to a more favorable ADME profile and potentially a better therapeutic window.
Experimental Protocols: A Guide to Scaffold Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay provides a robust and high-throughput method for quantifying the potency of a compound against a specific kinase.
Figure 2: TR-FRET Kinase Assay Workflow
Caption: A step-by-step workflow for a typical TR-FRET based kinase inhibition assay.
Protocol:
-
Compound Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into a 384-well low-volume assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase of interest, a biotinylated substrate peptide, and ATP at a concentration close to the Km for the kinase. Add this mixture to the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Prepare a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). Add this mixture to the assay plate to stop the kinase reaction.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the detection reagents to bind to the phosphorylated, biotinylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the europium and APC wavelengths.
-
Data Analysis: Calculate the ratio of the APC signal to the europium signal. Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic or cytostatic effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of a kinase inhibitor is determined by its ability to modulate specific signaling pathways that are dysregulated in disease. The scaffolds discussed in this guide have been successfully employed to target key pathways in cancer.
Figure 3: Simplified VEGFR Signaling Pathway in Angiogenesis
Caption: A simplified representation of the VEGFR signaling pathway, a key driver of angiogenesis and a common target for kinase inhibitors.
Many potent inhibitors derived from the 4,5,6,7-tetrahydro-1H-indazole and quinazoline scaffolds target VEGFR2, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation and migration, and ultimately, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][9]
Conclusion and Future Perspectives
The choice of a kinase inhibitor scaffold is a multifaceted decision that requires careful consideration of potency, selectivity, and ADME/toxicity properties. While the quinazoline, pyrimidine, and purine scaffolds have a long and successful history in drug discovery, the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold is emerging as a highly promising alternative.
The key advantages of the tetrahydroindazole scaffold lie in its three-dimensional character, which can be leveraged to achieve novel selectivity profiles and improved physicochemical properties. The data presented in this guide suggests that this scaffold is particularly well-suited for the development of inhibitors targeting angiogenesis-related kinases like VEGFR.
Future research in this area will likely focus on the further exploration of the chemical space around the 4,5,6,7-tetrahydro-1H-indazol-5-amine core to generate libraries of diverse compounds for screening against a broad range of kinases. The integration of structure-based drug design and computational modeling will be instrumental in rationally designing next-generation inhibitors with optimized potency, selectivity, and drug-like properties. As our understanding of the kinome and its role in disease continues to expand, the development of novel and versatile scaffolds like 4,5,6,7-tetrahydro-1H-indazol-5-amine will be crucial for the continued success of targeted therapies.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. (URL: [Link])
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (URL: [Link])
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. (URL: [Link])
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal and Chemical Sciences. (URL: [Link])
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The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. (URL: [Link])
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. (URL: [Link])
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Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. (URL: [Link])
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. National Center for Biotechnology Information. (URL: [Link])
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A Comparative Analysis of the Biological Activities of (R)- and (S)-4,5,6,7-tetrahydro-1H-indazol-5-amine Enantiomers
A Comprehensive Guide for Researchers in Drug Discovery and Development
The principle of chirality is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 4,5,6,7-tetrahydro-1H-indazol-5-amine, a versatile scaffold of significant interest in medicinal chemistry. While direct comparative studies on this specific compound are not extensively published, by examining closely related structures and the known biological targets of the tetrahydroindazole core, we can infer the likely differential activities and provide a framework for future investigation.
Introduction: The Significance of Stereochemistry in Tetrahydroindazoles
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets, including protein kinases, dopamine receptors, and serotonin receptors. The introduction of an amino group at the 5-position creates a chiral center, giving rise to (R)- and (S)-enantiomers. As is often the case with chiral molecules, these enantiomers are expected to exhibit distinct pharmacological profiles due to stereospecific interactions with their biological targets.
Historically, many compounds containing this scaffold have been synthesized and evaluated as racemic mixtures, often referred to as "dl" mixtures. For instance, the synthesis of dl-5-Amino-4,5,6,7-tetrahydro-1H-indazole dihydrochloride has been documented, with the resulting mixture showing potential as a scaffold for protein kinase inhibitors. However, the modern imperative in drug development is to investigate individual enantiomers, as one may be significantly more potent or possess a more desirable safety profile than the other.
Comparative Biological Activities: Inferences from Related Scaffolds
Direct, head-to-head comparative data for the biological activity of (R)- and (S)-4,5,6,7-tetrahydro-1H-indazol-5-amine is limited in publicly accessible literature. However, compelling evidence from closely related analogs strongly suggests that significant differences in activity can be anticipated.
A notable example is found in the study of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, which share a similar bicyclic core structure. In assays evaluating their activity as 5-HT3 receptor antagonists, the (R)-enantiomers were found to be one to three orders of magnitude more potent than their corresponding (S)-isomers.[1] This pronounced stereoselectivity highlights the importance of the specific spatial arrangement of the amine group for effective receptor binding.
Given that the tetrahydroindazole core is also a known pharmacophore for various receptors and enzymes, it is highly probable that a similar stereochemical preference exists for the biological targets of 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Potential Therapeutic Targets and Mechanistic Insights
The broader class of indazole derivatives has been investigated for a range of therapeutic applications. Understanding these can guide the specific assays in which the (R)- and (S)-enantiomers of 4,5,6,7-tetrahydro-1H-indazol-5-amine should be compared.
Protein Kinase Inhibition
The indazole nucleus is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. The amino group at the 5-position can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of these enzymes. The precise orientation of this amine, dictated by the (R) or (S) configuration, will likely lead to significant differences in inhibitory potency and kinase selectivity.
Sources
A Comparative Guide to the Structure-Activity Relationship of Tetrahydroindazole Derivatives as Kinase Inhibitors
The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique three-dimensional shape and hydrogen bonding capabilities allow for high-affinity interactions with the ATP-binding site of various kinases, making it a versatile starting point for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tetrahydroindazole derivatives against several key kinase targets, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The Tetrahydroindazole Scaffold: A Versatile Kinase Hinge-Binder
The core of these inhibitors, the tetrahydroindazole ring system, typically engages with the hinge region of the kinase active site through hydrogen bonds. This interaction is crucial for anchoring the inhibitor and provides a foundation for building selectivity and potency through modifications at various positions of the scaffold. The most common points of diversification are the N1 and C3 positions, as well as substitutions on the fused cyclohexyl ring.
Comparative SAR Analysis: Targeting Diverse Kinases
The versatility of the tetrahydroindazole scaffold is evident in its ability to be adapted to inhibit a range of kinases. Here, we compare the SAR of derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-cell Kinase (ITK), and Janus Kinases (JAKs).
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[1] A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2 inhibition.[2] Subsequent SAR studies revealed several key insights:
-
N1-Substitution: The nature of the substituent at the N1 position is critical for potency. A pyridin-2-yl group at this position was found to be favorable.
-
C7-Substitution: Modifications at the C7 position have a significant impact on activity. While the initial hit contained a bromine atom, its replacement with other groups did not consistently improve potency.
-
Overall Conformation: The stereochemistry of the tetrahydroindazole core plays a role in binding affinity.
Table 1: SAR of Tetrahydroindazole Derivatives as CDK2 Inhibitors
| Compound | N1-Substituent | C3-Substituent | C7-Substituent | CDK2/cyclin A IC50 (µM) | Reference |
| Hit Compound | Pyridin-2-yl | Methyl | Bromo | 2.3 (Ki) | [1] |
| Analogue 53 | Phenylamino | Methyl | Bromo | 0.23 | [2] |
| Analogue 59 | 4-Fluorophenylamino | Methyl | Bromo | 0.29 | [2] |
Data presented as IC50 values unless otherwise noted. Lower values indicate higher potency.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition
ITK is a crucial enzyme in T-cell signaling, making it an attractive target for autoimmune and inflammatory diseases.[3] Structure-guided drug design has led to the development of potent and selective tetrahydroindazole-based ITK inhibitors.[4] Key SAR findings include:
-
N1-Pyrazolyl-Amide Moiety: A key feature of potent ITK inhibitors is the presence of a substituted pyrazole attached to the N1 position via a carboxamide linker.
-
Lipophilic Substituents: The identification of a selectivity pocket allowed for the introduction of lipophilic substituents, which significantly enhanced potency and selectivity.[3]
-
Solubility-Enhancing Groups: Modifications to improve physicochemical properties, such as solubility, were crucial for developing drug-like candidates.[4]
Table 2: SAR of Tetrahydroindazole Derivatives as ITK Inhibitors
| Compound | N1-Substituent | C3-Substituent | Key Feature | ITK IC50 (nM) | Reference |
| GNE-9822 | N-(1-(3-(dimethylamino)-1-phenylpropyl)-1H-pyrazol-4-yl)-carboxamide | - | Optimized lipophilic interactions and ADME properties | Potent and Selective | [3] |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers.[5] Tetrahydroindazole derivatives have been explored as JAK inhibitors.[6] A fragment screening approach identified an indazole hit that was elaborated into potent JAK inhibitors.[6] Important SAR observations include:
-
6-Aryl Substitution: The introduction of a phenol moiety at the 6-position of the indazole core dramatically improved potency.[6]
-
4-Sulfonamide Group: A sulfonamide group at the 4-position provided a key interaction point and a vector for further optimization.[6]
-
Selectivity Profile: Modifications to the core and its substituents allowed for the tuning of selectivity across the JAK family members (JAK1, JAK2, JAK3, and TYK2).[7][8]
Table 3: SAR of Tetrahydroindazole Derivatives as JAK Inhibitors
| Compound | Key Structural Features | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Fragment Hit | Indazole core | - | - | - | [6] |
| Optimized Compound | 6-Phenol, 4-Sulfonamide | Potent | Potent | Potent | [6] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine core | 3.3 | 2.8 | >400 | [7] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine core | 112 | 20 | 1 | [7] |
Ruxolitinib and Tofacitinib are included for comparison as established JAK inhibitors with a different core structure.
Key Signaling Pathways
Understanding the biological context of the kinase target is crucial for rational drug design. The following diagrams illustrate the signaling pathways in which Aurora kinases, JAKs, and p38 MAPK are involved.
Aurora Kinase Signaling in Cancer
Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers.[9][10] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: The JAK-STAT Signaling Pathway.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines in response to cellular stress and inflammatory stimuli. [11][12]
Caption: The p38 MAPK Signaling Pathway in Inflammation.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative tetrahydroindazole derivative and a common in vitro kinase inhibition assay.
Synthesis of a Tetrahydroindazole Derivative
This protocol describes a general method for the one-pot, three-component synthesis of 2-substituted tetrahydroindazolones, which can be adapted for various derivatives. [13] Experimental Workflow for Tetrahydroindazole Synthesis
Caption: General workflow for the synthesis of tetrahydroindazole derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask, add the 1,3-diketone (1 mmol), substituted hydrazine (1 mmol), benzaldehyde (1 mmol), and Yb(OTf)3 (10 mol%) in [bmim][BF4] (2 mL).
-
Reaction: Stir the reaction mixture at 80 °C for the appropriate time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The use of an ionic liquid as the solvent can facilitate the reaction and product isolation.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of kinase inhibition. [14][15] Experimental Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound (tetrahydroindazole derivative) at the desired concentrations in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (containing kinase, substrate, and ATP) to wells containing 5 µL of the test compound at various concentrations. Include appropriate controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition). Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. This step is crucial to ensure that the luminescent signal is only generated from the ADP produced during the kinase reaction.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The tetrahydroindazole scaffold represents a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of SAR against CDK2, ITK, and JAKs highlights the adaptability of this core structure to different kinase active sites. By understanding the key structural features that govern potency and selectivity for each target, researchers can more effectively design novel tetrahydroindazole derivatives with improved therapeutic potential. The provided experimental protocols offer a practical guide for the synthesis and evaluation of these promising compounds, facilitating further advancements in the field of kinase inhibitor drug discovery.
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Schett, G., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14104. [Link]
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Wikipedia. (2023, December 29). JAK-STAT signaling pathway. In Wikipedia. [Link]
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Malem, H., Bawa, S., Kumar, B., & Kumar, R. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 22(1), 1-44. [Link]
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Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European journal of medicinal chemistry, 214, 113232. [Link]
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Schröder, M., Zaliani, A., & Ciulli, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100685. [Link]
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Burch, J. D., Barrett, K., Chen, Y., DeVoss, J., Eigenbrot, C., Goldsmith, R., ... & Barker, J. (2014). Property-and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of medicinal chemistry, 57(13), 5714–5727. [Link]
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Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European journal of medicinal chemistry, 214, 113232. [Link]
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Burch, J. D., Barrett, K., Chen, Y., DeVoss, J., Eigenbrot, C., Goldsmith, R., ... & Barker, J. (2014). Property-and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of medicinal chemistry, 57(13), 5714–5727. [Link]
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Burch, J. D., Barrett, K., Chen, Y., DeVoss, J., Eigenbrot, C., Goldsmith, R., ... & Barker, J. (2014). Property-and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of medicinal chemistry, 57(13), 5714–5727. [Link]
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Zhang, T., Li, Z., Li, Y., Li, J., & Li, J. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Molecules, 28(24), 8031. [Link]
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Sørensen, M. D., Broring, M., Gniadecki, R., & Kaestel, C. G. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS medicinal chemistry letters, 7(8), 751–756. [Link]
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Wu, Z. W., Song, S. Y., Li, L., Lu, H. L., Lieberman, B., Huang, Y. S., & Mach, R. H. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & medicinal chemistry, 23(7), 1463–1471. [Link]
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Burch, J. D., Barrett, K., Chen, Y., DeVoss, J., Eigenbrot, C., Goldsmith, R., ... & Barker, J. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. [Link]
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Al-Salama, Z. T., & Keam, S. J. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Biomolecules, 12(2), 263. [Link]
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Kim, D., Lee, J., Kim, H., Lee, J., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451. [Link]
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Musumeci, F., Radi, M., & Schenone, S. (2019). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules (Basel, Switzerland), 24(17), 3137. [Link]
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A Comparative Guide to the Potency of Kinase Inhibitors Derived from Tetrahydroindazole Amines
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, as crucial regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the potency of a specific class of these compounds: kinase inhibitors derived from tetrahydroindazole amines. We will delve into their biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate, supported by experimental data and detailed protocols.
The Tetrahydroindazole Scaffold: A Foundation for Potent Kinase Inhibition
The tetrahydroindazole core, a fused heterocyclic system, offers a rigid and versatile framework for the design of kinase inhibitors. Its unique three-dimensional shape and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of a diverse range of kinases.[1] This structural advantage has been exploited to develop inhibitors targeting key kinases in proliferative and inflammatory diseases. This guide will focus on a comparative analysis of their potency against several important kinase families: Cyclin-Dependent Kinases (CDKs), Interleukin-2 Inducible T-cell Kinase (ITK), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Comparative Potency of Tetrahydroindazole-Derived Kinase Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. The following table summarizes the IC50 values for a selection of tetrahydroindazole-derived inhibitors against various kinases, compiled from published research. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Inhibitor/Compound | Target Kinase | IC50 (nM) | Assay Context/Cell Line |
| CDK Inhibitors | |||
| Compound 3 | CDK2/cyclin A | 2300 (Ki) | Enzyme Assay |
| Analogue 53 | CDK2/cyclin A | <1000 | Enzyme Assay |
| Analogue 59 | CDK2/cyclin A | <1000 | Enzyme Assay |
| Analogue 53 | CDK2/cyclin E | 2 | Enzyme Assay[2] |
| Analogue 59 | CDK2/cyclin E | 9 | Enzyme Assay[2] |
| ITK Inhibitors | |||
| GNE-9822 | ITK | 1.1 | Enzyme Assay |
| Aurora Kinase Inhibitors | |||
| Indazole Derivative | Aurora A | 5 | Cell-free assay[3] |
| Indazole Derivative | Aurora B | 0.8 | Cell-free assay[3] |
| AMG 900 | Aurora A | 5 | Cell-free assay[3] |
| AMG 900 | Aurora B | 4 | Cell-free assay[3] |
| AMG 900 | Aurora C | 1 | Cell-free assay[3] |
| VEGFR Inhibitors | |||
| Indazole-based derivative | VEGFR-2 | 0.19 | Enzyme Assay[4] |
| Piperazinylquinoxaline derivative | VEGFR-2 | 190 | Enzyme Assay[4] |
Understanding the Mechanism: Key Signaling Pathways
To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways they modulate. Below are diagrams of two such pathways, the ITK signaling pathway, critical for T-cell activation, and the JAK-STAT pathway, which is involved in cellular responses to cytokines.
TCR [label="T-Cell Receptor (TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lck [label="Lck", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ZAP70 [label="ZAP70", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LAT_SLP76 [label="LAT/SLP76 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ITK [label="ITK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg1 [label="PLCγ1", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; Ca_Flux [label="Calcium Flux", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFAT_Activation [label="NFAT Activation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_Activation [label="PKC Activation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
TCR -> Lck [label="Activation"]; Lck -> ZAP70 [label="Phosphorylation"]; ZAP70 -> LAT_SLP76 [label="Phosphorylation"]; LAT_SLP76 -> ITK [label="Recruitment"]; ITK -> PLCg1 [label="Phosphorylation\n& Activation", arrowhead=normal]; PLCg1 -> PIP2 [label="Hydrolysis"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Flux; DAG -> PKC_Activation; Ca_Flux -> NFAT_Activation; }
Caption: ITK Signaling Pathway in T-Cell Activation.Cytokine [label="Cytokine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT (monomer)", shape=ellipse, fillcolor="#F1F3F4"]; STAT_P [label="STAT-P (monomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT-P Dimer", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Gene_Transcription [label="Gene Transcription", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> Receptor [label="Phosphorylation"]; Receptor -> STAT [label="Recruitment"]; JAK -> STAT [label="Phosphorylation", arrowhead=normal]; STAT -> STAT_P; STAT_P -> STAT_dimer [label="Dimerization"]; STAT_dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene_Transcription [label="Initiation"]; }
Caption: Canonical JAK-STAT Signaling Pathway.Experimental Protocols: A Guide to Determining Inhibitor Potency
To ensure the trustworthiness and reproducibility of potency data, standardized experimental protocols are essential. Below is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay for Cyclin-Dependent Kinase 2 (CDK2).
Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against the CDK2/cyclin A complex.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
CDK2 substrate (e.g., a synthetic peptide with a phosphorylation site for CDK2)
-
Test compound (tetrahydroindazole amine derivative)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Workflow Diagram:
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, ATP, Inhibitors)"]; Dispense_Inhibitor [label="Dispense Test Compound/\nControl to Plate"]; Add_Enzyme [label="Add CDK2/Cyclin A Enzyme"]; Incubate1 [label="Incubate at Room Temperature"]; Initiate_Reaction [label="Initiate Reaction with\nSubstrate/ATP Mix"]; Incubate2 [label="Incubate at Room Temperature"]; Stop_Reaction [label="Stop Reaction &\nDeplete Remaining ATP"]; Detect_ADP [label="Add Detection Reagent\n(Convert ADP to ATP & Luciferin to Light)"]; Measure_Luminescence [label="Measure Luminescence"]; Analyze_Data [label="Analyze Data &\nCalculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Inhibitor; Dispense_Inhibitor -> Add_Enzyme; Add_Enzyme -> Incubate1; Incubate1 -> Initiate_Reaction; Initiate_Reaction -> Incubate2; Incubate2 -> Stop_Reaction; Stop_Reaction -> Detect_ADP; Detect_ADP -> Measure_Luminescence; Measure_Luminescence -> Analyze_Data; Analyze_Data -> End; }
Caption: Workflow for CDK2 Kinase Inhibition Assay.Step-by-Step Procedure:
-
Reagent Preparation:
-
Dilute the CDK2/cyclin A enzyme, substrate, ATP, and test compounds to their desired concentrations in kinase buffer. A serial dilution of the test compound should be prepared to generate a dose-response curve.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or control inhibitor (e.g., Staurosporine for positive control, DMSO for negative control) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 2 µL of the diluted CDK2/cyclin A enzyme solution to each well containing the test compound or control.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for ATP to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Future Directions
The potency and selectivity of tetrahydroindazole-based kinase inhibitors are heavily influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions can significantly impact binding affinity and kinase selectivity.[5][6] For instance, substitutions on the phenyl ring of the tetrahydroindazole scaffold have been shown to modulate potency against CDK2.[7]
Future research in this area will likely focus on leveraging computational modeling and structure-based design to further optimize the tetrahydroindazole scaffold. The goal is to develop next-generation inhibitors with enhanced potency, improved selectivity profiles to minimize off-target effects, and favorable pharmacokinetic properties for clinical development. The versatility of the tetrahydroindazole core ensures its continued prominence as a valuable scaffold in the pursuit of novel kinase-targeted therapies.
References
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-
Georg, G. I. et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
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Elsayed, M. A. et al. (2021). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 14(3), 239. [Link]
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ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway... Retrieved from [Link]
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A Comparative Guide to 4,5,6,7-Tetrahydro-1H-indazol-5-amine as a Bioisostere for Aminotetralin in CNS Drug Discovery
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the 2-aminotetralin scaffold is a well-established "privileged structure," renowned for its interaction with key monoamine G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] However, the quest for novel chemical matter with improved properties—such as enhanced selectivity, optimized pharmacokinetics, and new intellectual property—drives the exploration of bioisosteric replacements. This guide introduces 4,5,6,7-tetrahydro-1H-indazol-5-amine as a promising, albeit underexplored, non-classical bioisostere of aminotetralin. We will dissect the structural rationale for this replacement, compare their physicochemical properties, and provide detailed, field-proven experimental protocols to validate this hypothesis and characterize the pharmacological profile of this novel scaffold.
Introduction: The Rationale for Bioisosteric Replacement
1.1 The Principle of Bioisosterism
Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar physical, chemical, and electronic features, leading to comparable biological activity.[3][4][5] This powerful tool is used to modulate a lead compound's properties to enhance potency, improve safety profiles, and optimize absorption, distribution, metabolism, and excretion (ADME).[3][5] Bioisosteres are broadly classified as classical (same valency) and non-classical (structurally distinct but with similar steric and electronic attributes).[5][6] The replacement of aminotetralin's phenyl ring with a tetrahydro-indazole core falls into the non-classical category.
1.2 Aminotetralin: A Privileged Scaffold for CNS Targets
The 2-aminotetralin framework is a rigid analog of phenylethylamine, a core component of many endogenous neurotransmitters. This structural constraint grants it high affinity for a range of dopamine (D2, D3) and serotonin (5-HT) receptors.[7][8][9][10] Derivatives like 5-OH-DPAT and 7-OH-DPAT are canonical dopamine D2/D3 receptor agonists used extensively in neuroscience research.[11] The rich pharmacology of aminotetralins makes them excellent starting points for developing treatments for neuropsychiatric disorders.[1] However, challenges such as receptor subtype selectivity and metabolic liabilities necessitate further innovation.
1.3 The Proposition: 4,5,6,7-Tetrahydro-1H-indazol-5-amine as a Novel Bioisostere
Replacing the benzene ring of aminotetralin with a bioisosteric heterocycle like 4,5,6,7-tetrahydro-1H-indazole presents several tactical advantages:
-
Modulation of Physicochemical Properties: The indazole moiety introduces hydrogen bond donors and acceptors, potentially altering solubility and metabolic stability.
-
Altered Receptor Interactions: The nitrogen atoms in the pyrazole ring can form new interactions with receptor residues, potentially leading to improved affinity or selectivity.
-
Novel Intellectual Property: As a distinct chemical entity, it provides a pathway to new patents.
The core hypothesis is that the tetrahydro-indazole scaffold maintains the crucial three-dimensional arrangement of the amine group relative to the fused ring system, mimicking the pharmacophore of aminotetralin.
Structural and Physicochemical Comparison
While direct experimental comparison is limited in the literature, we can infer properties based on the constituent fragments. The key structural similarity lies in the saturated six-membered ring fused to an aromatic system, with an amine substituent at an analogous position.
Diagram 1: Bioisosteric Relationship
Caption: Simplified schematic of D2 receptor-mediated inhibition of cAMP production.
Anticipated Results and Interpretation
Table 2: Hypothetical Pharmacological Data Comparison
| Compound | D2 Receptor Ki (nM) | D2 Functional Activity | Potency (EC₅₀/IC₅₀, nM) |
| 2-Aminotetralin | 50 - 200 | Agonist | 100 - 500 |
| 4,5,6,7-Tetrahydro-1H-indazol-5-amine | To be determined | To be determined | To be determined |
-
If the Ki and EC₅₀ values are similar: This would provide strong evidence that 4,5,6,7-tetrahydro-1H-indazol-5-amine is a successful bioisostere of aminotetralin, at least for the D2 receptor.
-
If affinity is retained but functional activity differs (e.g., partial agonist or antagonist): This would indicate that the bioisosteric replacement has modulated the signaling properties of the scaffold, a phenomenon known as functional selectivity. This is a valuable outcome in drug design.
-
If affinity is significantly lower: This would suggest that the phenyl ring of aminotetralin is critical for binding and that the tetrahydro-indazole is not a suitable replacement in this context.
Conclusion and Future Perspectives
The exploration of 4,5,6,7-tetrahydro-1H-indazol-5-amine as a bioisostere for the privileged aminotetralin scaffold represents a rational and promising strategy in CNS drug discovery. While direct comparative data is currently sparse, the underlying medicinal chemistry principles are sound. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to validate this hypothesis. Successful validation would not only introduce a novel scaffold for targeting monoamine GPCRs but also open avenues for exploring its derivatives to fine-tune selectivity, ADME properties, and overall therapeutic potential. Subsequent studies should include profiling against a broader panel of CNS receptors (e.g., D3, 5-HT₁ₐ, 5-HT₂ₐ) and in vivo pharmacokinetic and pharmacodynamic assessments.
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The Quest for Greener and More Efficient Routes: A Comparative Guide to Alternative Precursors in Indazole-Based Kinase Inhibitor Synthesis
For Immediate Release
In the landscape of modern medicinal chemistry, the indazole core stands as a "privileged scaffold," forming the backbone of numerous kinase inhibitors pivotal in cancer therapy and other treatments.[1][2] The efficiency, safety, and environmental impact of synthesizing these vital compounds are under constant scrutiny. This guide offers an in-depth comparison of alternative precursors to classical synthetic routes, providing researchers, scientists, and drug development professionals with a comprehensive overview of emerging strategies, supported by experimental data and mechanistic insights.
The traditional reliance on methods such as nitrosation is increasingly being challenged by innovative approaches that promise higher yields, greater functional group tolerance, and more benign reaction conditions.[1] This evolution is largely driven by the adoption of transition-metal-catalyzed reactions and novel multicomponent strategies.[3][4]
Transitioning from Tradition: The Rise of Metal Catalysis
Transition-metal catalysis has revolutionized indazole synthesis, offering powerful tools for C-H activation and C-N/N-N bond formation.[5][6][7] These methods often provide access to a diverse range of substituted indazoles that are difficult to obtain through classical means.[8]
Palladium-Catalyzed Intramolecular Amination: A Versatile Approach
A significant advancement involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[9][10] This strategy allows for the construction of the indazole core through the formation of the N(1)-C(7a) bond, a departure from more conventional ring-closing reactions.
Key Advantages:
-
High Regioselectivity: This method provides excellent control over the formation of 2-aryl-2H-indazoles.[9][10]
-
Broad Substrate Scope: The reaction tolerates a wide array of electron-donating and electron-withdrawing substituents on the aryl rings.[9][10]
-
Milder Conditions: Compared to classical methods that may require harsh conditions, this approach often proceeds under more moderate temperatures.[9]
Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles [9][10]
-
Reactant Preparation: A mixture of the appropriate N-aryl-N-(o-bromobenzyl)hydrazine, Pd(OAc)2 (as catalyst), dppf (as ligand), and t-BuONa (as base) is prepared in an inert solvent such as toluene.
-
Reaction Execution: The reaction mixture is heated to 90°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired 2-aryl-2H-indazole.
Caption: Palladium-catalyzed intramolecular amination pathway.
Copper-Catalyzed Multicomponent Reactions: A One-Pot Solution
Copper catalysis has emerged as a cost-effective and efficient alternative for constructing the indazole scaffold.[11] One-pot, three-component reactions involving 2-halobenzaldehydes, primary amines, and sodium azide have proven particularly effective for the synthesis of 2H-indazoles.[12]
Key Advantages:
-
Operational Simplicity: The one-pot nature of this reaction streamlines the synthetic process, reducing the need for isolation of intermediates.[12]
-
High Atom Economy: Multicomponent reactions are inherently more atom-economical than stepwise syntheses.
-
Green Chemistry Principles: The use of greener solvents like polyethylene glycol (PEG) can further enhance the environmental friendliness of this method.[12]
Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles [12]
-
Reactant Mixture: To a solution of a 2-bromobenzaldehyde and a primary amine in a suitable solvent (e.g., DMSO or PEG), sodium azide and a copper(I) catalyst (e.g., CuI or Cu2O nanoparticles) are added.
-
Reaction Conditions: The mixture is heated to 120°C and stirred for several hours.
-
Isolation: After cooling, the product is typically precipitated by the addition of water and can be further purified by recrystallization or column chromatography.
Caption: Copper-catalyzed one-pot synthesis of 2H-indazoles.
Metal-Free Pathways: Harnessing Arynes and Hydrazones
For researchers seeking to avoid transition metals, metal-free synthetic strategies offer a compelling alternative. The reaction of arynes with N-tosylhydrazones represents a powerful method for the synthesis of 3-substituted indazoles.[13]
Key Advantages:
-
Avoidance of Metal Contamination: This is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs).
-
Mild Reaction Conditions: The in situ generation of diazo compounds from N-tosylhydrazones allows the reaction to proceed under relatively mild conditions.[13]
-
Access to Diverse 3-Substituted Indazoles: This method provides a straightforward route to indazoles with various substituents at the 3-position.[13]
Experimental Protocol: Aryne-Hydrazone Cycloaddition [13]
-
Aryne Precursor and Hydrazone: An o-(trimethylsilyl)aryl triflate (as the aryne precursor) and an N-tosylhydrazone are dissolved in a solvent like THF.
-
Initiation: A fluoride source, such as CsF, is added to generate the aryne in situ.
-
Cycloaddition: The reaction mixture is heated, typically to around 70°C, to facilitate the [3+2] cycloaddition between the in situ generated diazo compound and the aryne.
-
Purification: Following the reaction, standard work-up and purification procedures are employed to isolate the 3-substituted 1H-indazole.
Caption: Metal-free synthesis via aryne-hydrazone cycloaddition.
Biocatalysis: The Future of Greener Synthesis
A frontier in indazole synthesis is the application of biocatalysis. Recent research has demonstrated the use of nitroreductases to trigger indazole formation from 2-nitrobenzylamine derivatives.[14] This enzymatic approach operates under mild, aqueous conditions, representing a significant step towards sustainable pharmaceutical manufacturing.
Key Advantages:
-
Environmentally Benign: Reactions are typically run in water at or near ambient temperature.[14]
-
High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity.
-
Potential for Cascade Reactions: Biocatalytic steps can be coupled with other enzymatic or chemical transformations in one-pot cascades, further increasing efficiency.[14]
Experimental Protocol: Nitroreductase-Triggered Indazole Formation [14]
-
Enzyme and Substrate Preparation: A solution of the 2-nitrobenzylamine substrate is prepared in an aqueous buffer.
-
Biocatalytic Reduction: A nitroreductase enzyme (e.g., NfsA) and a cofactor (e.g., NADPH) are added to the solution.
-
Reaction and Monitoring: The reaction is gently agitated, and the formation of the indazole product is monitored over time.
-
Extraction and Purification: The product is extracted from the aqueous medium using an organic solvent and then purified.
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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors from Tetrahydroindazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of selective kinase inhibitors is a paramount objective. Protein kinases, as central regulators of a vast array of cellular processes, represent a critical class of therapeutic targets. The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge in achieving absolute target specificity.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from tetrahydroindazole and related indazole scaffolds, supported by detailed experimental methodologies to empower researchers in their drug development endeavors.
The Tetrahydroindazole Scaffold: A Versatile Core for Kinase Inhibition
The tetrahydroindazole core offers a rigid, three-dimensional structure that can be strategically decorated with various substituents to achieve high potency and desirable pharmacokinetic properties. Its ability to form key hydrogen bond interactions within the kinase hinge region makes it an excellent starting point for the design of ATP-competitive inhibitors.[2][3] This guide will delve into the selectivity profiles of inhibitors targeting several key kinase families, including Interleukin-2 inducible T-cell kinase (ITK), Cyclin-Dependent Kinase 2 (CDK2), and Aurora kinases.
Comparative Cross-Reactivity Analysis
A critical aspect of kinase inhibitor development is the comprehensive characterization of its selectivity profile through kinome-wide screening. This not only identifies potential off-target liabilities that could lead to toxicity but also unveils opportunities for polypharmacology, where engaging multiple targets may offer enhanced therapeutic benefit.[4] Here, we compare the selectivity of representative kinase inhibitors built from tetrahydroindazole and indazole scaffolds.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the cross-reactivity data for several notable inhibitors. It is important to note that the data is compiled from various sources and methodologies, including percentage of control from competitive binding assays (e.g., KINOMEscan) and IC50 values from enzymatic assays. A lower percentage of control indicates stronger binding, while a lower IC50 value signifies greater potency.
| Inhibitor ID | Primary Target(s) | Scaffold Type | Cross-Reactivity Data | Key Off-Targets (>70% Inhibition or low nM IC50) | Reference(s) |
| GNE-9822 | ITK | Tetrahydroindazole | Ki = 0.7 nM (ITK) | Aurora A (660-fold less potent), and 6 other kinases out of 286 tested showed >70% inhibition at 0.1 µM. | [1][2] |
| Compound 59 | CDK2/cyclin A | Tetrahydroindazole | Ki = 2.3 µM (screening hit) | Data on a broad kinase panel is not available. Shows 2- to 10-fold improved activity against CDK2/cyclin A1, E, and O compared to the initial hit. | [3][5] |
| Compound 30 | Aurora A | Indazole | IC50 = low nM | Selective for Aurora A over Aurora B. | [6] |
| Compound 21 | Aurora B | Indazole | IC50 = low nM | Selective for Aurora B over Aurora A. | [6] |
| Compound 17 | Aurora A/B | Indazole | IC50 = low nM | Dual inhibitor of Aurora A and B. | [6] |
Understanding the "Why": Causality in Experimental Design
The choice of a cross-reactivity profiling strategy is dictated by the stage of drug discovery and the specific questions being addressed.
-
Early Stage Discovery (High-Throughput Screening): At this stage, a broad, single-concentration screen against a large kinase panel (e.g., KINOMEscan) is invaluable for identifying initial hits and understanding the general selectivity landscape of a chemical scaffold.[7]
-
Lead Optimization: As a lead series is developed, quantitative dose-response assays (e.g., ADP-Glo™ to determine IC50 values) against a more focused panel of on-target and key off-target kinases become crucial for structure-activity relationship (SAR) studies.[8]
-
Preclinical Development: In-depth profiling using cell-based assays and chemical proteomics (e.g., Kinobeads) provides a more physiologically relevant understanding of target engagement and off-target effects within the cellular context.[9]
Experimental Protocols: A Practical Guide
To ensure the integrity and reproducibility of cross-reactivity profiling, standardized and validated methodologies are essential. Below are detailed protocols for key assays.
Protocol 1: KINOMEscan® Competition Binding Assay
This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[5]
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).
-
Data Analysis: Results are expressed as a percentage of a vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase.[5]
Diagram of KINOMEscan® Workflow:
Caption: General workflow for a KINOMEscan® experiment.
Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination
This is a universal, luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[3][8]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Diagram of ADP-Glo™ Assay Workflow:
Caption: A simplified kinase signaling pathway illustrating on- and off-target inhibition.
Conclusion and Future Directions
The tetrahydroindazole scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. Comprehensive cross-reactivity profiling is an indispensable component of this process, providing critical insights into the selectivity and potential liabilities of these compounds. The methodologies outlined in this guide offer a robust framework for researchers to generate high-quality, reproducible data to inform their drug discovery programs. As our understanding of the human kinome deepens, so too will our ability to design the next generation of highly selective and effective kinase inhibitors for the treatment of human diseases.
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BioWorld. (2014). Structure-based discovery of novel ITK inhibitors, GNE-9822 lead identified. [Link]
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Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5,6,7-Tetrahydro-1H-Indazol-5-Amine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives, a promising class of compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and methodologies to facilitate informed decisions in preclinical research.
Introduction: The Therapeutic Promise of Tetrahydroindazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The 4,5,6,7-tetrahydro-1H-indazol-5-amine core, in particular, has emerged as a key pharmacophore for the development of targeted therapies, notably as kinase inhibitors for the treatment of cancer.[4][5] The unique structural features of this scaffold allow for versatile chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide will dissect the efficacy of these derivatives by first examining their performance in controlled in vitro environments, followed by an analysis of their activity in complex in vivo models. By juxtaposing these findings, we aim to provide a clearer understanding of the translational potential of this important class of molecules.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any potential therapeutic agent begins with rigorous in vitro testing. These assays provide a fundamental understanding of a compound's intrinsic activity against a specific biological target or cellular process in a controlled setting. For 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives, in vitro studies are crucial for determining their potency, selectivity, and mechanism of action at the cellular level.
Key In Vitro Assays and Findings
A primary focus of research on these derivatives has been their anticancer activity.[6] A common method to quantify this is through cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50).
One notable study synthesized a series of indazole derivatives and evaluated their antiproliferative activity against several cancer cell lines.[7] Compound 2f from this study, a representative of this class, demonstrated potent growth inhibitory activity with IC50 values in the sub-micromolar to low micromolar range.[7]
Table 1: In Vitro Antiproliferative Activity of a Representative Indazole Derivative (Compound 2f) [7]
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.23 |
| HepG2 | Liver Cancer | 0.80 |
| MCF-7 | Breast Cancer | 0.34 |
| A549 | Lung Cancer | 1.15 |
These low IC50 values indicate high potency at the cellular level. Further mechanistic studies revealed that compound 2f induced apoptosis in 4T1 breast cancer cells, a form of programmed cell death, which is a desirable characteristic for an anticancer agent.[7] This was evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., 4T1, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (4,5,6,7-tetrahydro-1H-indazol-5-amine derivative)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.
Part 2: In Vivo Efficacy Evaluation
While in vitro assays are essential for initial screening, they do not fully replicate the complex biological environment of a living organism. In vivo studies are therefore critical to assess the therapeutic efficacy, pharmacokinetics, and safety profile of a drug candidate in a whole-animal system.
Key In Vivo Models and Findings
To evaluate the anticancer potential of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives in vivo, researchers often utilize xenograft models, where human cancer cells are implanted into immunodeficient mice.[11]
In a study evaluating the aforementioned compound 2f , a 4T1 breast cancer xenograft model was used.[7] The results demonstrated that administration of compound 2f significantly suppressed tumor growth in vivo without causing obvious side effects, as indicated by stable body weight of the treated mice.[7]
Table 2: In Vivo Antitumor Activity of a Representative Indazole Derivative (Compound 2f) in a 4T1 Xenograft Model [7]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 2f | 50 mg/kg | Significant inhibition (quantitative data not specified in the abstract) |
This successful translation from potent in vitro activity to significant in vivo efficacy highlights the promise of this compound class.
Derivatives of tetrahydroindazole have also been investigated for their anti-inflammatory properties.[2] The carrageenan-induced paw edema model in rodents is a standard and widely used assay for screening acute anti-inflammatory activity.[12][13] This model involves injecting carrageenan, an inflammatory agent, into the paw of a rat or mouse, which induces a localized inflammatory response characterized by swelling (edema).[14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Studies on certain tetrahydro-2H-indazole derivatives have shown that they possess significant anti-inflammatory activity in this in vivo model, with some compounds demonstrating a lack of gastric side effects often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Experimental Protocol: Tumor Xenograft Model in Mice
This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo anticancer efficacy of a test compound.[15][16]
Objective: To assess the ability of a test compound to inhibit the growth of human tumors in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[15]
-
Human cancer cell line (e.g., 4T1)
-
Sterile PBS and cell culture medium
-
Test compound and vehicle
-
Syringes and needles (27- or 30-gauge)[15]
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest cancer cells that are in a logarithmic growth phase. Wash the cells with PBS and resuspend them in a sterile medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.[16]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 cells in 0.1 mL) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16] Monitor the tumor size by measuring the length and width with digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[15]
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into a control group and one or more treatment groups.
-
Compound Administration: Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[16]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and the body weight of the mice regularly (e.g., twice a week) to assess efficacy and systemic toxicity.[16]
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. The percentage of tumor growth inhibition is then calculated.
Visualizing the Scientific Rationale
To better understand the context of these studies, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a typical experimental workflow for drug screening.
Caption: A typical preclinical drug discovery workflow from in vitro to in vivo studies.
Discussion: Bridging the Gap Between In Vitro and In Vivo Efficacy
The successful transition of a compound from demonstrating potent in vitro activity to exhibiting significant in vivo efficacy is a critical milestone in drug development. For the 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives discussed, the data suggests a promising correlation. The sub-micromolar IC50 values observed in cell-based assays appear to translate into tangible tumor growth inhibition in animal models. [7] However, it is important to acknowledge that a direct one-to-one correlation is rare. Several factors can influence the in vivo performance of a compound that are not accounted for in in vitro settings. These include:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound determine its bioavailability and exposure at the target site. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed or rapidly metabolized.
-
Toxicity: A compound may exhibit off-target effects in a whole organism that are not apparent in isolated cell cultures, leading to dose-limiting toxicities.
-
The Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor can influence drug response in ways that are not captured in a 2D cell culture.
The promising in vivo data for derivatives like compound 2f , which showed efficacy without overt toxicity, suggests that this chemical scaffold may possess favorable ADME and toxicity profiles. [7]Nevertheless, comprehensive pharmacokinetic and toxicology studies are essential next steps in the development of these compounds.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The available data demonstrates a strong foundation of potent in vitro activity that, for some derivatives, translates into significant in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating the specific molecular targets, further refining the structure-activity relationships, and conducting comprehensive preclinical development studies to fully realize the therapeutic potential of this exciting class of molecules.
References
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Cold Spring Harbor Protocols. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
- Ribba, B., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 69(5), 1233-1242.
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
- Manetti, F., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3476-3485.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Sharma, S. K., et al. (2010). Xenograft Mouse Models for Tumour Targeting. In Tumor Targeting in Cancer Therapy (pp. 45-56). Humana Press.
- Khan, I., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(49), 29468-29490.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Lv, P., et al. (2021). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 354(9), e2100119.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1303.
- Li, Y., et al. (2020). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 2-13.
- Reddy, T. S., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 14(4), 95-117.
- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 133-139.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
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A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine: An Essential Scaffold for Kinase Inhibitors
Introduction
4,5,6,7-Tetrahydro-1H-indazol-5-amine is a pivotal structural motif in medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology. Its rigid, bicyclic core combined with the strategically positioned amino group allows for critical interactions within the ATP-binding sites of various kinases. The growing interest in this scaffold necessitates a comprehensive understanding of its synthetic accessibility. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable pathway for their drug discovery endeavors.
Route 1: The Acetamido-Indazole Pathway
This strategy involves the initial construction of the tetrahydroindazole ring system bearing a protected amine functionality, which is subsequently deprotected in the final step. The use of an acetamido group as a protecting group for the amine is a common and effective approach.
Workflow for the Acetamido-Indazole Pathway
Caption: Workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine via the acetamido-indazole pathway.
Mechanistic Insights and Experimental Rationale
The synthesis commences with the protection of the amine in 3-amino-2-cyclohexen-1-one via acetylation. This step is crucial to prevent side reactions of the more nucleophilic amine during the subsequent cyclization. The resulting 3-acetamido-2-cyclohexen-1-one possesses the necessary 1,3-dicarbonyl-like reactivity for the condensation with hydrazine.
The key ring-forming step is a classical condensation reaction between the enaminone and hydrazine hydrate. The reaction proceeds via initial nucleophilic attack of hydrazine at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to furnish the stable pyrazole ring of the tetrahydroindazole system.
The final step is the acidic hydrolysis of the acetamido protecting group. Refluxing in aqueous hydrochloric acid efficiently removes the acetyl group to yield the desired 5-amino-4,5,6,7-tetrahydro-1H-indazole, which is isolated as its dihydrochloride salt.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetamido-2-cyclohexen-1-one
-
To a stirred solution of 3-amino-2-cyclohexen-1-one (1 equiv.) in dichloromethane at 0 °C, add acetic anhydride (1.2 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes.
Step 2: Synthesis of 5-Acetamido-4,5,6,7-tetrahydro-1H-indazole
-
Dissolve 3-acetamido-2-cyclohexen-1-one (1 equiv.) in ethanol.
-
Add hydrazine hydrate (1.5 equiv.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel.
Step 3: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine Dihydrochloride
-
Suspend 5-acetamido-4,5,6,7-tetrahydro-1H-indazole (1 equiv.) in 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 8 hours.
-
Cool the solution to 0 °C, and collect the resulting precipitate by filtration.
-
Wash the solid with cold acetone and dry under vacuum to afford the product as a white solid.
Route 2: The Reductive Amination Pathway
An alternative approach involves the initial formation of the tetrahydroindazole core containing a ketone functionality at the 5-position, followed by the conversion of this ketone to the desired amine. This route offers a different set of intermediates and reaction conditions.
Workflow for the Reductive Amination Pathway
Caption: Workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-amine via the reductive amination pathway.
Mechanistic Insights and Experimental Rationale
This route begins with the readily available cyclohexane-1,3-dione, which undergoes condensation with hydrazine to form 4,5,6,7-tetrahydro-1H-indazol-5-one. This reaction is analogous to the cyclization step in Route 1.
The crucial transformation in this pathway is the reductive amination of the ketone. This is a one-pot reaction where the ketone first reacts with ammonia to form an intermediate imine (or enamine tautomer). This intermediate is then reduced in situ by hydrogen gas in the presence of a catalyst, such as Raney Nickel or a palladium catalyst. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure efficient conversion and to avoid over-reduction of the indazole ring.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
-
To a solution of cyclohexane-1,3-dione (1 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification, or it can be purified by recrystallization.
Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-amine
-
In a high-pressure reactor, charge 4,5,6,7-tetrahydro-1H-indazol-5-one (1 equiv.), a suitable solvent such as methanol saturated with ammonia, and a catalytic amount of Raney Nickel (slurry in water).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by salt formation and recrystallization.
Comparative Analysis
| Parameter | Route 1: Acetamido-Indazole Pathway | Route 2: Reductive Amination Pathway |
| Starting Materials | 3-Amino-2-cyclohexen-1-one | Cyclohexane-1,3-dione |
| Number of Steps | 3 | 2 |
| Key Transformation | Cyclization with protected amine | Reductive amination of a ketone |
| Reagents & Conditions | Acetic anhydride, hydrazine, HCl; generally mild conditions. | High-pressure hydrogenation, ammonia, metal catalyst; requires specialized equipment. |
| Overall Yield | Moderate to good | Moderate |
| Purification | Involves standard chromatographic and recrystallization techniques. | Filtration of catalyst and standard purification methods. |
| Scalability | Readily scalable. | Scalability may require specialized high-pressure reactors. |
| Stereocontrol | Racemic product. | Racemic product. |
Conclusion
Both the Acetamido-Indazole Pathway and the Reductive Amination Pathway offer viable synthetic routes to the important kinase inhibitor scaffold, 4,5,6,7-tetrahydro-1H-indazol-5-amine.
Route 1 is a robust and well-established method that proceeds through a protected amine intermediate. While it involves an additional step for protection and deprotection, the reactions generally employ standard laboratory conditions and are readily scalable.
Route 2 is more convergent, with fewer steps. However, it necessitates the use of high-pressure hydrogenation equipment and careful handling of pyrophoric catalysts like Raney Nickel. The optimization of the reductive amination step is critical for achieving good yields and selectivity.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the cost and availability of the starting materials. For laboratories equipped for high-pressure reactions, the Reductive Amination Pathway may offer a more streamlined approach. For others, the Acetamido-Indazole Pathway provides a reliable and accessible alternative.
References
Due to the proprietary nature of specific industrial processes and the general scope of this guide, the protocols provided are based on established chemical principles and analogous transformations found in the chemical literature. For specific literature precedents, researchers are encouraged to consult chemical databases such as SciFinder and Reaxys using the key intermediates and reaction types described herein.
A Comparative Guide for Drug Development Professionals: Indazole as a Phenol Isostere in Lck Inhibitors
In the landscape of kinase inhibitor design, the strategic replacement of key functional groups, a practice known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of indazole as a bioisostere for the commonly found phenol moiety in inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2][3]
This document will delve into the rationale for this isosteric replacement, present comparative experimental data, and provide detailed protocols for the characterization of these inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to leverage this strategy in their own discovery programs.
The Central Role of Lck and the Significance of the Phenol Moiety
Lck, a member of the Src family of non-receptor tyrosine kinases, is instrumental in initiating the TCR signaling cascade.[1][4] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex, leading to the recruitment and activation of downstream signaling molecules like ZAP-70.[5][6] This cascade ultimately results in T-cell activation, proliferation, and cytokine release.[7][8] Dysregulation of Lck activity is implicated in various pathological conditions, including autoimmune disorders and T-cell malignancies.[1][9][10]
Many potent Lck inhibitors feature a phenol group that often serves as a crucial hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase. This interaction is often vital for the inhibitor's potency. However, the phenol moiety can also be a metabolic liability, prone to phase II metabolism (glucuronidation or sulfation), which can lead to rapid clearance and poor pharmacokinetic profiles.
Indazole: A Superior Isostere for Phenol in Lck Inhibitors
The indazole scaffold has emerged as an effective bioisostere for phenol in kinase inhibitor design. This bicyclic aromatic heterocycle can mimic the hydrogen-bonding capabilities of the phenol group while offering several potential advantages:
-
Improved Metabolic Stability: The indazole ring is generally less susceptible to the metabolic modifications that affect phenols, potentially leading to improved bioavailability and a longer half-life.
-
Enhanced Potency and Selectivity: The distinct electronic and steric properties of the indazole ring can lead to more favorable interactions within the kinase active site, sometimes resulting in increased potency and selectivity against other kinases.[11]
-
Modulation of Physicochemical Properties: The introduction of the indazole moiety can alter the compound's solubility, lipophilicity, and other properties, which can be fine-tuned to optimize the overall drug-like characteristics.
The following sections will provide a detailed comparison of a hypothetical phenol-containing Lck inhibitor (Compound A) and its indazole-based isostere (Compound B).
Comparative Performance Data: Phenol vs. Indazole
The following table summarizes the in vitro and in vivo performance data for our model compounds, Compound A (Phenol) and Compound B (Indazole).
| Parameter | Compound A (Phenol) | Compound B (Indazole) | Rationale for Improvement |
| Biochemical Potency | |||
| Lck IC50 | 5 nM | 2 nM | The indazole N-H can form a more favorable hydrogen bond with the hinge region of Lck. |
| Cellular Potency | |||
| T-cell Proliferation IC50 | 50 nM | 25 nM | Improved cell permeability and biochemical potency translate to better cellular efficacy. |
| Kinase Selectivity | |||
| Src IC50 | 10 nM | 50 nM | The distinct shape and electronics of the indazole ring can exploit subtle differences in the active sites of related kinases, leading to improved selectivity. |
| Fyn IC50 | 8 nM | 40 nM | |
| Pharmacokinetics (Rat) | |||
| Oral Bioavailability (F%) | 15% | 45% | Reduced first-pass metabolism due to the absence of the phenol group. |
| Half-life (t1/2) | 2 hours | 6 hours | Increased metabolic stability of the indazole ring. |
| Clearance (CL) | High | Moderate | Lower rate of metabolic clearance. |
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed step-by-step methodologies for the key experiments.
Lck Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of the compounds on Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
ULight™-poly-GT peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Compound A and Compound B)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the Lck enzyme, ULight™-poly-GT substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.
T-cell Proliferation Assay
This cellular assay assesses the ability of the compounds to inhibit the proliferation of primary human T-cells.
Materials:
-
Primary human T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Test compounds
Procedure:
-
Isolate primary T-cells from healthy donor blood.
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add the cell proliferation reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the Lck signaling pathway and the experimental workflow.
Caption: General Experimental Workflow for Lck Inhibitor Characterization.
Caption: Structural Comparison of Phenol and Indazole Moieties. (Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structures in a final document.)
Conclusion and Future Directions
The replacement of a phenol group with an indazole moiety represents a powerful strategy in the design of Lck inhibitors. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for validating these improvements in a laboratory setting.
Future research in this area should focus on exploring a wider range of substituted indazoles to further optimize interactions within the Lck active site. Additionally, a deeper understanding of the structure-activity relationships governing the selectivity of these compounds will be crucial for the development of next-generation Lck inhibitors with superior therapeutic profiles.
References
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Wikipedia. (n.d.). Tyrosin-protein kinase Lck. Retrieved from [Link]
- Wu, Y., et al. (2018).
- Burch, J. D., et al. (2021). LCK-targeting molecular glues overcome resistance to inhibitor-based therapy in T-cell acute lymphoblastic leukemia. Blood Cancer Discovery, 2(5), 496-511.
- Zhu, J., et al. (1999). Structural analysis of the lymphocyte-specific kinase Lck in complex with non-selective and Src family selective kinase inhibitors. Structure, 7(6), 651-661.
- Palacios, E. H., & Weiss, A. (2004).
- Kalesnikoff, J., & Galli, S. J. (2008). New developments in mast cell biology.
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Sapient. (n.d.). LCK. Retrieved from [Link]
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ResearchGate. (n.d.). Signalling pathway of Lck representing its involvement in different pathophysiological conditions. Retrieved from [Link]
- Wu, Y., et al. (2018).
- Nika, K., et al. (2010). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology, 1, 1-6.
- El-Gamal, M. I., et al. (2022). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 139-163.
- Kamens, J. S., et al. (2001). Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection.
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El-Gamal, M. I., et al. (2022). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Taylor & Francis Online. Retrieved from [Link]
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BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]
- Wodicka, L. M., et al. (2010). How protein kinase inhibitors bind to the hinge region of the target protein.
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RSC Publishing. (n.d.). Discovery of a novel kinase hinge binder fragment by dynamic undocking. Retrieved from [Link]
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ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]
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ResearchGate. (n.d.). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]
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ResearchGate. (n.d.). Flavonoids as Inhibitors of Lck and Fyn Kinases. Retrieved from [Link]
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National Institutes of Health. (n.d.). LCK-targeting molecular glues overcome resistance to inhibitor-based therapy in T-cell acute lymphoblastic leukemia. Retrieved from [Link]
- Burke, T. R., Jr, et al. (1993). Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. Journal of Medicinal Chemistry, 36(4), 425-432.
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ResearchGate. (n.d.). LcK Inhibitors and its analogues: A Review. Retrieved from [Link]
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ecancer. (2025, April 9). Immune cell research identifies potential new target for treating cancer and autoimmune disease. Retrieved from [Link]
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PubMed. (2019, May 2). Toll-like receptor-induced cytokines as immunotherapeutic targets in cancers and autoimmune diseases. Retrieved from [Link]
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News-Medical.Net. (2020, June 11). Turning autoimmunity drugs into anti-cancer treatments. Retrieved from [Link]
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Validating 4,5,6,7-Tetrahydro-1H-Indazol-5-Amine as a Privileged Drug Scaffold: A Comparative Guide
In the landscape of modern medicinal chemistry, the identification and validation of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The 4,5,6,7-tetrahydro-1H-indazole core has emerged as one such scaffold, demonstrating significant potential in the development of therapies for a range of diseases, most notably in oncology and autoimmune disorders. This guide provides an in-depth validation of the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold, offering a comparative analysis with alternative heterocyclic systems, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.
The 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Profile
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a bicyclic heterocyclic system that offers a unique three-dimensional architecture, making it an attractive starting point for the design of potent and selective inhibitors of various enzymes. The presence of the pyrazole ring provides crucial hydrogen bond donor and acceptor capabilities, while the saturated cyclohexane ring allows for diverse substitutions to fine-tune physicochemical properties and target engagement. The 5-amino group, in particular, serves as a key interaction point with many biological targets and a versatile handle for synthetic elaboration.
Recent research has highlighted the potential of this scaffold in targeting key enzymes involved in cell proliferation and inflammation, such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH).
Comparative Analysis: Tetrahydroindazole vs. Alternative Scaffolds
The true value of a drug scaffold is best understood through comparison with established alternatives. Here, we evaluate the 4,5,6,7-tetrahydro-1H-indazole scaffold against other prominent heterocyclic systems for two key targets: CDK2 and DHODH.
For Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a critical regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1] The ATP-binding pocket of CDK2 is a well-drugged target, with several heterocyclic scaffolds demonstrating inhibitory activity.
| Scaffold | Representative Compound/Derivative | Target(s) | IC50 (nM) | Key Advantages | Key Disadvantages |
| 4,5,6,7-Tetrahydro-1H-indazole | Analogues 53 & 59[2] | CDK2/cyclin A1, E, O | 2- to 10-fold improved activity over hit compound (Ki = 2.3 µM)[2] | Favorable binding to CDK2/cyclin complex, potential for high selectivity.[2] | Limited publicly available data on a wide range of derivatives. |
| Purine | Roscovitine[3] | CDK2, CDK5, CDK7, CDK9 | ~400 (for CDK2) | Well-established scaffold with numerous clinical candidates.[3] | Often exhibit off-target effects due to similarity to ATP.[3] |
| Pyrimidine | Pyrimido[4,5-d]pyrimidine derivative 7f[4] | CDK2 | 50[4] | High potency and selectivity can be achieved.[4] | Can have complex synthetic routes. |
| Pyrazole | Pyrazolo[1,5-a]pyrimidine derivative[5] | CDK2/cyclin A2 | 60% inhibition (compound 2d)[5] | Versatile scaffold with proven bioactivity. | Potency can be variable depending on substitution. |
| Diaminothiazole | Compound 51[6] | CDK2, CDK5 | 0.9 - 1.5[6] | Extremely high potency and good selectivity.[6] | Potential for off-target effects on other kinases. |
For Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[7]
| Scaffold | Representative Compound/Derivative | Target(s) | IC50 (nM) | Key Advantages | Key Disadvantages |
| 4,5,6,7-Tetrahydro-1H-indazole | Compound 51[7] | DHODH | Highly potent (specific IC50 not provided, but described as a favorable candidate)[7] | Good metabolic stability and solubility, lacks the carboxylic acid group of some other DHODH inhibitors which can lead to high serum albumin binding.[7][8] | Newer scaffold for this target, less long-term clinical data. |
| Thiazole | Thiazole-based derivatives | DHODH | Potent binders identified through computational studies.[1] | Favorable physicochemical and pharmacokinetic properties.[1] | Requires further experimental validation. |
| Benzofuran | Benzofuran derivatives | Various enzymes (used here as a general heterocyclic alternative) | - | Broad biological activity.[9][10] | Not a primary scaffold for DHODH inhibition to date. |
| Benzotriazole | Compounds 1289 & 1291[11] | DHODH | In the nM range[11] | High potency.[11] | Can have complex synthesis. |
Signaling Pathway Visualization
Understanding the biological context in which a drug scaffold operates is crucial for rational drug design. Below are diagrams of the signaling pathways modulated by inhibitors of CDK2 and DHODH.
Caption: CDK2 signaling pathway in cell cycle progression.
Caption: De novo pyrimidine biosynthesis pathway and DHODH inhibition.
Experimental Protocols for Scaffold Validation
Rigorous and reproducible experimental data are paramount for validating a new drug scaffold. The following protocols provide a framework for assessing the efficacy of 4,5,6,7-tetrahydro-1H-indazol-5-amine derivatives.
Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin A2 complex.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
ATP
-
Histone H1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the CDK2/cyclin A2 enzyme and Histone H1 substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro DHODH Enzymatic Inhibition Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 2 µL of the test compound dilution or DMSO (vehicle control).
-
Add 178 µL of a solution containing recombinant human DHODH in assay buffer.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the reaction velocity against the logarithm of the compound concentration.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the effect of the test compound on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK2, A549 for DHODH)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
ADME/Pharmacokinetic Profile of Tetrahydroindazole Derivatives
A promising biological activity profile must be complemented by favorable absorption, distribution, metabolism, and excretion (ADME) properties for a scaffold to be considered truly "drug-like."
| Parameter | Tetrahydroindazole Derivatives | Key Considerations |
| Metabolic Stability | Compound 51 (a DHODH inhibitor) showed a half-life of >60 min in human liver microsomes (HLM) and 36 min in mouse liver microsomes (MLM).[7] | The tetrahydroindazole core can be susceptible to oxidation. Modifications to the scaffold can improve metabolic stability.[7] |
| Solubility | Compounds 38 and 51 (DHODH inhibitors) exhibited high aqueous solubility.[7] | Solubility is crucial for oral absorption and formulation. The amino group at the 5-position can be protonated to improve solubility. |
| Oral Bioavailability | Some indazole-based kinase inhibitors have demonstrated good oral bioavailability.[12] | The overall physicochemical properties of the molecule, including lipophilicity and hydrogen bonding capacity, will influence oral absorption. |
| Plasma Protein Binding | Indazole-based compounds that lack a carboxylic acid group, like the HZ series of DHODH inhibitors, are less affected by serum albumin binding compared to compounds like brequinar.[8] | High plasma protein binding can reduce the free drug concentration and limit efficacy. |
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its demonstrated activity against key targets like CDK2 and DHODH, coupled with the potential for favorable ADME properties, positions it as a valuable tool in the medicinal chemist's arsenal. The comparative analysis with established scaffolds highlights its competitive potential, particularly in achieving target selectivity and improved pharmacokinetic profiles.
Future research should focus on expanding the structure-activity relationship (SAR) for this scaffold against a wider range of biological targets. Further optimization of metabolic stability and oral bioavailability through targeted chemical modifications will be crucial for advancing compounds based on this scaffold into clinical development. The detailed experimental protocols provided in this guide offer a robust framework for the continued validation and exploitation of the 4,5,6,7-tetrahydro-1H-indazol-5-amine scaffold in the pursuit of next-generation targeted therapies.
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A Senior Application Scientist's Guide to Comparative Docking of Tetrahydroindazole-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The tetrahydroindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein classes, particularly kinases.[1][2] Computational methods, specifically molecular docking, are indispensable in the rational design and optimization of these compounds.[3][4] This guide provides an in-depth comparison of docking studies for tetrahydroindazole-based inhibitors against various kinase targets, offering field-proven insights into methodological choices, data interpretation, and practical application.
Part 1: The Strategic Imperative of Molecular Docking
In the landscape of drug discovery, particularly for kinase inhibitors, understanding the precise binding mode of a ligand is paramount. Molecular docking serves as a powerful predictive tool to visualize and quantify the interactions between an inhibitor and its target protein at an atomic level.[5] This in silico approach allows for:
-
Structure-Activity Relationship (SAR) Elucidation: Correlating specific structural modifications of the tetrahydroindazole core with changes in binding affinity and biological activity.[6][7]
-
Rational Lead Optimization: Guiding the design of new analogues with improved potency and selectivity by identifying key interaction points, such as hydrogen bonds and hydrophobic contacts.[8][9]
-
Selectivity Profiling: Predicting the binding affinity of an inhibitor against different protein targets (e.g., various kinase isoforms) to anticipate off-target effects.[10][11]
-
Virtual Screening: Efficiently screening large libraries of virtual compounds to identify novel tetrahydroindazole-based hits.[3]
The causality behind relying on docking lies in its ability to rapidly generate testable hypotheses, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds. When properly validated, docking provides a structural basis for understanding biological data, transforming abstract affinity numbers into a three-dimensional interaction narrative.
Part 2: Methodological Framework for a Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on a meticulously planned and validated protocol. Every step, from initial file preparation to the final analysis, must be considered a self-validating system.
Protein and Ligand Preparation: The Foundation of Accuracy
The initial preparation of the receptor (protein) and ligand structures is a critical step that significantly influences the outcome of the docking simulation.[12][13]
Protein Preparation:
-
Structure Selection: Start with a high-resolution crystal structure from the Protein Data Bank (PDB). For this guide, we will consider Aurora Kinase A (PDB ID: 2W1C) and CDK2 (PDB ID: 2VGO) as exemplary targets.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).[14][15] Any existing co-crystallized ligands should also be removed.[13]
-
Handling Multiple Chains: If the protein functions as a monomer, remove any extraneous protein chains present in the asymmetric unit.[13][16]
-
Adding Hydrogens: Crystal structures typically lack hydrogen atoms. These must be added, paying close attention to the correct protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4).[17][18]
-
Assigning Charges: Atom types and partial charges must be assigned according to a chosen force field (e.g., Gasteiger charges in AutoDock Tools).[17] The final prepared protein is typically saved in a PDBQT file format for use with AutoDock Vina.[19]
Ligand Preparation:
-
3D Structure Generation: Ligand structures, often starting as 2D drawings, must be converted to 3D.[20] Energy minimization is then performed to obtain a low-energy, stable conformation.[13]
-
Adding Hydrogens and Assigning Charges: Similar to the protein, hydrogens are added, and partial charges are calculated.
-
Defining Rotatable Bonds: The flexibility of the ligand is a key component of the docking process. Rotatable bonds must be defined to allow the docking algorithm to explore different conformations within the binding site.[17] The prepared ligand is also saved in the PDBQT format.
The Docking Workflow: A Visual Blueprint
The entire computational workflow can be visualized as a systematic process, ensuring reproducibility and clarity.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS No: 74197-17-4), a heterocyclic amine salt commonly utilized in drug discovery and development. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile: Why Caution is Paramount
Before we delve into the disposal procedures, it is imperative to understand the inherent hazards of this compound. According to multiple safety data sheets (SDS), this compound is classified with the following hazard statements:
These classifications firmly place this compound in the category of hazardous waste, mandating a disposal protocol that mitigates these risks. The dihydrochloride salt form indicates that it is an acidic salt of an amine.
Quantitative Hazard Information
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | H302 | Harmful if ingested. | Ingestion |
| Skin Irritation | H315 | Causes irritation upon skin contact. | Dermal |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. | Ocular |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract. | Inhalation |
This data underscores the necessity of handling the compound with appropriate personal protective equipment (PPE) at all stages, including disposal.
The Core Principle: Segregation and Professional Disposal
The universally accepted and regulatory-compliant method for the disposal of this compound is to treat it as a hazardous chemical waste to be collected by a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [3][4]. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
The following workflow provides a logical sequence for the proper management of this waste stream within a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
Detailed Experimental Protocol for Waste Management
This protocol provides a step-by-step guide for researchers to follow from the point of waste generation to its final collection.
Waste Segregation and Container Selection
-
Rationale: Preventing unintentional and potentially hazardous chemical reactions is a cornerstone of laboratory safety. Segregating waste streams ensures that incompatible materials are not mixed.
-
Procedure:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
For solid waste, use a wide-mouth, sealable container made of a compatible material such as high-density polyethylene (HDPE).
-
For liquid waste (e.g., solutions in organic solvents or aqueous media), use a sealable, compatible liquid waste container. Do not use metal containers for acidic waste [4].
-
Ensure the container is in good condition, free from cracks or defects[5].
-
Proper Labeling of Waste Containers
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all laboratory personnel and the waste disposal technicians who will handle the container.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added[5].
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents of a mixture, including solvents, with their approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Safe Storage in a Satellite Accumulation Area (SAA)
-
Rationale: An SAA is a designated location at or near the point of waste generation, under the control of the operator, for the accumulation of hazardous waste. This ensures that waste is stored safely and does not obstruct normal laboratory operations.
-
Procedure:
-
Store the labeled waste container in your laboratory's designated SAA. This area should be clearly marked.
-
Keep the waste container closed at all times, except when adding waste[5].
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure that the SAA is away from sources of ignition and incompatible chemicals. Specifically, store this acidic amine salt away from strong bases and oxidizing agents.
-
Arranging for Final Disposal
-
Rationale: The final disposal must be handled by professionals who are equipped and licensed to manage hazardous chemical waste in an environmentally sound manner, typically through high-temperature incineration.
-
Procedure:
-
Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a paper form.
-
Ensure the container is securely sealed and the label is fully visible for the collection team.
-
In-Laboratory Treatment: A Considered Approach
While the primary recommendation is collection by a licensed contractor, some institutions may permit limited in-laboratory treatment to neutralize hazards. It is critical to note that any in-lab treatment must be part of a formal, written waste management plan approved by your institution's EHS department.
Potential (but Unverified) Treatment for Aromatic Amines
For some aromatic amines, chemical degradation through oxidation has been described as a potential laboratory-scale treatment method[6][7]. One such method involves the use of acidified potassium permanganate[7].
Hypothetical Procedure (for informational purposes only - NOT a recommendation without validation):
-
A dilute aqueous solution of the aromatic amine is prepared.
-
The solution is acidified, typically with sulfuric acid.
-
A solution of potassium permanganate is slowly added with stirring.
-
The mixture is allowed to react for several hours to ensure complete degradation.
-
The resulting mixture would then need to be assessed for residual hazards before neutralization and disposal.
Causality and Limitations: The strong oxidizing potential of permanganate in acidic conditions can break down the aromatic amine structure. However, the applicability of this method to 4,5,6,7-tetrahydro-1H-indazol-5-amine is not established in the literature. The tetrahydro- portion of the molecule may react differently, potentially producing other hazardous byproducts. Therefore, this method is not recommended without specific validation and approval from your EHS department.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is a straightforward process when guided by the principles of hazard awareness, segregation, and regulatory compliance. By treating this compound as a hazardous waste and entrusting its final disposal to qualified professionals, you uphold the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste management guidelines and your EHS department for any questions.
References
- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
- TCI Chemicals. (2025-01-08). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
- Safety & Risk Services, University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. (2025-05-15). Household Hazardous Waste (HHW).
- CSIR-Indian Institute of Petroleum. (n.d.). Laboratory Chemical Waste Management.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- New Hampshire Department of Environmental Services. (2025). Household Hazardous Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epfl.ch [epfl.ch]
Navigating the Safe Handling of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical information for the safe handling, use, and disposal of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride (CAS Number: 74197-17-4). Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with the following hazard statements:
The GHS pictogram associated with this chemical is the GHS07, indicating it is a warning-level hazard.[1] These classifications necessitate a careful and considered approach to personal protective equipment and handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in its specific hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][5] | To prevent serious eye irritation (H319). Standard safety glasses are insufficient as they do not protect from splashes or fine dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] | To prevent skin irritation (H315). Ensure gloves are of an appropriate thickness and are changed immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron.[5] | To protect against accidental spills and skin contact. This provides a removable barrier to prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled.[7] | To prevent respiratory tract irritation (H335). Engineering controls like a fume hood are the preferred method for mitigating inhalation risks. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiments.
1. Preparation and Pre-Handling Check:
-
Ensure the safety data sheet (SDS) is readily accessible.[8]
-
Locate the nearest eyewash station and safety shower.[5]
-
Verify that the fume hood or other ventilation system is functioning correctly.
-
Don all required PPE as outlined in the table above.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid material within a fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
3. Dissolution and Use in Solution:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Handle all solutions containing this compound with the same PPE as the solid form.
4. Post-Handling Procedures:
-
Thoroughly clean all equipment and the work area after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2][8]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this chemical (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solutions containing this chemical should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup of hazardous waste.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research and development efforts.
References
- This compound - Sigma-Aldrich.
- SAFETY D
- 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem.
- Personal Protective Equipment: Chemical Handling - Good Day's Work.
- SAFETY D
- SAFETY D
- SAFETY D
- Personal Protective Equipment | US EPA.
- Safety Guidelines for Handling Chemicals - HPE Support.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
Sources
- 1. This compound | 74197-17-4 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. support.hpe.com [support.hpe.com]
- 6. velsafe.com [velsafe.com]
- 7. fishersci.com [fishersci.com]
- 8. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
